1,2,4-Benzotriazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1,2,4-benzotriazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYYZEOFAKPJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494599 | |
| Record name | 1,2,4-Benzotriazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-51-6 | |
| Record name | 1,2,4-Benzotriazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-benzotriazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,4-Benzotriazine-3-carboxylic acid chemical properties and structure
An In-Depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic Acid: Structure, Properties, and Synthetic Strategies
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique electronic properties and versatile chemical handles of its scaffold make it a valuable building block for creating novel therapeutic agents. This document delves into its core chemical properties, spectroscopic signature, synthetic routes, and potential for chemical modification.
Part 1: Molecular Structure and Physicochemical Properties
This compound is a fused heterocyclic system where a benzene ring is annulated to a 1,2,4-triazine ring, substituted with a carboxylic acid group at the 3-position. This arrangement confers a planar, aromatic structure with a distinct charge distribution that is pivotal to its chemical behavior and biological interactions.
The structural and identifying information for this compound is consolidated below.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 64241-51-6[1][2] |
| Molecular Formula | C₈H₅N₃O₂[1][2] |
| Molecular Weight | 175.14 g/mol [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O[1] |
| InChI Key | LTYYZEOFAKPJGC-UHFFFAOYSA-N[1] |
digraph "G" { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [fontname="Arial", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Define nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="2.6,0!"]; N2 [label="N", pos="2.6,-1.5!"]; C7 [label="C", pos="3.9,-0.75!"]; C8 [label="C", pos="5.2,0!"]; O1 [label="O", pos="6.2,0.75!", shape=plaintext]; O2 [label="O", pos="5.2,-1.5!", shape=plaintext]; H1[label="H", pos="-2.2,1.25!", shape=plaintext]; H2[label="H", pos="-2.2,-1.25!", shape=plaintext]; H3[label="H", pos="0,-2.5!", shape=plaintext]; H4[label="H", pos="2.2,1.25!", shape=plaintext]; OH [label="OH", pos="6.5,-1.5!", shape=plaintext];
// Define edges C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; C5 -- N1 [style=solid]; N1 -- C7 [style=dashed]; C7 -- N2 [style=solid]; N2 -- C4 [style=solid]; C7 -- C8 [style=solid]; C8 -- O1 [style=dashed]; C8 -- O2 [style=solid]; C1 -- H4[style=solid, len=0.5]; C2 -- H1[style=solid, len=0.5]; C3 -- H2[style=solid, len=0.5]; C6 -- H3[style=solid, len=0.5]; }digraph "G" { graph [fontname="Arial", rankdir=LR]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Reactants Reactants [label="o-Phenylenediamine\n+\nPyruvic Acid", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Steps Step1 [label="Step 1: Condensation\n(Formation of Dihydro-benzotriazine intermediate)"]; Step2 [label="Step 2: Oxidation\n(e.g., with Cu(II) or air)"];
// Product Product [label="this compound", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Reactants -> Step1 -> Step2 -> Product; }
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Bischler Condensation-Oxidation
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed using the spectroscopic methods detailed in Part 2.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol (as solvent)
-
Copper(II) sulfate pentahydrate (0.1 eq, as oxidant catalyst)
-
Water
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water to the reaction mixture. The solution will typically change color, indicating complex formation.
-
Causality: Copper(II) acts as a catalyst for the aerobic oxidation of the dihydro-benzotriazine intermediate to the final aromatic product. Air serves as the terminal oxidant in this catalytic cycle. This is a greener and more efficient alternative to stoichiometric oxidants like lead tetraacetate. [3]4. Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase), observing the consumption of the starting material and the appearance of a new, UV-active spot for the product.
-
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted diamine), saturated sodium bicarbonate solution (to remove unreacted pyruvic acid and neutralize the product for extraction), and finally with brine.
-
Trustworthiness: This rigorous washing procedure ensures the removal of both basic and acidic impurities, which is critical for obtaining a pure product and preventing complications in downstream applications.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Part 4: Chemical Reactivity and Derivatization Potential
The title compound possesses two key sites for chemical modification: the carboxylic acid group and the benzotriazine ring system. This dual reactivity makes it a highly versatile scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Reactions of the Carboxylic Acid: The -COOH group can undergo standard transformations, most notably amidation and esterification. These reactions are crucial for modulating properties like solubility, cell permeability, and target binding.
-
Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., HBTU, HATU) allows for the introduction of a wide array of substituents.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride provides esters that can act as prodrugs or modify pharmacokinetic profiles.
-
-
Reactions of the Ring System: The benzotriazine ring is relatively electron-deficient and can be susceptible to nucleophilic substitution under certain conditions, particularly if activating groups are present. However, its primary role is often as a stable, aromatic core that positions substituents in a defined three-dimensional space for interaction with biological targets. Strong reducing agents can lead to the contraction of the triazine ring. [4]
Caption: Key derivatization pathways from the carboxylic acid moiety.
Part 5: Applications in Research and Drug Development
The 1,2,4-benzotriazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. [4][3]Its derivatives have been investigated for a wide range of therapeutic applications.
-
Anticancer Agents: The most notable application is in oncology. The 1,2,4-benzotriazine N-oxide derivative, Tirapazamine, entered clinical trials as a hypoxic cytotoxin. [3]The scaffold is also a core component of selective kinase inhibitors targeting enzymes like SRC and VEGFR2, which are critical in cancer signaling pathways.
-
Anti-inflammatory and Analgesic Activity: Various analogues have demonstrated potent anti-inflammatory and analgesic effects, highlighting their potential for treating inflammatory disorders.
-
Antimicrobial and Antiviral Agents: The scaffold has been explored for developing new antibacterial, antifungal, and antiviral drugs.
This compound serves as a key intermediate for accessing these more complex, biologically active molecules. Its straightforward synthesis and versatile reactivity allow researchers to systematically explore the chemical space around the benzotriazine core to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a foundational molecule for advanced drug discovery and chemical biology research. Its stable aromatic core, combined with the synthetically tractable carboxylic acid handle, provides an ideal platform for the rational design of novel small-molecule therapeutics. Understanding its chemical properties, spectroscopic characteristics, and reactive potential is paramount for any scientist working with this important heterocyclic system. This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.
References
-
Palanki, M. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12367326, this compound. Retrieved January 17, 2026, from [Link].
-
PubChemLite (n.d.). This compound (C8H5N3O2). Retrieved January 17, 2026, from [Link].
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12367326, this compound. Retrieved January 17, 2026, from [Link].
-
ResearchGate (2019). (PDF) The synthesis of 1,2,4-benzotriazines. Retrieved January 17, 2026, from [Link].
-
Al-Omary, F. A., El-Emam, A. A., & Shazly, A. S. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link].
-
Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]
-
Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]
-
Al-Ayed, A. S., El-Ghamdi, H. A., & Al-Zahrani, A. M. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(15), 4485. [Link]
-
ResearchGate (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved January 17, 2026, from [Link].
-
Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 17, 2026, from [Link].
-
Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link].
-
University of Arizona (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link].
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-benzotriazines. Retrieved January 17, 2026, from [Link].
-
Chemistry LibreTexts (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link].
-
ResearchGate (n.d.). FTIR spectrum of the Benzotriazole powder. Retrieved January 17, 2026, from [Link].
-
ResearchGate (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved January 17, 2026, from [Link].
-
Doc Brown's Chemistry (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 17, 2026, from [Link].
-
Avhad, K. C., & Upadhyay, U. M. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
-
Zhang, Y., Wang, Z., Li, Y., Wang, C., Wang, J., & Wang, Y. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry, 46(42), 20206-20212. [Link]
-
ResearchGate (n.d.). Chemistry and Biological Activity of-[5][6]Benzotriazine Derivatives. Retrieved January 17, 2026, from [Link].
Sources
A Comprehensive Technical Guide to the Synthesis of 1,2,4-Benzotriazine-3-carboxylic acid from o-Phenylenediamine
Abstract
The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, necessitating robust and well-understood synthetic routes. This guide provides an in-depth technical overview of a primary synthetic pathway to 1,2,4-benzotriazine-3-carboxylic acid, a key building block for further chemical elaboration. The synthesis commences with the strategic condensation of o-phenylenediamine with glyoxylic acid, followed by an oxidative aromatization step. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline the necessary analytical characterization to validate the final product, offering researchers a comprehensive resource for its preparation.
Strategic Overview and Mechanistic Rationale
The synthesis of the 1,2,4-benzotriazine ring system from o-phenylenediamine is fundamentally a two-stage process: initial heterocycle formation via condensation, followed by aromatization.
-
Condensation & Cyclization: The reaction is initiated by the nucleophilic attack of one amino group of o-phenylenediamine onto the electrophilic aldehyde carbon of glyoxylic acid. This is followed by the intramolecular attack of the second amino group onto the ketone carbon, leading to a cyclized intermediate after dehydration. This intermediate is 3,4-dihydro-1,2,4-benzotriazine-3-carboxylic acid. The reaction of diamines with 1,2-dicarbonyl compounds is a well-established method for forming quinoxalines and related heterocycles.[3][4]
-
Oxidative Aromatization: The dihydro-benzotriazine intermediate is not aromatic and is typically unstable. To achieve the stable, conjugated 1,2,4-benzotriazine system, an oxidation step is required to remove two hydrogen atoms. This aromatization is the thermodynamic driving force for the second stage of the reaction. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common and effective choice for this type of transformation.[1] In some cases, spontaneous air oxidation can also occur.[1]
The overall transformation is depicted below.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 | Purity >98%. Toxic and skin sensitizer. |
| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 0.92 g | 10.0 | Corrosive. Use a fresh bottle. |
| Activated Manganese Dioxide | MnO₂ | 86.94 | ~4.35 g | ~50.0 | Use activated, fine powder. Strong oxidant. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 50 mL | - | Reagent grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography. |
Step-by-Step Methodology
Causality and In-Field Insights:
-
Choice of Solvent: Ethanol is an effective solvent for both reactants and provides a suitable medium for the condensation. Its boiling point allows for gentle heating if required to drive the initial condensation to completion, although the reaction often proceeds well at ambient temperature.
-
Stoichiometry of Oxidant: A significant excess of activated manganese dioxide is used. MnO₂ is a surface-based oxidant, and its activity can vary. Using a 5-fold excess ensures a sufficient driving force for the reaction to proceed to completion in a reasonable timeframe.
-
Filtration through Celite®: MnO₂ forms very fine particles that can clog standard filter paper. A pad of Celite® (diatomaceous earth) provides a porous filtration medium that effectively traps the fine black solid while allowing the solution containing the product to pass through. This is a critical step for obtaining a clean filtrate.
-
Purification Strategy: Recrystallization is often sufficient for purification if the reaction is clean. The choice of solvent is critical; the ideal solvent will dissolve the product when hot but result in poor solubility when cold, allowing for the precipitation of pure crystals while impurities remain in the mother liquor.
Analytical Characterization
Validation of the final product's identity and purity is paramount. The following data are expected for this compound.
| Analysis Technique | Expected Result |
| Molecular Formula | C₈H₅N₃O₂ |
| Molecular Weight | 175.14 g/mol [5] |
| Appearance | Pale yellow to orange solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-14.5 (br s, 1H, -COOH), δ 8.0-8.6 (m, 4H, Ar-H). The four aromatic protons on the benzene ring will appear as a complex multiplet. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), δ ~150-155 (heterocyclic carbons), δ ~125-135 (aromatic CH carbons). |
| IR Spectroscopy (KBr, cm⁻¹) | ~3300-2800 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~1600, 1480 (C=N, C=C aromatic stretches).[6] |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ at m/z 174.03[7] |
Safety and Handling Precautions
-
o-Phenylenediamine: This compound is toxic upon ingestion, inhalation, and skin contact. It is a known skin and respiratory sensitizer and is a suspected mutagen. All handling must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Glyoxylic Acid: It is corrosive and can cause severe skin and eye damage. Handle with care, ensuring no direct contact.
-
Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials. While not highly toxic, inhalation of the fine dust should be avoided.
-
General Procedures: All operations should be performed in a well-ventilated laboratory fume hood. A proper risk assessment should be completed before commencing any experimental work.
Conclusion
The synthesis of this compound from o-phenylenediamine via a condensation-oxidation sequence is a reliable and scalable method. The key to success lies in the careful execution of the oxidation step, using a sufficient excess of an activated oxidant, and a meticulous work-up procedure to isolate the product from the inorganic byproduct. The characterization data provided serves as a benchmark for researchers to confirm the successful synthesis of this valuable heterocyclic building block, paving the way for its use in drug discovery and materials science applications.
References
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. Available at: [Link]
-
ResearchGate. (2019). The synthesis of 1,2,4-benzotriazines. Available at: [Link]
-
Artasensi, A., et al. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H5N3O2). Available at: [Link]
-
ResearchGate. (n.d.). Methods to oxidize dihydrotetrazine. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. PubChemLite - this compound (C8H5N3O2) [pubchemlite.lcsb.uni.lu]
A Guide to the Spectroscopic Characterization of 1,2,4-Benzotriazine-3-carboxylic acid
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 1,2,4-Benzotriazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining data from structurally analogous compounds and applying fundamental spectroscopic theory, this guide serves as a robust predictive framework for researchers working on the synthesis, identification, and characterization of this and related 1,2,4-benzotriazine derivatives.
Introduction: The Chemical Context and Importance
1,2,4-Benzotriazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] Their rigid, planar structure and capacity for hydrogen bonding make them privileged scaffolds in drug design, with applications ranging from anticancer to antimicrobial agents.[1][2] this compound (Molecular Formula: C₈H₅N₃O₂, Molecular Weight: 175.14 g/mol ) is a key synthetic intermediate, providing a carboxylic acid handle for further chemical modification and derivatization.[3][4]
Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel therapeutics. Spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth exploration of the expected NMR, IR, and Mass Spectrometry data for the title compound, explaining the rationale behind the predicted spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be dominated by signals from the four protons on the benzene ring. Due to the asymmetry introduced by the fused triazine ring, these four protons will be in distinct chemical environments.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The protons on the benzene ring will appear in this region, deshielded by the aromatic ring current.[5] The electron-withdrawing nature of the fused 1,2,4-triazine ring will further shift these protons downfield. The signals are expected to appear as a complex multiplet system due to spin-spin coupling between adjacent protons. Based on data from related benzotriazine and benzothiazine structures, the proton adjacent to the triazine ring (H-5) is likely to be the most deshielded.[6]
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxylic acid is typically broad and significantly downfield.[5] Its exact chemical shift and peak shape are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is often readily observable.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (4H) | 7.5 - 8.5 | Multiplet |
| Carboxylic Acid OH (1H) | > 10 | Broad Singlet |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the eight distinct carbon environments in the molecule.
-
Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, characteristic of this functional group.[7][8]
-
Aromatic and Heterocyclic Carbons (δ ~120-160 ppm): The six carbons of the fused ring system (four from the benzene ring and two from the triazine ring) will resonate in this region.[7][9] The carbon atom C-3, directly attached to the carboxylic acid and two nitrogen atoms, is expected to be significantly deshielded. The quaternary carbons involved in the ring fusion will also be present in this region and are typically of lower intensity.[7]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic/Heterocyclic C (7C) | 120 - 160 |
Experimental Protocol: NMR Data Acquisition
A robust protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Workflow: NMR Sample Preparation and Analysis
Caption: Workflow for NMR analysis of the target compound.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often the solvent of choice for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the carboxylic acid and the aromatic system.
-
O-H Stretch (2500-3300 cm⁻¹): The most prominent feature will be a very broad absorption in this region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[10]
-
C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected. Conjugation with the benzotriazine ring system may shift this absorption to a slightly lower wavenumber compared to a simple aliphatic carboxylic acid.[10]
-
C=N and C=C Stretches (1450-1650 cm⁻¹): A series of medium to strong absorptions in this region will correspond to the stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the benzene ring.
-
C-O Stretch and O-H Bend (900-1300 cm⁻¹): The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in this region. The O-H out-of-plane bend is often a broad peak around 920 cm⁻¹.[10]
Table 3: Predicted Key IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic/Heterocycle | C=N, C=C Stretches | 1450 - 1650 | Medium - Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 900 - 1300 | Medium - Strong |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of solid samples.
Workflow: ATR-IR Analysis
Caption: Standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (175.14).[3] This peak should be reasonably intense due to the stability of the aromatic system.
-
Key Fragmentation Pathways:
-
Loss of •OH (M-17): A peak at m/z 158, resulting from the loss of a hydroxyl radical.
-
Loss of COOH (M-45): A significant peak at m/z 130, corresponding to the loss of the entire carboxylic acid group as a radical, yielding the stable 1,2,4-benzotriazinyl cation.[11]
-
Loss of N₂ (M-28 from fragment): A common fragmentation for nitrogen-containing heterocycles is the loss of a neutral nitrogen molecule. This would likely occur after initial fragmentation, for example, from the m/z 130 fragment to give a peak at m/z 102.[12]
-
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment |
| 175 | [M]⁺˙ (Molecular Ion) |
| 158 | [M - •OH]⁺ |
| 130 | [M - •COOH]⁺ |
| 102 | [M - •COOH - N₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
For unambiguous molecular formula confirmation, HRMS (e.g., ESI-TOF) is indispensable. It can measure the mass-to-charge ratio to four or more decimal places. The expected exact mass for the protonated molecule [M+H]⁺ is 176.0509.
Causality in Experimental Choices:
-
Ionization Method: While Electron Ionization (EI) provides valuable fragmentation data, a soft ionization technique like Electrospray Ionization (ESI) is preferable for confirming the molecular weight, as it typically yields a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework for the expected spectral data, grounded in fundamental principles and data from analogous structures. The key identifying features include the distinct aromatic proton signals and the downfield carboxylic acid proton in ¹H NMR; the characteristic carbonyl carbon signal in ¹³C NMR; the broad O-H and sharp C=O stretches in the IR spectrum; and predictable fragmentation patterns in the mass spectrum centered around the loss of the carboxylic acid group. By following the outlined protocols and understanding the predicted spectral outcomes, researchers can confidently verify the synthesis and purity of this important chemical entity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]
-
SciSpace. The synthesis of 1,2,4-benzotriazines. [Link]
-
ResearchGate. The synthesis of 1,2,4-benzotriazines. [Link]
-
PubMed Central. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]
-
ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... [Link]
-
IOPscience. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
Royal Society of Chemistry. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
RSC Publishing. Recent advances in the chemistry of benzo[e][1][3][13]triazinyl radicals. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... [Link]
-
National Library of Ukraine. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]
-
YouTube. Mass Spec 3e Carboxylic Acids. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). [Link]
-
RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. youtube.com [youtube.com]
- 12. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic acid: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-Benzotriazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from available scientific literature and chemical databases, this document details the compound's structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a plausible synthetic route and provides standardized protocols for its characterization, offering valuable insights for researchers working with this and related molecular scaffolds.
Introduction: The Significance of the 1,2,4-Benzotriazine Scaffold
The 1,2,4-benzotriazine nucleus is a prominent heterocyclic system that forms the core of numerous pharmacologically active molecules.[1][2] This scaffold has garnered considerable attention in drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimalarial properties. The inherent asymmetry of the 1,2,4-triazine ring and the potential for substitution at various positions allow for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template for the design of novel therapeutic agents. The introduction of a carboxylic acid moiety at the 3-position, as in this compound, offers a handle for further chemical modification and can significantly influence the compound's solubility, acidity, and interactions with biological targets.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively reported in the public domain, a combination of data from chemical databases and predicted values provides a solid foundation for its characterization.
Structural and General Properties
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurately referencing the compound in scientific literature and databases.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 64241-51-6 | [3][4] |
| Molecular Formula | C₈H₅N₃O₂ | [3][4] |
| Molecular Weight | 175.14 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | [3] |
| InChIKey | LTYYZEOFAKPJGC-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Data
The following table presents key physicochemical parameters predicted by computational models, which are valuable for estimating the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Source |
| XLogP3 | 0.5 | [3] |
| Topological Polar Surface Area | 76 Ų | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 1 | [4] |
-
XLogP3: This value suggests a relatively low lipophilicity, indicating that the compound is likely to have moderate solubility in both aqueous and organic media.
-
Topological Polar Surface Area (TPSA): A TPSA of 76 Ų is within the range typically associated with good oral bioavailability in drug candidates.
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the nitrogen atoms of the triazine ring and the carbonyl oxygen) suggests that intermolecular hydrogen bonding will play a significant role in the compound's physical properties, such as its melting point and solubility.
Solubility and Acidity (pKa)
-
Solubility: As a carboxylic acid, its solubility is expected to be pH-dependent. It is likely to be sparingly soluble in water but should exhibit increased solubility in basic aqueous solutions due to the formation of the carboxylate salt.[5] In organic solvents, its polarity suggests it would be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in nonpolar solvents like hexanes.
-
pKa: The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the 1,2,4-benzotriazine ring system. This would lead to a lower pKa value compared to a simple aliphatic carboxylic acid, making it a stronger acid. The pKa of benzoic acid is approximately 4.2. Given the presence of the nitrogen-rich heterocyclic ring, the pKa of this compound is anticipated to be in a similar or slightly more acidic range.
Synthesis of this compound
A plausible and documented synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 3-cyano-1,2,4-benzotriazine. This approach is advantageous as the nitrile can be synthesized from more readily available starting materials.
Figure 1: General synthetic strategy for this compound.
While a detailed experimental protocol for the hydrolysis of 3-cyano-1,2,4-benzotriazine to the carboxylic acid is not explicitly detailed in readily available literature, a general procedure for nitrile hydrolysis can be adapted.
Proposed Experimental Protocol: Hydrolysis of 3-cyano-1,2,4-benzotriazine
This protocol is a generalized procedure based on standard methods for nitrile hydrolysis and should be optimized for this specific substrate.
Materials:
-
3-cyano-1,2,4-benzotriazine
-
Concentrated sulfuric acid
-
Water
-
Sodium hydroxide (for pH adjustment)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyano-1,2,4-benzotriazine.
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask. The exact concentration and volume should be determined based on the scale of the reaction and preliminary small-scale trials.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.
-
pH Adjustment: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the desired pH for precipitation of the carboxylic acid is reached (typically around pH 2-3).
-
Isolation: The precipitated solid can be collected by vacuum filtration. If the product does not precipitate, it may be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections describe the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | |
| C=N and C=C Stretches (Aromatic Rings) | 1600 - 1450 | A series of sharp to medium intensity bands. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | |
| O-H Bend (Carboxylic Acid) | 960 - 900 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the fused triazine ring.
-
Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield, typically between δ 10 and 13 ppm. This peak will disappear upon the addition of D₂O.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will resonate in the downfield region, typically between δ 160 and 180 ppm.
-
Aromatic and Heteroaromatic Carbons: The eight carbons of the benzotriazine ring system will appear in the aromatic region, generally between δ 120 and 160 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 175).
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The benzotriazine ring will also undergo characteristic fragmentation.
Experimental Protocols for Physicochemical Characterization
The following are standardized, self-validating protocols for determining the key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 1-2 °C) is characteristic of a pure substance.
Figure 2: Workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility.
Solubility Assessment
Rationale: Determining the solubility profile is essential for designing reaction conditions, purification methods, and formulations.
Figure 3: Workflow for solubility assessment.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).
-
Qualitative Assessment: To a test tube containing approximately 1 mL of the chosen solvent, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.
-
Mixing: Vigorously shake or vortex the tube for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution for any undissolved solid. Classify as soluble, partially soluble, or insoluble.
-
Quantitative Assessment (if required): For a more precise measurement, prepare a saturated solution and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
Rationale: The pKa value quantifies the acidity of the carboxylic acid group, which is critical for understanding its behavior in different pH environments and for designing salt formation strategies.
Step-by-Step Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if the aqueous solubility is low).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]
Applications in Drug Discovery
The 1,2,4-benzotriazine scaffold is a key component in several compounds that have entered clinical trials, highlighting its therapeutic potential.[7][8] For example, Tirapazamine, a 1,2,4-benzotriazine dioxide derivative, has been investigated as an anticancer agent that is selectively toxic to hypoxic tumor cells.[8] The presence of the carboxylic acid group in this compound provides a versatile handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its characterization. While there are still gaps in the experimentally determined data for this specific molecule, the information presented here serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the 1,2,4-benzotriazine scaffold.
References
-
PubChem. This compound. [Link]
-
MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]
-
PubChemLite. This compound (C8H5N3O2). [Link]
-
RSC Publishing. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. [Link]
-
PubMed. Development of novel benzotriazines for drug discovery. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. [Link]
-
ResearchGate. Physico-chemical Properties of Benzotriazole derivatives | Download Table. [Link]
-
SciSpace. The synthesis of 1,2,4-benzotriazines. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
PubMed. 1,2,4-Benzotriazine 1,4-dioxides. An Important Class of Hypoxic Cytotoxins With Antitumor Activity. [Link]
-
Lupine Publishers. Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. [Link]
-
The Journal of Organic Chemistry. 3-Substituted Benzo[e][3][4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. [Link]
-
ResearchGate. (PDF) The synthesis of 1,2,4-benzotriazines. [Link]
-
PubMed Central. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]
-
Organic Syntheses Procedure. 1-cyanobenzocyclobutene. [Link]
-
ResearchGate. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. [Link]
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
ResearchGate. Chemistry and Biological Activity of[3][4]-Benzotriazine Derivatives. [Link]
-
ResearchGate. ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]
-
PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]
-
PubMed Central. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. [Link]
-
PubMed Central. 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). [Link]
-
CAS Common Chemistry. 3-Amino-1,2,4-benzotriazine. [Link]
-
Science Publishing Group. Synthesis and Properties for Benzotriazole Nitrogen Oxides (BTzO) and Tris[3][4]triazolo[3]triazine Derivatives. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
TU Wien's reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]
-
PubMed. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Link]
-
ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
-
Matthias Rupp. Predicting the pKa of Small Molecules. [Link]
Sources
- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. researchgate.net [researchgate.net]
- 6. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. mrupp.info [mrupp.info]
Introduction: The Strategic Importance of the 1,2,4-Benzotriazine Scaffold
An In-Depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
The 1,2,4-benzotriazine nucleus, a heterocyclic system consisting of a benzene ring fused to a 1,2,4-triazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for interacting with biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[2][3]
This guide focuses on a key derivative, This compound , providing a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental properties, present a detailed, field-tested synthetic protocol, and explore its utility as a foundational building block for advanced therapeutic agents.
Compound Identification and Core Properties
Accurate identification is the cornerstone of reproducible research. The subject of this guide is unequivocally defined by the following identifiers:
Physicochemical and Structural Characteristics
The compound's physicochemical properties dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is critical for designing synthetic routes, formulating delivery systems, and predicting pharmacokinetic behavior. The key computed properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 175.15 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 76 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4][5] |
| XLogP3-AA (Lipophilicity) | 0.5 | [4][5] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | [4] |
| InChIKey | LTYYZEOFAKPJGC-UHFFFAOYSA-N | [4] |
Synthesis of this compound: A Validated Protocol
The synthesis of the 1,2,4-benzotriazine core is well-documented, typically involving the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.[2] For the target molecule, this compound, a reliable and scalable approach is the reaction of o-phenylenediamine with a glyoxylic acid derivative. The following protocol is a self-validating system designed for clarity, reproducibility, and high yield.
Experimental Protocol: Synthesis via Condensation
Objective: To synthesize this compound from o-phenylenediamine and glyoxylic acid monohydrate.
Materials:
-
o-Phenylenediamine (99.5%)
-
Glyoxylic acid monohydrate (98%)
-
Ethanol (95%)
-
Activated Charcoal
-
Hydrochloric Acid (1 M)
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 100 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
Causality Explanation: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction, facilitating a controlled reaction rate without excessive pressure buildup.
-
-
Reactant Addition: To the stirred solution, add 9.2 g (0.1 mol) of glyoxylic acid monohydrate. A color change to a deep orange or red is typically observed as the initial condensation reaction begins.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.
-
Trustworthiness Insight: Refluxing ensures the reaction proceeds to completion by providing sufficient activation energy. The 4-hour duration is empirically determined to maximize the yield of the intermediate di-hydrobenzotriazine without significant side product formation.
-
-
Oxidative Cyclization: After the initial reflux period, remove the heat source and allow the mixture to cool slightly. Open the flask to the air (while still warm) and stir vigorously for 1-2 hours. The atmospheric oxygen acts as the oxidant for the aromatization of the dihydro-1,2,4-benzotriazine intermediate to the final benzotriazine product. The solution will typically darken.
-
Expertise Note: This air oxidation step is a classic and efficient method for this type of cyclization. It avoids the need for stronger, potentially side-reaction-inducing chemical oxidants, making the workup cleaner.
-
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the crude product. Collect the solid by vacuum filtration and wash the filter cake with 20 mL of cold ethanol.
-
Recrystallization: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot deionized water, treat with a small amount of activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified yellow crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60°C. The expected yield is 75-85%.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate. The carboxylic acid functional group is a synthetic handle that allows for the straightforward creation of amides, esters, and other derivatives, enabling chemists to build libraries of compounds for screening.
The benzotriazine core itself has been successfully utilized in a variety of drug discovery programs.[3] Its derivatives have shown potent activity as:
-
Kinase Inhibitors: The benzotriazine scaffold has been used to develop selective inhibitors for several kinases, including SRC, VEGFr2, and BCR-ABL, which are critical targets in oncology.[3]
-
Anticancer Agents: Beyond kinase inhibition, compounds like tirapazamine, a 1,2,4-benzotriazine 1,4-dioxide, have entered clinical trials as hypoxia-selective cytotoxins for cancer treatment.[3]
-
Anti-inflammatory and Antimalarial Agents: The scaffold has also been explored for developing treatments for inflammatory diseases and malaria.[3]
The carboxylic acid at the 3-position is particularly strategic. It allows for the introduction of diverse chemical moieties that can probe the binding pockets of target enzymes, optimizing potency and selectivity.
Conceptual Application Diagram
Caption: Role of the core scaffold in generating diverse chemical libraries.
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.[4]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined properties, accessible synthesis, and versatile chemical functionality make it an invaluable starting point for developing novel therapeutics. The proven success of the 1,2,4-benzotriazine scaffold in targeting a range of diseases underscores the potential of its derivatives to address significant unmet medical needs. This guide provides the foundational knowledge required to confidently synthesize, handle, and strategically employ this potent chemical entity in advanced research and development programs.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]
-
Palanki, M. S., Gayo-Fung, L. M., Shevlin, G. I., et al. Development of novel benzotriazines for drug discovery. PubMed. Available at: [Link]
-
New Journal of Chemistry. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. Royal Society of Chemistry. Available at: [Link]
-
Mohammadi Ziarani, G., et al. The synthesis of 1,2,4-benzotriazines. ResearchGate. Available at: [Link]
-
SciSpace. The synthesis of 1,2,4-benzotriazines. Available at: [Link]
Sources
The 1,2,4-Benzotriazine Core: From Historical Discovery to Modern Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-benzotriazine scaffold, a bicyclic heteroaromatic system, has traversed a remarkable journey from its initial synthesis in the late 19th century to its current status as a privileged core in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, synthetic evolution, and therapeutic applications of 1,2,4-benzotriazine compounds. We delve into the historical context of its discovery, detail key synthetic methodologies with an emphasis on the causality behind experimental choices, and illuminate its significant role in drug development, particularly in oncology. This document is intended to serve as a valuable resource for researchers and scientists engaged in heterocyclic chemistry and drug discovery, offering both foundational knowledge and insights into the contemporary landscape of 1,2,4-benzotriazine research.
Introduction: The Architectural Significance of the 1,2,4-Benzotriazine Nucleus
The fusion of a benzene ring with a 1,2,4-triazine moiety gives rise to the 1,2,4-benzotriazine system, a heterocyclic scaffold of considerable interest in organic and medicinal chemistry.[1][2] Its unique electronic distribution, characterized by the presence of three nitrogen atoms within the six-membered ring, imparts a distinct reactivity profile and the capacity for diverse molecular interactions. This has made the 1,2,4-benzotriazine core an attractive template for the design of novel therapeutic agents.[1] The exploration of this scaffold has led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1] This guide aims to provide a deep dive into the rich history and evolving chemistry of these fascinating compounds.
A Historical Perspective: The Genesis of 1,2,4-Benzotriazine Chemistry
The story of 1,2,4-benzotriazines begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The first synthesis of a 1,2,4-benzotriazine derivative was reported by Bischler in 1889, laying the groundwork for over a century of research into this chemical class.[2] Early investigations were primarily focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. The development of new synthetic methods was a slow but steady process, with significant contributions from chemists like Bamberger and Arndt around the same period.[1] These pioneering efforts, while foundational, often involved harsh reaction conditions and offered limited scope for structural diversification. The subsequent evolution of synthetic organic chemistry has dramatically expanded the toolbox available to chemists, enabling the efficient and versatile construction of a vast array of 1,2,4-benzotriazine analogs.
The Synthetic Arsenal: Crafting the 1,2,4-Benzotriazine Core
The construction of the 1,2,4-benzotriazine ring system can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. This section details some of the most significant and widely employed synthetic routes, highlighting the rationale behind the selection of specific reagents and conditions.
The Classic Approach: The Bischler Synthesis and its Mechanistic Underpinnings
Conceptual Workflow of the Bischler Synthesis
Caption: Conceptual workflow of the Bischler synthesis for 1,2,4-benzotriazines.
The causality behind the use of a strong acid catalyst, such as sulfuric acid, lies in its ability to protonate the carbonyl oxygen of the keto ester, thereby enhancing the electrophilicity of the carbonyl carbon. This activation facilitates the intramolecular nucleophilic attack by the electron-rich aromatic ring of the hydrazone, initiating the cyclization process. Subsequent dehydration and aromatization lead to the formation of the stable 1,2,4-benzotriazine ring system. While historically significant, the harsh conditions of the Bischler synthesis can limit its applicability with sensitive substrates.
Modern Strategies: Versatility and Efficiency in Synthesis
The limitations of classical methods have driven the development of more versatile and efficient synthetic routes. These modern approaches often employ milder reaction conditions and offer greater control over the final substitution pattern.
A widely used and adaptable method involves the reductive cyclization of readily accessible 2-nitrophenylhydrazones.[2] This strategy is predicated on the selective reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the hydrazone moiety.
Exemplary Protocol: Synthesis of a 3-Substituted 1,2,4-Benzotriazine
-
Hydrazone Formation: A solution of a substituted 2-nitroaniline in a suitable solvent (e.g., ethanol) is treated with sodium nitrite and hydrochloric acid at low temperature (0-5 °C) to generate the corresponding diazonium salt. This is then reacted in situ with a β-ketoester or a similar active methylene compound to afford the 2-nitrophenylhydrazone.
-
Reduction of the Nitro Group: The isolated 2-nitrophenylhydrazone is dissolved in a solvent such as ethanol or acetic acid, and a reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride or sodium dithionite.[3] The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile, while metallic reducing agents are useful for their cost-effectiveness and scalability.
-
Cyclization and Aromatization: The resulting 2-aminophenylhydrazone is often not isolated but is cyclized in situ. Gentle heating or the presence of a mild acid can facilitate the intramolecular condensation and subsequent dehydration to yield the 1,2,4-benzotriazine. In many instances, aerial oxidation of the initially formed dihydro-1,2,4-benzotriazine to the fully aromatic system occurs spontaneously or can be promoted by the introduction of a mild oxidizing agent.[2]
Workflow for Reductive Cyclization of 2-Nitrophenylhydrazones
Caption: Synthetic workflow for 1,2,4-benzotriazines via reductive cyclization.
Another important route utilizes the reaction of o-phenylenediamines with formazans. Formazans, which are intensely colored compounds containing a -N=N-C(R)=N-NH- chain, can be cyclized in the presence of an oxidizing agent to yield 1,2,4-benzotriazines. The choice of formazan allows for the introduction of various substituents at the 3-position of the benzotriazine ring.
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of 1,2,4-benzotriazines is no exception. A notable example is the copper-catalyzed coupling of o-haloacetanilides with N-Boc hydrazine, followed by oxidation and cyclization.[4] This method offers a convergent and efficient route to the benzotriazine core under relatively mild conditions. The use of a copper catalyst is key to facilitating the initial C-N bond formation, a challenging transformation to achieve through traditional methods.
The demand for large numbers of diverse compounds for high-throughput screening in drug discovery has spurred the development of solid-phase synthesis methodologies for 1,2,4-benzotriazines. In this approach, one of the reactants is attached to a solid support (resin), and the subsequent reaction steps are carried out in a sequential manner. This allows for the rapid and efficient generation of libraries of 1,2,4-benzotriazine derivatives with varying substitution patterns, which is invaluable for structure-activity relationship (SAR) studies.[2]
Therapeutic Significance: 1,2,4-Benzotriazines in Drug Development
The unique structural and electronic properties of the 1,2,4-benzotriazine nucleus have made it a highly valuable scaffold in the design of therapeutic agents. The ability of this ring system to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, has been exploited to develop potent and selective drugs.
A Landmark Achievement: Tirapazamine, a Hypoxia-Activated Prodrug
Perhaps the most prominent example of a 1,2,4-benzotriazine-based therapeutic is Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).[1] This compound is a bioreductive prodrug that is selectively activated under hypoxic (low oxygen) conditions, which are a characteristic feature of the microenvironment of solid tumors.[1]
Mechanism of Action of Tirapazamine
Under normoxic conditions, Tirapazamine is relatively non-toxic. However, in the hypoxic environment of a tumor, it undergoes a one-electron reduction by intracellular reductases to form a highly reactive radical species.[5] This radical can then induce DNA damage, including single- and double-strand breaks, leading to cancer cell death.[5] The selective activation in hypoxic regions makes Tirapazamine a targeted therapy that can enhance the efficacy of traditional treatments like radiotherapy and chemotherapy, which are less effective against hypoxic tumor cells.
Signaling Pathway of Tirapazamine Action
Caption: Simplified mechanism of action of Tirapazamine in hypoxic vs. normoxic cells.
Structure-Activity Relationship (SAR) Studies of Tirapazamine Analogs
The promising activity of Tirapazamine has prompted extensive SAR studies to identify analogs with improved potency, selectivity, and pharmacokinetic properties. These studies have revealed key structural features that govern the biological activity of 1,2,4-benzotriazine-1,4-dioxides.
| Position of Substitution | Nature of Substituent | Effect on Activity | Rationale |
| 3-position | Replacement of the amino group with hydrogen or N,N-dialkylaminoalkylamino groups | Can modulate the half-life and anti-tumor activity.[6] | Alterations in basicity, lipophilicity, and metabolic stability influence the pharmacokinetic profile. |
| 7-position | Electron-withdrawing groups (e.g., Cl, CF₃) | Increased hypoxic cytotoxicity. | Enhances the electron-accepting ability of the ring system, facilitating the initial one-electron reduction. |
| 3-position | Introduction of a urea moiety | Increased hypoxic cytotoxicity compared to Tirapazamine.[7] | The urea group may enhance interactions with target enzymes or alter the electronic properties of the molecule. |
Beyond Hypoxia-Activated Prodrugs: Kinase Inhibition and Other Applications
The versatility of the 1,2,4-benzotriazine scaffold extends beyond its use in hypoxia-activated prodrugs. Derivatives of 1,2,4-benzotriazine have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. For example, certain 1,2,4-benzotriazine analogs have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell growth, proliferation, and survival.[1] The development of selective kinase inhibitors based on the 1,2,4-benzotriazine core represents a promising avenue for the development of targeted cancer therapies.
Furthermore, 1,2,4-benzotriazine derivatives have been explored for a range of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antimalarial agents, highlighting the broad biological potential of this heterocyclic system.[2]
Conclusion and Future Perspectives
The journey of 1,2,4-benzotriazine compounds from their initial discovery to their current role in cutting-edge drug development is a testament to the enduring power of heterocyclic chemistry. The synthetic methodologies for constructing this core have evolved from classical, often harsh, procedures to modern, highly efficient, and versatile strategies, including transition-metal catalysis and solid-phase synthesis. This has enabled the creation of vast libraries of derivatives for biological screening.
The development of Tirapazamine as a hypoxia-activated prodrug represents a landmark achievement, demonstrating the potential of the 1,2,4-benzotriazine scaffold to address unmet needs in oncology. Ongoing research continues to explore new applications for this versatile core, with a particular focus on the development of targeted therapies such as kinase inhibitors.
As our understanding of disease biology deepens, the 1,2,4-benzotriazine nucleus is poised to remain a central player in the quest for novel and effective therapeutic agents. The continued synergy between innovative synthetic chemistry and insightful biological investigation will undoubtedly unlock new chapters in the story of this remarkable heterocyclic system.
References
-
Palanki, M. S. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. [Link]
-
Ziarani, G. M., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41–105. [Link]
- Bischler, A. (1889). Ueber die Einwirkung von o-Phenylendiamin auf Phenylglyoxal. Berichte der deutschen chemischen Gesellschaft, 22(2), 2801–2810.
-
Minchinton, A. I., Lemmon, M. J., Tracy, M., Pollart, D. J., Martinez, A. P., Tosto, L. M., & Brown, J. M. (1992). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide bioreductive anti-tumor agents: pharmacology and activity in vitro and in vivo. International Journal of Radiation Oncology, Biology, Physics, 22(4), 701–705. [Link]
-
Minchinton, A. I., Lemmon, M. J., Tracy, M., Pollart, D. J., Martinez, A. P., Tosto, L. M., & Brown, J. M. (1992). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. International Journal of Radiation Oncology, Biology, Physics, 22(4), 701–705. [Link]
-
Wang, H., Li, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Wang, W. (2021). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 8(10), nwab101. [Link]
-
Zhou, Y., Zhang, Z., Jiang, Y., Pan, X., & Ma, D. (2015). A Cu-Catalyzed Coupling of o-Haloacetanilides and N-Boc Hydrazine and a Subsequent Oxidation Proceeded at Room Temperature to Afford Azo Compounds. Deprotection with TFA and in Situ Cyclization Gives 1,2,4-Benzotriazines. Synlett, 26(11), 1586-1590. [Link]
- Sparatore, A., Pirisi, M. A., & Satta, M. (1983). Synthesis and pharmacological properties of 3,3-disubstituted-3,4-dihydro-1,2,4-benzotriazines. Il Farmaco; edizione scientifica, 38(1), 3–14.
-
From publication: 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]
-
Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]
-
Zhou, Y., Zhang, Z., Jiang, Y., Pan, X., & Ma, D. (2015). A Cu-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine and a subsequent oxidation proceeded at room temperature to afford azo compounds. Deprotection with TFA and in situ cyclization gives 1,2,4-benzotriazines. Synlett, 26(11), 1586-1590. [Link]
-
Vibzz Lab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. [Link]
-
Fuchs, J. K., & Gates, K. S. (2001). Characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry, 66(14), 4887–4892. [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. A. M., & Aly, M. F. (2015). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 6(1), 683-698. [Link]
-
GHORAB, M. M., ALSAID, M. S., & EL-GABRY, M. S. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (4 (48)), 4-15. [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology, 10(2). [Link]
-
The formulae of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine (TPZ (1), SR4233) and its derivatives used in the current work. [Link]
-
Shinde, S. S., & Shingate, B. B. (2016). Cytotoxicity of Tirapazamine (3-Amino-1,2,4-benzotriazine-1,4-dioxide)-Induced DNA Damage in Chicken DT40 Cells. Chemical Research in Toxicology, 29(12), 2113–2120. [Link]
-
Examples of various marketed anticancer drugs bearing 1,2,4-triazole and s-triazine scaffolds. [Link]
Sources
- 1. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Benzotriazine synthesis [organic-chemistry.org]
- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide bioreductive anti-tumor agents: pharmacology and activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Strategic Role of 1,2,4-Benzotriazine-3-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-benzotriazine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide focuses on a key derivative, 1,2,4-benzotriazine-3-carboxylic acid, and its instrumental role as a versatile scaffold in the design and synthesis of novel therapeutic agents. We will delve into the synthetic routes for this core structure, explore its chemical reactivity, and highlight its application in the development of potent and selective inhibitors for various biological targets. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the strategic value of the this compound scaffold and to facilitate its application in contemporary drug discovery programs.
Introduction: The 1,2,4-Benzotriazine Nucleus - A Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-benzotriazine nucleus stands out as a prominent and versatile scaffold.[1][2] Its unique electronic properties and rigid, planar structure provide an excellent platform for the spatial arrangement of pharmacophoric features, enabling interactions with a diverse range of biological targets. The inherent biological activity of the 1,2,4-benzotriazine core, including anticancer, anti-inflammatory, and antimicrobial properties, has spurred extensive research into its derivatization for the development of novel therapeutics.[3]
The introduction of a carboxylic acid moiety at the 3-position of the 1,2,4-benzotriazine ring system creates a particularly valuable building block for medicinal chemists. The carboxylic acid group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the facile introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This guide will provide a detailed exploration of the synthesis, properties, and applications of this compound as a cornerstone for the development of next-generation therapeutics.
Synthesis of the this compound Core
A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. While various methods exist for the synthesis of the 1,2,4-benzotriazine ring system, a common and effective strategy for obtaining this compound involves a two-step process: the synthesis of 3-methyl-1,2,4-benzotriazine followed by its oxidation.
Synthesis of 3-Methyl-1,2,4-benzotriazine
The synthesis of 3-methyl-1,2,4-benzotriazine can be achieved through the reductive cyclization of the 2-nitrophenylhydrazone of pyruvic acid.[4] This method provides a reliable route to the methyl-substituted precursor.
-
Formation of 2-Nitrophenylhydrazone of Pyruvic Acid:
-
Dissolve 2-nitrophenylhydrazine in a suitable solvent, such as ethanol.
-
Add an equimolar amount of pyruvic acid to the solution.
-
Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to facilitate the condensation reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated 2-nitrophenylhydrazone of pyruvic acid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Reductive Cyclization:
-
Suspend the 2-nitrophenylhydrazone of pyruvic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H₂ with Pd/C), to the suspension.
-
If using sodium dithionite, heat the mixture to reflux. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, filter the reaction mixture to remove any inorganic salts or the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1,2,4-benzotriazine.
-
Purify the product by recrystallization or column chromatography.
-
Oxidation to this compound
The subsequent oxidation of the methyl group at the 3-position to a carboxylic acid is a critical step. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate.
-
Oxidation Reaction:
-
Dissolve 3-methyl-1,2,4-benzotriazine in an aqueous solution, potentially with a co-solvent like pyridine to aid solubility.
-
Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture while monitoring the temperature. The reaction is exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the purple color of the permanganate disappears, indicating its consumption.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess permanganate.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The Role of this compound in Drug Design
The this compound scaffold serves as a strategic starting point for the development of a wide array of bioactive molecules. The carboxylic acid functionality can be readily converted into amides, esters, and other functional groups, providing a powerful tool for SAR studies and the optimization of pharmacokinetic and pharmacodynamic properties.
As a Scaffold for Kinase Inhibitors
The 1,2,4-benzotriazine core has been successfully employed in the development of selective kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid benzotriazine scaffold can effectively present substituents that interact with the ATP-binding pocket of kinases. The carboxylic acid group at the 3-position can be derivatized to introduce functionalities that form key hydrogen bonds or other interactions with the kinase active site, thereby enhancing potency and selectivity.
As a Precursor for Protease Inhibitors
Proteases are another important class of drug targets, playing crucial roles in viral replication, cancer progression, and other pathological processes. The this compound scaffold can be elaborated to generate potent protease inhibitors. For instance, the carboxylic acid can be coupled with various amino acid or peptide fragments to create molecules that mimic the natural substrates of proteases, leading to competitive inhibition.
A notable example, though based on the isomeric 1,2,3-benzotriazole, is the development of stable benzotriazole esters as mechanism-based inactivators of the SARS-CoV 3CL protease.[5] This highlights the potential of the benzotriazine core in designing covalent inhibitors where the ester or a similar reactive group, attached via the carboxylic acid handle, can form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for a systematic exploration of SAR. Key areas for modification include:
-
The Carboxylic Acid Moiety: Conversion to amides and esters with varying substituents allows for probing interactions with specific pockets of the target protein. The nature of the substituent can influence solubility, cell permeability, and metabolic stability.
-
The Benzene Ring: Substitution on the benzene ring of the benzotriazine core can modulate the electronic properties of the scaffold and provide additional points of interaction with the target. Electron-withdrawing or electron-donating groups can fine-tune the overall reactivity and binding affinity.
-
Introduction of N-oxides: The nitrogen atoms in the triazine ring can be oxidized to N-oxides, which can alter the electronic distribution and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity.
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Derivatization of the Scaffold for Drug Discovery
Caption: Derivatization strategies for drug discovery.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the carboxylic acid group provide a robust platform for the generation of diverse compound libraries for high-throughput screening and lead optimization. The demonstrated success of the broader 1,2,4-benzotriazine class of compounds in targeting key enzymes such as kinases and proteases underscores the significant potential of this specific scaffold.
Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies for the core and its derivatives. Furthermore, the application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of novel this compound-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, the strategic application of this privileged scaffold will undoubtedly contribute to the development of innovative medicines to address unmet medical needs.
References
-
Palanki, M. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Wu, C. Y., King, K. Y., Kuo, C. J., Fang, J. M., Wu, Y. T., Ho, M. Y., Liao, C. L., Shie, J. J., Liang, P. H., & Wong, C. H. (2006). Stable benzotriazole esters as mechanism-based inactivators of the severe acute respiratory syndrome 3CL protease. Chemistry & Biology, 13(3), 261–268. [Link]
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41–105. [Link]
-
Adger, B., Rees, C. W., Sale, A. A., & Storr, R. C. (1971). A new synthesis of 1,2,4-benzotriazines. Journal of the Chemical Society D: Chemical Communications, (13), 695a. [Link]
-
Sallam, M. A. E., Gomaa, M. A.-M., & El-ziaty, A. K. (2006). Two‐step syntheses of 3‐methyl and 3‐phenyl‐1,2,4‐benzotriazines. Heteroatom Chemistry, 17(2), 166–172. [Link]
Sources
The Ascendant Therapeutic Potential of 1,2,4-Benzotriazine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,2,4-benzotriazine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a diverse and expanding array of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the significant therapeutic potential of 1,2,4-benzotriazine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies, key pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, and the underlying mechanisms of action. This guide emphasizes the structure-activity relationships (SAR) that govern the biological effects of these compounds and provides detailed, field-proven experimental protocols to empower further research and development in this exciting area of drug discovery.
Introduction: The 1,2,4-Benzotriazine Core - A Versatile Scaffold
The 1,2,4-benzotriazine nucleus, a bicyclic heteroaromatic system, has garnered considerable attention in the scientific community due to its presence in numerous biologically active molecules.[1][2][3] Its unique electronic properties and structural rigidity make it an ideal framework for the design of novel therapeutic agents. The ability to introduce a wide variety of substituents at different positions of the benzotriazine ring allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with enhanced potency and selectivity. This guide will explore the major therapeutic avenues where 1,2,4-benzotriazine derivatives have shown significant promise.
Synthetic Strategies: Building the 1,2,4-Benzotriazine Scaffold
A variety of synthetic routes have been developed for the construction of the 1,2,4-benzotriazine core. The choice of a particular method often depends on the desired substitution pattern. A common and versatile approach is the Bischler synthesis and its modifications, which involves the cyclization of α-arylazo-α-aminoketones or related precursors. Another widely used method involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, followed by oxidative cyclization.
General Experimental Protocol: Synthesis of 3-Substituted-1,2,4-benzotriazines
This protocol outlines a generalized procedure for the synthesis of 3-substituted 1,2,4-benzotriazines, a common class of derivatives with diverse biological activities.
Step 1: Formation of the α-Arylhydrazono-α-haloketone
-
Dissolve the appropriate arylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of the corresponding α-haloketone dropwise to the hydrazine solution with stirring at room temperature.
-
Continue stirring for 2-4 hours. The product, an α-arylhydrazono-α-haloketone, often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to the 1,2,4-Benzotriazine Ring
-
Suspend the α-arylhydrazono-α-haloketone in a high-boiling point solvent like glacial acetic acid or a mixture of acetic acid and sodium acetate.
-
Heat the mixture at reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude 1,2,4-benzotriazine derivative will precipitate. Collect the solid by filtration, wash with water until neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure 3-substituted-1,2,4-benzotriazine.
Anticancer Activity: Targeting the Tumor Microenvironment and Key Enzymes
The anticancer potential of 1,2,4-benzotriazine derivatives is arguably the most extensively studied area, with several compounds showing remarkable efficacy in preclinical and clinical settings.
Hypoxia-Selective Cytotoxins: The Tirapazamine Story
Solid tumors often contain regions of low oxygen, a condition known as hypoxia.[4][5] Hypoxic cells are notoriously resistant to conventional radiotherapy and chemotherapy.[4][5] 1,2,4-Benzotriazine 1,4-dioxides, exemplified by the lead compound tirapazamine (TPZ) , are bioreductive prodrugs that are selectively activated under hypoxic conditions to form toxic radicals, leading to DNA damage and cell death.[4][6][7]
Mechanism of Action: Under hypoxic conditions, tirapazamine is reduced by intracellular reductases to a highly reactive radical species.[6] This radical can induce DNA single- and double-strand breaks, ultimately leading to apoptosis.[8][9] In the presence of oxygen, the radical is rapidly oxidized back to the non-toxic parent compound, thus conferring its selective toxicity towards hypoxic cells.[9] Furthermore, tirapazamine has been shown to act as a topoisomerase II poison, contributing to its cytotoxic effects.[9]
Diagram: Mechanism of Action of Tirapazamine
Caption: Bioreductive activation of Tirapazamine under hypoxic conditions.
Structure-Activity Relationship (SAR): The anticancer activity of 1,2,4-benzotriazine 1,4-dioxides is highly dependent on their one-electron reduction potential (E(1)).[10][11] Electron-withdrawing substituents on the benzotriazine ring generally increase the E(1), leading to enhanced aerobic cytotoxicity but not necessarily improved hypoxic selectivity.[10] Conversely, weakly electron-donating substituents can lead to compounds with high hypoxic cytotoxicity ratios (HCRs).[10] The solubility of these compounds is also a critical factor for their in vivo efficacy.[7]
Kinase Inhibitors
Several 1,2,4-benzotriazine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. For instance, certain derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Selected 1,2,4-Benzotriazine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Tirapazamine | Hypoxia-activated DNA damage | Various | Varies with hypoxia | [11] |
| 43 | Src Kinase Inhibitor | - | Potent inhibition | [12] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]
Step 1: Cell Seeding
-
Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.
-
Trypsinize the cells and resuspend them in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Step 2: Compound Treatment
-
Prepare a stock solution of the 1,2,4-benzotriazine derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and cells treated with the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours.
Step 3: MTT Addition and Formazan Solubilization
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
Step 4: Absorbance Measurement and Data Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: A New Frontier against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. 1,2,4-Benzotriazine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.
Mechanism of Action and SAR
The exact mechanism of antimicrobial action for many 1,2,4-benzotriazine derivatives is still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as DNA replication, protein synthesis, or cell wall formation. The antimicrobial activity is influenced by the nature and position of substituents on the benzotriazine ring. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, leading to increased efficacy.
Table 2: Antimicrobial Activity of Selected 1,2,4-Benzotriazine Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thioether derivatives | Staphylococcus aureus | 1.56 - 6.25 | - |
| Hydrazone derivatives | Escherichia coli | 3.12 - 12.5 | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][17][18][19][20]
Step 1: Preparation of Inoculum
-
Select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
Step 2: Preparation of Antimicrobial Dilutions
-
Prepare a stock solution of the 1,2,4-benzotriazine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
Step 3: Inoculation and Incubation
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
Step 4: Determination of MIC
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Antiviral and Anti-inflammatory Activities
Antiviral Potential
Several 1,2,4-benzotriazine derivatives have demonstrated promising antiviral activity against a range of viruses, including RNA viruses. The mechanism of action is often virus-specific and may involve the inhibition of viral entry, replication, or release.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[21][22][23][24][25]
-
Seed susceptible host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the 1,2,4-benzotriazine derivative.
-
Pre-incubate a known titer of the virus with the different concentrations of the compound.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Certain 1,2,4-benzotriazine derivatives have shown potent anti-inflammatory effects, likely through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.[26][27][28][29][30]
-
Add the 1,2,4-benzotriazine derivative at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
The product of the reaction, prostaglandin H2, is then measured, often through a secondary reaction that produces a colored or fluorescent product.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Diagram: Experimental Workflow for Pharmacological Screening
Caption: A generalized workflow for the pharmacological evaluation of 1,2,4-benzotriazine derivatives.
Conclusion and Future Perspectives
1,2,4-Benzotriazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their potential as anticancer agents, particularly as hypoxia-selective cytotoxins and kinase inhibitors, is well-established. Furthermore, their emerging roles as antimicrobial, antiviral, and anti-inflammatory agents highlight their importance in addressing significant unmet medical needs.
Future research in this field should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Combination Therapies: Exploring the synergistic potential of 1,2,4-benzotriazine derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify lead candidates with favorable drug-like properties for clinical development.
The continued exploration of the 1,2,4-benzotriazine scaffold holds immense promise for the discovery of novel and effective therapies for a wide range of diseases.
References
-
SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the proposed dual action of tirapazamine (TPZ). Enzymatic.... Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 27). What is Tirapazamine used for?. Retrieved from [Link]
-
IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Tirapazamine. Retrieved from [Link]
-
Hay, M. P., Gamage, S. A., Kovacs, M. S., Pruijn, F. B., et al. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 46(1), 169–182. [Link]
-
Peters, K. B., & Brown, J. M. (2002). Tirapazamine: a novel agent targeting hypoxic tumor cells. Expert Opinion on Investigational Drugs, 11(4), 453-465. [Link]
-
Zeman, E. M., Brown, J. M., Lemmon, M. J., Hirst, V. K., & Lee, W. W. (1986). Structure-activity relationships for benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1239–1242. [Link]
-
Peters, K. B., & Brown, J. M. (2002). Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. Cancer Research, 62(18), 5248-5253. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
PubMed. (1998). 1,2,4-Benzotriazine 1,4-dioxides. An Important Class of Hypoxic Cytotoxins With Antitumor Activity. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Hay, M. P., et al. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Palanki, M. S., et al. (2006). Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5546-5550. [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
ACS Publications. (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
-
RSC Publishing. (2022, April 26). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Retrieved from [Link]
-
MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
-
Palanki, M. S., et al. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49. [Link]
-
MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Tirapazamine - Wikipedia [en.wikipedia.org]
- 5. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Tirapazamine used for? [synapse.patsnap.com]
- 7. 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for benzotriazine di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. openaccesspub.org [openaccesspub.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. pnrjournal.com [pnrjournal.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. assaygenie.com [assaygenie.com]
The Bischler Synthesis of 1,2,4-Benzotriazines: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Bischler synthesis, a foundational method for the preparation of these important heterocyles. This document elucidates the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and explores the modern applications of 1,2,4-benzotriazines in drug discovery, thereby offering both historical context and practical guidance for contemporary research.
Introduction: The Enduring Significance of the 1,2,4-Benzotriazine Core
The fusion of a benzene ring with a 1,2,4-triazine core gives rise to the 1,2,4-benzotriazine system, a heterocyclic scaffold of considerable interest in the field of medicinal chemistry.[1][2] First reported by Bischler in 1889, the synthesis of 1,2,4-benzotriazine and its derivatives has evolved significantly, yet the core structure remains a fertile ground for the discovery of novel bioactive molecules.[2]
Derivatives of 1,2,4-benzotriazine have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer: Certain analogues have shown potent antitumor effects.
-
Anti-inflammatory: A number of derivatives exhibit significant anti-inflammatory properties.
-
Antimalarial: The scaffold has been explored for the development of new antimalarial agents.
-
Antimicrobial and Antiviral: The 1,2,4-benzotriazine nucleus has been incorporated into compounds with antibacterial, antifungal, and antiviral activities.
Given this wide range of biological activities, a thorough understanding of the synthetic routes to this important heterocyclic system is crucial for medicinal chemists and drug discovery professionals. The Bischler synthesis, in its historical context and with modern adaptations, represents a key tool in the synthetic chemist's armamentarium for accessing this privileged scaffold.
The Bischler Synthesis: A Mechanistic Perspective
The Bischler synthesis of 1,2,4-benzotriazines is a classical and conceptually straightforward approach that proceeds through two key stages: the formation of an N-acyl-N'-(2-aminophenyl)hydrazine intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation.
Core Reaction Pathway
The overall transformation can be visualized as follows:
Caption: Overview of the Bischler Synthesis of 1,2,4-Benzotriazines.
Mechanistic Deep Dive: The "Why" Behind the Steps
Understanding the mechanism of each step is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.
Step 1 & 2: Formation of the Key Intermediate, N-Acyl-N'-(2-aminophenyl)hydrazine
The synthesis of the crucial N-acyl-N'-(2-aminophenyl)hydrazine intermediate is typically a two-step process. First, a nucleophilic aromatic substitution reaction between an activated 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) and an acylhydrazine furnishes the corresponding N-acyl-N'-(2-nitrophenyl)hydrazine. The electron-withdrawing nitro group activates the halide for displacement. The subsequent step involves the selective reduction of the nitro group to an amine. This reduction is a critical transformation, and various methods, such as catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using SnCl2/HCl), can be employed. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Step 3: Acid-Catalyzed Intramolecular Cyclization
This is the core ring-forming step of the Bischler synthesis. The N-acyl-N'-(2-aminophenyl)hydrazine, in the presence of an acid catalyst, undergoes an intramolecular cyclization. The mechanism is analogous to other acid-catalyzed cyclization reactions, such as the Bischler-Napieralski synthesis of isoquinolines. The reaction is believed to proceed via the following steps:
Caption: Mechanism of the Acid-Catalyzed Intramolecular Cyclization.
The acid protonates the carbonyl oxygen of the acyl group, rendering the carbonyl carbon more electrophilic. The proximate primary aromatic amine then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the 1,2-dihydro-1,2,4-benzotriazine ring system. The choice of acid catalyst (e.g., HCl, H2SO4, or a Lewis acid) and reaction temperature can significantly impact the efficiency of this step.
Step 4: Oxidation to the Aromatic 1,2,4-Benzotriazine
The 1,2-dihydro-1,2,4-benzotriazine intermediate is typically not isolated but is oxidized in situ or in a subsequent step to the fully aromatic 1,2,4-benzotriazine. This oxidation can often be achieved by simple exposure to air, particularly in a basic medium. Alternatively, milder oxidizing agents such as potassium ferricyanide or manganese dioxide can be employed to ensure complete and clean conversion.[1]
Experimental Protocol: A Representative Synthesis of 3-Methyl-1,2,4-benzotriazine
The following is a representative, multi-step protocol for the synthesis of 3-methyl-1,2,4-benzotriazine, a simple yet illustrative example of the Bischler synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoronitrobenzene | Reagent | Sigma-Aldrich |
| Acetohydrazide | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Palladium on Carbon (10%) | Catalyst | Sigma-Aldrich |
| Hydrogen Gas | High Purity | Local Supplier |
| Ethanol | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | ACS Grade | VWR |
| Potassium Ferricyanide | ACS Grade | VWR |
| Sodium Hydroxide | ACS Grade | VWR |
| Dichloromethane | HPLC Grade | VWR |
| Ethyl Acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
Step-by-Step Methodology
Step 1: Synthesis of N'- (2-nitrophenyl)acetohydrazide
-
To a solution of acetohydrazide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-fluoronitrobenzene (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford N'-(2-nitrophenyl)acetohydrazide.
Step 2: Synthesis of N'-(2-aminophenyl)acetohydrazide
-
Dissolve N'-(2-nitrophenyl)acetohydrazide (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (approximately 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N'-(2-aminophenyl)acetohydrazide, which can be used in the next step without further purification.
Step 3: Cyclization and Oxidation to 3-Methyl-1,2,4-benzotriazine
-
Dissolve the crude N'-(2-aminophenyl)acetohydrazide in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 2-4 hours. The cyclization to the 1,2-dihydro intermediate occurs during this step.
-
Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.
-
To the basic solution, add a solution of potassium ferricyanide (2.0 eq) in water dropwise with vigorous stirring. The color of the solution will change as the oxidation proceeds.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-methyl-1,2,4-benzotriazine.
Characterization Data (Representative)
The following are representative characterization data for 3-methyl-1,2,4-benzotriazine:
| Property | Value |
| Appearance | Yellow solid |
| Melting Point | 120-122 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.25 (d, J = 8.0 Hz, 1H), 7.90 (d, J = 8.0 Hz, 1H), 7.75 (t, J = 7.6 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 2.75 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 158.5, 149.2, 142.1, 133.4, 130.2, 129.8, 124.5, 21.3 |
Applications in Drug Development: The Versatility of the 1,2,4-Benzotriazine Scaffold
The synthetic accessibility of the 1,2,4-benzotriazine core via methods like the Bischler synthesis has enabled its extensive exploration in drug discovery programs. The planar, aromatic nature of the benzotriazine ring allows it to participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding.
Modern drug discovery efforts continue to leverage the 1,2,4-benzotriazine scaffold. For instance, derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology. The ability to readily introduce diverse substituents at the 3-position and on the benzene ring using variations of the Bischler synthesis and other methods allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Conclusion: A Classic Synthesis with Contemporary Relevance
The Bischler synthesis of 1,2,4-benzotriazines, while a historically significant reaction, continues to offer a valuable strategic approach for accessing this important heterocyclic system. Its straightforward reaction sequence and the ready availability of starting materials make it an attractive method for both academic research and industrial drug discovery. A thorough understanding of its mechanism and experimental nuances, as detailed in this guide, empowers chemists to effectively utilize this classic transformation in the quest for novel therapeutics.
References
-
Ziarani, G. M., Mostofi, M., Gholamzadeh, P., & Mohammadi-Khanaposhtani, M. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
Bischler, A., & Brodsky, J. (1889). Ueber die sm-Benzotriazine. Berichte der deutschen chemischen Gesellschaft, 22(2), 2801-2810. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]
Sources
An In-depth Technical Guide to the Magnetic Properties of Carboxylic Acid-Derived 1,2,4-Benzotriazinyl Radicals
This guide provides a comprehensive technical overview of the synthesis, characterization, and magnetic properties of a fascinating class of stable organic radicals: carboxylic acid-derived 1,2,4-benzotriazinyls. These molecules, often referred to as Blatter radicals, are at the forefront of materials science research due to their remarkable stability and tunable electronic and magnetic properties.[1][2] The introduction of a carboxylic acid functionality opens new avenues for creating advanced functional materials through hydrogen bonding and coordination with metal ions.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these promising compounds.
Introduction to 1,2,4-Benzotriazinyl Radicals
First discovered in 1968 by Blatter, 1,2,4-benzotriazinyl radicals are a class of neutral, π-conjugated open-shell molecules.[1] Their stability is attributed to the extensive delocalization of the unpaired electron across the heterocyclic ring system.[5] Unlike many other organic radicals, Blatter radicals can often be isolated and stored under ambient conditions for extended periods.[2] This inherent stability, coupled with the ability to readily modify their structure and properties through synthetic chemistry, makes them highly attractive for a range of applications, including magnetic materials, spin labels, and components in organic batteries.[1][2][6]
The introduction of a carboxylic acid group onto the 1,2,4-benzotriazinyl framework is a key strategic modification. This functional group not only influences the electronic properties of the radical but also provides a handle for controlling intermolecular interactions through hydrogen bonding. This can lead to the formation of well-defined supramolecular architectures, which in turn have a profound impact on the bulk magnetic properties of the material.[3][4]
Synthetic Pathways to Carboxylic Acid-Functionalized Blatter Radicals
The synthesis of carboxylic acid-derived 1,2,4-benzotriazinyl radicals typically involves a multi-step process. A general and effective method involves the synthesis of an ester-functionalized Blatter radical followed by hydrolysis to yield the desired carboxylic acid.[4]
Representative Synthetic Protocol
The following is a representative, step-by-step methodology for the synthesis of a carboxylic acid-functionalized 1,2,4-benzotriazinyl radical, adapted from established literature procedures.[4]
Step 1: Synthesis of the Hydrazide Precursor
-
A solution of a phenylhydrazine derivative is reacted with a methyl- or ethyl-ester-containing acid chloride (e.g., methyl 4-(chlorocarbonyl)benzoate) in the presence of a base like pyridine.
-
The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding 2'-phenylbenzohydrazide derivative.
-
The product is isolated by filtration and purified by recrystallization.
Step 2: Formation of the N-Phenylbenzhydrazidoyl Chloride
-
The hydrazide from the previous step is subjected to an Appel-type reaction using a chlorinating agent such as triphenylphosphine and carbon tetrachloride.
-
This reaction converts the hydroxyl group of the hydrazide to a chloride, yielding the N-phenylbenzhydrazidoyl chloride derivative.
Step 3: Cyclization and Oxidation to the Ester-Functionalized Radical
-
The N-phenylbenzhydrazidoyl chloride is reacted with an amino benzoate ester (e.g., ethyl 4-aminobenzoate) in the presence of a base and a palladium on carbon (Pd/C) catalyst.
-
This step involves a sequence of nucleophilic substitution, cyclization, and subsequent oxidation in the presence of air to form the stable 1,2,4-benzotriazinyl radical. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used as the base in this reaction.[4][6]
Step 4: Hydrolysis to the Carboxylic Acid-Functionalized Radical
-
The ester-functionalized Blatter radical is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.
-
A strong base, like lithium hydroxide, is added, and the mixture is stirred at room temperature to facilitate the hydrolysis of the ester group.
-
Acidification of the reaction mixture with a dilute acid (e.g., HCl) precipitates the desired carboxylic acid-functionalized 1,2,4-benzotriazinyl radical.
-
The final product is collected by filtration, washed with water, and dried under vacuum.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to carboxylic acid-derived 1,2,4-benzotriazinyl radicals.
Probing the Magnetic Properties: Key Characterization Techniques
The magnetic properties of these radicals are primarily investigated using Electron Paramagnetic Resonance (EPR) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons.[7] It provides information about the local environment of the unpaired electron and can be used to confirm the radical nature of a compound. In many organic free radicals, the interaction of the unpaired electron with the magnetic moments of nearby nuclei (hyperfine coupling) leads to a complex spectrum of multiple lines.[7][8] The analysis of this spectrum can help identify the radical and provide insights into its electronic structure.[7][8] For carboxylic acid-derived 1,2,4-benzotriazinyl radicals, wider EPR line widths compared to their ester counterparts can indicate stronger intermolecular spin-spin interactions.[3][4]
SQUID Magnetometry
SQUID magnetometry is used to measure the bulk magnetic properties of a material as a function of temperature and applied magnetic field. These measurements are crucial for determining the nature and strength of magnetic interactions between radical centers.
A key parameter obtained from SQUID measurements is the magnetic susceptibility (χ). The temperature dependence of the product of magnetic susceptibility and temperature (χT) provides valuable information. For a simple paramagnetic system with non-interacting S = 1/2 spins, χT is expected to be constant with temperature. Deviations from this behavior indicate the presence of magnetic interactions.
-
Ferromagnetic (FM) interactions: In this case, the spins of neighboring radicals tend to align parallel to each other. This leads to an increase in χT as the temperature is lowered.[5]
-
Antiferromagnetic (AFM) interactions: Here, neighboring spins align antiparallel. This results in a decrease in χT upon cooling.[5]
The magnetic susceptibility data for many organic radicals, including 1,2,4-benzotriazinyls, can often be fitted to the Curie-Weiss law: χ = C / (T - θ).[5]
-
C is the Curie constant, which is related to the concentration of radical species.
-
θ is the Weiss constant, which provides information about the nature of the magnetic interactions. A positive θ value suggests ferromagnetic interactions, while a negative θ value indicates antiferromagnetic interactions.[5]
Carboxylic acid-functionalized 1,2,4-benzotriazinyl radicals have been shown to exhibit typical antiferromagnetic behavior.[3][4]
Diagram of Magnetic Interaction Types:
Caption: Visualization of ferromagnetic and antiferromagnetic spin alignment.
Structure-Property Relationships: The Role of the Carboxylic Acid Group
The crystal packing of organic radicals plays a critical role in determining their bulk magnetic properties. The distances and orientations between neighboring radical molecules dictate the strength and nature of the magnetic exchange interactions.[9] The carboxylic acid group is a powerful tool for influencing this packing through the formation of strong and directional hydrogen bonds.
In the solid state, carboxylic acid-derived 1,2,4-benzotriazinyl radicals can form hydrogen-bonded dimers or extended networks. These interactions can bring the radical centers into close proximity, leading to enhanced intermolecular spin-spin interactions compared to their ester analogues.[3][4] These stronger interactions are often antiferromagnetic in nature.[3][4]
Coordination Chemistry and Advanced Materials
A significant advantage of incorporating a carboxylic acid group is the ability to use these radicals as ligands to coordinate with metal ions. This opens up the exciting possibility of creating metal-organic frameworks (MOFs) and coordination polymers with tailored magnetic properties.[4][10]
The interaction between the radical ligand and the metal ion can lead to a variety of magnetic behaviors, depending on the choice of the metal.
-
Diamagnetic Metal Ions (e.g., Zn²⁺): Coordination to diamagnetic metal ions can lead to the formation of particles with stronger spin-spin interactions compared to the free radical ligands.[3][4]
-
Paramagnetic Metal Ions (e.g., Cu²⁺): The interaction with paramagnetic metal ions can be more complex. In some cases, redox reactions between the metal ion and the radical can occur, leading to a quenching of the magnetic signal.[3][4] In other systems, magnetic coupling between the unpaired electrons on the radical and the metal ion can be observed, leading to either ferromagnetic or antiferromagnetic interactions.[10]
The ability to combine the magnetic properties of the organic radical with those of a metal center in a controlled manner is a promising strategy for the design of novel molecule-based magnets.
Summary of Key Magnetic Parameters
| Property | Description | Significance |
| EPR Linewidth | The width of the signal in an EPR spectrum. | Broader lines can indicate stronger spin-spin interactions. |
| g-factor | A dimensionless constant that is a characteristic of the radical. | Helps in the identification of the radical species. |
| Magnetic Susceptibility (χ) | A measure of how much a material becomes magnetized in an applied magnetic field. | Provides information about the overall magnetic response of the material. |
| Curie Constant (C) | The proportionality constant in the Curie-Weiss law. | Related to the number of unpaired spins in the sample. |
| Weiss Constant (θ) | A parameter in the Curie-Weiss law that accounts for magnetic interactions. | A positive value indicates ferromagnetic interactions, while a negative value suggests antiferromagnetic interactions. |
| Exchange Coupling Constant (J) | A quantitative measure of the strength of the magnetic interaction between two spins. | A positive J indicates ferromagnetic coupling, and a negative J indicates antiferromagnetic coupling. |
Conclusion and Future Outlook
Carboxylic acid-derived 1,2,4-benzotriazinyl radicals are a highly versatile class of materials with tunable magnetic properties. The presence of the carboxylic acid group provides a powerful handle for controlling intermolecular interactions and for the construction of more complex magnetic systems through coordination chemistry. The interplay between molecular design, crystal engineering, and magnetic characterization is key to unlocking the full potential of these fascinating compounds. Future research in this area is likely to focus on the development of new synthetic methodologies to create more complex radical architectures, the detailed investigation of magneto-structural correlations, and the exploration of their applications in areas such as spintronics and quantum computing.
References
-
Coote, M. L., & Blatter, A. M. (2014). Recent advances in the chemistry of benzo[e][1][4][5]triazinyl radicals. Organic & Biomolecular Chemistry, 12(35), 6815-6831. [Link]
-
Gorelsky, S. I., et al. (2021). Recent Advances in Organic Radicals and Their Magnetism. Magnetochemistry, 7(10), 136. [Link]
-
Qu, L., et al. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry, 46(42), 20021-20027. [Link]
-
Qu, L., et al. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. RSC Publishing. [Link]
-
Constantinides, C. P., et al. (2013). Coordination Complexes of a Neutral 1,2,4-Benzotriazinyl Radical Ligand: Synthesis, Molecular and Electronic Structures, and Magnetic Properties. Inorganic Chemistry, 52(15), 8684-8695. [Link]
-
Anderson, R. F., et al. (2022). Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides. Antioxidants, 11(2), 232. [Link]
-
Constantinides, C. P., et al. (2011). Characterization and magnetic properties of a "super stable" radical 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl. The Journal of Organic Chemistry, 76(8), 2798-2806. [Link]
-
Miura, Y., et al. (2015). Magneto-Structural Correlation in Organic Radical Crystals Containing Nitroxyl and Triazinyl Spin Centers. Crystal Growth & Design, 15(4), 1895-1903. [Link]
-
Coote, M. L., & Blatter, A. M. (2014). Recent advances in the chemistry of benzo[e][1][4][5]triazinyl radicals. ResearchGate. [Link]
-
Koutentis, P. A., et al. (2017). Structural, Magnetic, and Computational Correlations of Some Imidazolo-Fused 1,2,4-Benzotriazinyl Radicals. Crystal Growth & Design, 17(10), 5434-5444. [Link]
-
Calzado, C. J., & Sanvito, S. (2020). Insights into the magnetism and phase transitions of organic radical-based materials. Journal of Materials Chemistry C, 8(32), 10957-10967. [Link]
-
Herrera, J. M., et al. (2020). Influence of the Increasing Number of Organic Radicals on the Structural, Magnetic, and Electrochemical Properties of the Copper(II)–Dioxothiadiazole Family of Complexes. Inorganic Chemistry, 59(19), 14516-14528. [Link]
-
Saal, A., et al. (2023). 1,2,4-Benzotriazinyl radicals – Synthesis and application in organic battery systems. Dissertation, Friedrich-Schiller-Universität Jena. [Link]
-
Herrera, J. M., et al. (2020). Influence of the Increasing Number of Organic Radicals on the Structural, Magnetic, and Electrochemical Properties of the Copper(II)–Dioxothiadiazole Family of Complexes. Inorganic Chemistry, 59(19), 14516-14528. [Link]
-
Gritsan, N. P., et al. (2023). Nitronyl Nitroxide-Substituted Benzotriazinyl Tetraradical. ChemRxiv. [Link]
-
The Editors of Encyclopaedia Britannica. (2023). Radical. In Britannica. [Link]
-
Constantinides, C. P., et al. (2020). 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: a tricky “structure-to-magnetism” correlation aided by DFT calculations. CrystEngComm, 22(25), 4306-4316. [Link]
-
Zaytsev, A. V., et al. (2021). Synthesis of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (microreview). Chemistry of Heterocyclic Compounds, 57(4), 367-370. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1-61. [Link]
-
IvyPanda. (2024, May 17). The Blatter Radical and Its Synthesis. [Link]
-
Mondal, S., et al. (2021). Halo-substituted Benzotriazinyl Radicals and its Metal Complexes: Synthesis, Structures and Magnetic Properties. Morressier. [Link]
-
Ishida, T., et al. (2015). Magnetic Interactions through a Nonconjugated Framework Observed in Back‐to‐Back Connected Triazinyl–Nitroxyl Biradical Derivatives. Chemistry – An Asian Journal, 10(6), 1341-1349. [Link]
-
Coote, M. L., et al. (2012). Electronic effects in profluorescent benzotriazinyl radicals: a combined experimental and theoretical study. Physical Chemistry Chemical Physics, 14(36), 12633-12640. [Link]
-
Lucarini, M., et al. (n.d.). EPR Spectroscopy — Free Radicals Chemistry Group. Università di Bologna. [Link]
-
YouTube. (2023, May 16). EPR spectra of chemical radicals dissolved in liquids. [Link]
Sources
- 1. Recent advances in the chemistry of benzo[e][1,2,4]triazinyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. db-thueringen.de [db-thueringen.de]
- 7. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 8. britannica.com [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. Coordination Complexes of a Neutral 1,2,4-Benzotriazinyl Radical Ligand: Synthesis, Molecular and Electronic Structures, and Magnetic Properties. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Experimental Protocol: A Streamlined Synthesis of 1,2,4-Benzotriazine-3-carboxylic Acid
Introduction: The Significance of the 1,2,4-Benzotriazine Scaffold
The 1,2,4-benzotriazine nucleus represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[2][3] The inherent chemical functionalities of the benzotriazine system, particularly the presence of multiple nitrogen atoms, allow for diverse intermolecular interactions, making it a valuable pharmacophore in drug design. 1,2,4-Benzotriazine-3-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex derivatives, such as amides and esters, further expanding its utility in the development of novel therapeutic agents.[4] This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and safety considerations.
Overview of the Synthetic Strategy
The presented protocol is a robust and efficient two-step method for the synthesis of this compound. The strategy commences with the condensation of isatin with thiosemicarbazide to form an intermediate isatin-β-thiosemicarbazone. This is followed by an oxidative cyclization of the intermediate in the presence of a base, which facilitates the formation of the 1,2,4-benzotriazine ring system. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields obtained.
Detailed Experimental Protocol
Part A: Synthesis of Isatin-β-thiosemicarbazone (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.47 g (10 mmol) of isatin in 50 mL of ethanol.[3][5] Gentle warming may be required to achieve complete dissolution.
-
Addition of Thiosemicarbazide: To the isatin solution, add 0.91 g (10 mmol) of thiosemicarbazide.
-
Reaction Initiation: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated yellow solid is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2.20 g (10 mmol) of the dried isatin-β-thiosemicarbazone intermediate in 50 mL of a 10% aqueous sodium carbonate solution.
-
Oxidative Cyclization: Heat the suspension to 80-90 °C with vigorous stirring. While maintaining this temperature, add a 30% hydrogen peroxide solution (5 mL) dropwise over a period of 30 minutes. The color of the reaction mixture will change, indicating the progress of the reaction. Caution: The addition of hydrogen peroxide is exothermic.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, continue to heat the mixture for an additional 1 hour to ensure complete cyclization.
-
Workup and Precipitation: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Transfer the filtrate to a beaker and cool in an ice bath.
-
Acidification: Slowly acidify the cold filtrate with concentrated hydrochloric acid until the pH reaches approximately 2-3. This will cause the this compound to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (3 x 15 mL) to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Part A | ||||
| Isatin | 147.13 | 1.47 | 10 | 1 |
| Thiosemicarbazide | 91.13 | 0.91 | 10 | 1 |
| Ethanol | 46.07 | - | - | Solvent |
| Glacial Acetic Acid | 60.05 | ~0.1 mL | - | Catalyst |
| Part B | ||||
| Isatin-β-thiosemicarbazone | 220.24 | 2.20 | 10 | 1 |
| Sodium Carbonate | 105.99 | 5.0 | - | Base |
| 30% Hydrogen Peroxide | 34.01 | ~5 mL | - | Oxidant |
| Concentrated HCl | 36.46 | As needed | - | Acid |
Safety Precautions and Hazard Management
The synthesis of this compound involves the use of several hazardous chemicals. Adherence to strict safety protocols is mandatory.
-
Hydrazine Derivatives: Although this protocol uses the less hazardous thiosemicarbazide, it is important to be aware of the risks associated with hydrazine and its derivatives, which are often used in related syntheses. Hydrazine is a suspected carcinogen and is highly toxic and corrosive.[6][7][8][9][10] Always handle hydrazine derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][7]
-
Acids and Bases: Glacial acetic acid, concentrated hydrochloric acid, and sodium carbonate are corrosive.[6] Handle with care and wear appropriate PPE to avoid skin and eye contact.
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe burns. Avoid contact with skin and eyes. The decomposition of hydrogen peroxide can generate pressure, so ensure that reaction vessels are appropriately vented.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Mass Spectrometry: To determine the molecular weight of the compound.[11]
-
References
- Rees, C. W., & Yelland, M. (1971). A New Synthesis of 1,2,4-Benzotriazines.
- Zhou, Y., Zhang, Z., Jiang, Y., Pan, X., & Ma, D. (2015).
- Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105.
- Thermo Fisher Scientific. (2010).
- VWR International. (2015). Hydrazine Hydrate 7.
- Arkema. (2012).
- Santa Cruz Biotechnology. (n.d.).
- Olin Corporation. (n.d.). Safety and Handling of Hydrazine.
- Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines.
- González-Vera, J. A., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
- Zhang, Y., et al. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry.
- Gstöttner, C., et al. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.
- Gstöttner, C., et al. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-Benzotriazole. Organic Syntheses.
- Al-Obaidi, A. S. M., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.irapa.org [journals.irapa.org]
- 4. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1,2,4-Benzotriazine-3-carboxylic acid
Introduction
1,2,4-Benzotriazine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₈H₅N₃O₂ and a molecular weight of 175.14 g/mol [1][2]. Its structure, featuring a fused benzene and triazine ring with a carboxylic acid substituent, makes it a molecule of significant interest in medicinal chemistry and materials science. The 1,2,4-benzotriazine core is a prominent scaffold in a variety of pharmacologically active compounds[3][4]. The rigorous and unambiguous characterization of this compound is a critical prerequisite for its further investigation and application in drug development and other scientific endeavors.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry, with insights derived from the analysis of structurally related compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 175.14 g/mol | PubChem[1] |
| Monoisotopic Mass | 175.03818 Da | PubChemLite[2] |
| XlogP (predicted) | 0.5 | PubChemLite[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64241-51-6 | PubChem[1] |
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse method for the analysis of non-volatile and thermally labile compounds like this compound. The presence of the carboxylic acid group and the aromatic system allows for effective separation and detection.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient elution is advisable to ensure good separation from potential impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (a starting wavelength of 254 nm is often a good choice for aromatic compounds).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: A sharp, symmetrical peak corresponding to this compound should be observed. The retention time will be dependent on the exact conditions and the specific column used. Purity can be assessed by the peak area percentage. Method development and validation are crucial for quantitative analysis[5].
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides not only separation and quantification but also mass information, which is invaluable for identity confirmation and the characterization of impurities. The polar nature of the carboxylic acid group makes it amenable to electrospray ionization (ESI).
Protocol:
The HPLC conditions described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. The carboxylic acid moiety is likely to deprotonate, making negative ion mode potentially more sensitive.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Full scan mode to identify the molecular ion and fragmentation patterns.
-
Expected Ions:
-
Positive Mode: [M+H]⁺ at m/z 176.0455
-
Negative Mode: [M-H]⁻ at m/z 174.0309
-
Data Interpretation: The accurate mass measurement from a high-resolution mass spectrometer can confirm the elemental composition. Tandem MS (MS/MS) experiments can be performed to elucidate the fragmentation pattern, providing further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: Due to the low volatility and thermal lability of the carboxylic acid, direct GC analysis is not feasible. However, derivatization to a more volatile and thermally stable ester can enable GC-MS analysis. This can be particularly useful for detecting volatile impurities.
Protocol:
-
Derivatization: Esterification of the carboxylic acid is required. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6].
-
Dissolve a known amount of the sample in a dry, aprotic solvent (e.g., pyridine or DMF).
-
Add an excess of BSTFA.
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Expected Results: The chromatogram will show a peak for the silylated derivative of this compound. The mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used for identification.
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. ¹H and ¹³C NMR will provide information on the number and connectivity of hydrogen and carbon atoms in the molecule.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is more likely to be observed.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Provides information on the chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.5-8.5 ppm corresponding to the four protons on the benzene ring.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. The chemical shift of this proton can be highly variable and it may exchange with residual water in the solvent.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals in the range of δ 120-150 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹[7][8].
-
C-H Stretch (Aromatic): Peaks in the region of 3100-3000 cm⁻¹[7][8].
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1760-1690 cm⁻¹[7][8].
-
C=N and C=C Stretches (Aromatic/Heterocyclic): Multiple bands in the 1650-1450 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Bands in the fingerprint region (1300-900 cm⁻¹).
Caption: Integrated analytical workflow for the characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection. The conjugated aromatic system of this compound is expected to show strong UV absorbance.
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µg/mL).
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
Expected Results: The UV spectrum of benzotriazole derivatives typically shows two absorption maxima[6][9]. For this compound, distinct absorption bands are expected, and the wavelength of maximum absorbance (λ_max) should be recorded.
Thermal Analysis
Rationale: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of a compound. This information is crucial for understanding its handling and storage requirements.
Thermogravimetric Analysis (TGA)
Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Size: 5-10 mg.
-
Crucible: An open aluminum or platinum pan.
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature at which complete decomposition occurs (e.g., 500 °C).
Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition and the temperature at which the maximum rate of weight loss occurs can be determined. Carboxylic acids may undergo decarboxylation upon heating[10].
Differential Scanning Calorimetry (DSC)
Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Size: 2-5 mg.
-
Crucible: A sealed aluminum pan with a pinhole lid.
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Similar to the TGA range.
Expected Results: The DSC thermogram will show endothermic or exothermic events as a function of temperature. This can reveal the melting point, phase transitions, and the enthalpy of decomposition.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently determine the identity, purity, and key physicochemical properties of this important molecule, thereby facilitating its application in research and development.
References
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
New Journal of Chemistry. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. Retrieved from [Link]
-
MDPI. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H5N3O2). Retrieved from [Link]
-
SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3-Benzotriazine-3(4H)-carbamic acid, N-methyl-4-oxo-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Benzotriazine. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
University of Tennessee at Chattanooga. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Benzotriazine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Journal of Molecular Structure. (2020). FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). Cross Sections / Organics (acids). Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
RSC Publishing. (n.d.). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Benzenetricarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole - the NIST WebBook. Retrieved from [Link]
-
PubMed. (1990). Reductive metabolism of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) and the induction of unscheduled DNA synthesis in rat and human derived cell lines. Retrieved from [Link]
-
ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... Retrieved from [Link]
-
PubMed. (n.d.). Microsomal reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide to a free radical. Retrieved from [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
Sources
- 1. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H5N3O2) [pubchemlite.lcsb.uni.lu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. process-insights.com [process-insights.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 1H-Benzotriazole [webbook.nist.gov]
- 10. libjournals.unca.edu [libjournals.unca.edu]
Application of 1,2,4-Benzotriazine-3-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the 1,2,4-Benzotriazine Scaffold
The 1,2,4-benzotriazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. This scaffold has been successfully incorporated into molecules exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, antihypertensive, diuretic, and notably, anticancer properties.[2][4] The benzotriazine core has been central to the development of selective kinase inhibitors, targeting key enzymes such as SRC, VEGFR2, and BCR-ABL.[2][4]
Within this important class of compounds, 1,2,4-Benzotriazine-3-carboxylic acid emerges as a particularly valuable building block for medicinal chemists. The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of various substituents through amide bond formation and other derivatization strategies. This enables the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.
This technical guide provides an in-depth overview of the application of this compound in medicinal chemistry, including detailed synthetic protocols, its utility as a scaffold for kinase inhibitors, and a summary of the biological activities of its derivatives.
Chemical Properties and Synthesis
This compound is a solid with the molecular formula C₈H₅N₃O₂ and a molecular weight of 175.15 g/mol .[5] Its structure is characterized by a fused benzene and 1,2,4-triazine ring system with a carboxylic acid group at the 3-position of the triazine ring.
Synthetic Protocol: Synthesis of this compound
While various methods exist for the synthesis of the 1,2,4-benzotriazine core, a common approach involves the cyclization of α-substituted nitro-phenylhydrazones. A detailed protocol for the synthesis of the parent carboxylic acid is outlined below. This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Materials and Reagents:
-
2-Nitrophenylhydrazine
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Protocol:
Step 1: Synthesis of 2-((2-nitrophenyl)hydrazono)propanoic acid
-
In a round-bottom flask, dissolve 2-nitrophenylhydrazine (1 equivalent) in ethanol.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
The crude 2-((2-nitrophenyl)hydrazono)propanoic acid can be used in the next step without further purification, or it can be recrystallized from ethanol/water.
Step 2: Synthesis of this compound
-
Suspend the crude 2-((2-nitrophenyl)hydrazono)propanoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and add a solution of stannous chloride (SnCl₂) (3-4 equivalents) in concentrated HCl dropwise, maintaining the temperature below 10 °C. Alternatively, sodium dithionite in an aqueous or alcoholic solution can be used as the reducing agent.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂ gas.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 1,2,4-benzotriazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[2][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The carboxylic acid group of this compound provides a key anchoring point for derivatization to target the ATP-binding site of various kinases.
General Workflow for the Synthesis of a 1,2,4-Benzotriazine-3-carboxamide Library
Caption: Workflow for synthesizing a library of 1,2,4-benzotriazine-3-carboxamides.
Protocol: Synthesis of a 1,2,4-Benzotriazine-3-carboxamide Library
This protocol describes a general method for the synthesis of a library of amide derivatives from this compound using standard peptide coupling reagents.
Materials and Reagents:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Protocol:
-
In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, prepare a solution of the desired amine (1.2 equivalents) in DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Biological Activities of 1,2,4-Benzotriazine-3-carboxamide Derivatives
The derivatization of this compound into a diverse range of carboxamides has led to the discovery of compounds with significant biological activities, particularly as anticancer agents and kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on series of benzotriazine derivatives as Src inhibitors.[6] These studies have provided valuable insights into the structural requirements for potent inhibitory activity.
Key findings from these studies indicate that:
-
Steric hindrance: Small steric volumes in the hydrophobic regions of the molecule are generally favored for increased activity.[6]
-
Electronic effects: The presence of electron-withdrawing groups near the aryl linker region enhances Src inhibitory activity.[6]
-
Solvent accessibility: Atoms positioned close to solvent-accessible regions can positively influence the compound's activity.[6]
-
Substitution pattern: The introduction of substituents at positions 5, 6, and 8 of the benzotriazine nucleus has been predicted to generate compounds with higher activity.[6]
Logical Relationship of SAR for Src Kinase Inhibition
Caption: Key SAR insights for designing potent Src kinase inhibitors based on the 1,2,4-benzotriazine scaffold.
Quantitative Biological Data
The following table summarizes the inhibitory activities of selected 1,2,4-benzotriazine derivatives against various kinases. This data highlights the potential of this scaffold in developing targeted therapies.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| TG100801 | VEGFR2 | 38 | [4] |
| Src | 17 | [4] | |
| BCR-ABL | 30 | [4] | |
| Compound 1 | Src | 50 | [6] |
| Compound 2 | Src | 25 | [6] |
Note: The specific structures of Compound 1 and 2 are proprietary to the cited research but are derivatives of the 1,2,4-benzotriazine scaffold.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward derivatization through the carboxylic acid handle allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated success of the 1,2,4-benzotriazine core in developing potent kinase inhibitors underscores its continued importance in the quest for novel therapeutics, particularly in the area of oncology.
Future research in this area will likely focus on the synthesis of novel derivatives with improved selectivity and pharmacokinetic profiles. The exploration of this scaffold against a broader range of biological targets, beyond kinases, also holds significant promise for the discovery of new medicines to address unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA. (2008). Journal of Molecular Graphics and Modelling, 26(7), 1099-1107. Available from: [Link]
-
Chemical structure and IC50 values for compounds 1 and 2. ResearchGate. Available from: [Link]
-
Palanki, M. S., et al. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49. Available from: [Link]
-
Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. Available from: [Link]
-
Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. Available from: [Link]
-
Palanki, M. S., et al. (2009). Development of novel benzotriazines for drug discovery. PubMed. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1363. Available from: [Link]
-
Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. Available from: [Link]
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 13. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). Molecules, 26(23), 7183. Available from: [Link]
-
Review on synthetic study of benzotriazole. (2021). GSC Biological and Pharmaceutical Sciences, 15(3), 239-246. Available from: [Link]
-
The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. (2022). New Journal of Chemistry, 46(44), 21251-21258. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). Bioorganic & Medicinal Chemistry Letters, 114, 130015. Available from: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry, 13(10), 1236-1250. Available from: [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 794-805. Available from: [Link]
-
Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 880-896. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2012). Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4572. Available from: [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). International Journal of Molecular Sciences, 23(4), 2056. Available from: [Link]
Sources
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,2,4-Benzotriazine-3-carboxylic acid as a Versatile Precursor for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1,2,4-Benzotriazine
The 1,2,4-benzotriazine nucleus represents a prominent heterocyclic scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a multitude of interactions with biological targets, making it a "privileged scaffold" in drug design. Derivatives of this core have demonstrated a wide spectrum of potent activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1] The inherent versatility of the 1,2,4-benzotriazine system makes it an attractive starting point for the development of novel therapeutics. Two notable examples of benzotriazine-based compounds that have entered clinical trials are tirapazamine for cancer treatment and TG100801 for age-related macular degeneration.
This application note provides a comprehensive guide to utilizing 1,2,4-benzotriazine-3-carboxylic acid as a key precursor for drug discovery campaigns, with a particular focus on the development of Src kinase inhibitors. We will detail the synthesis of the precursor, its derivatization into a chemical library, and a representative biological screening protocol.
The Strategic Advantage of this compound
This compound is an ideal starting material for library synthesis due to the presence of the carboxylic acid functional group. This group serves as a versatile handle for a variety of chemical modifications, most notably amide bond formation. Amide bonds are a cornerstone of medicinal chemistry, prized for their stability and ability to participate in hydrogen bonding interactions within protein binding sites. By coupling the carboxylic acid with a diverse range of amines, a vast chemical space can be rapidly explored, allowing for the fine-tuning of physicochemical properties and biological activity.
A Drug Discovery Workflow: From Precursor to Lead Candidate
The journey from a precursor molecule to a potential drug candidate is a systematic process of design, synthesis, and testing. The following workflow illustrates a typical drug discovery campaign starting with this compound.
Figure 1: A generalized workflow for a drug discovery campaign utilizing this compound as a precursor.
Experimental Protocols
Part 1: Synthesis of the Precursor: this compound
This protocol describes a plausible synthesis of this compound from readily available starting materials, adapted from established methods for the synthesis of related benzotriazines.[1][2] The reaction proceeds via the condensation of o-phenylenediamine with pyruvic acid.
Materials:
-
o-Phenylenediamine
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Activated charcoal
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot aqueous sodium hydroxide solution.
-
Add activated charcoal and heat the solution gently for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The purified this compound will precipitate.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of a 1,2,4-Benzotriazine-3-carboxamide Library
This protocol details the parallel synthesis of a small library of amides from this compound using HATU as a coupling agent. HATU is a highly efficient and widely used reagent for amide bond formation, known for its rapid reaction times and high yields.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Parallel synthesis reaction block or individual reaction vials
-
Magnetic stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).
-
-
Reaction Setup: In individual reaction vials under an inert atmosphere, add the appropriate amine (1.1 equivalents).
-
Addition of Reagents:
-
To each vial, add the stock solution of this compound (1 equivalent).
-
Add the stock solution of HATU (1.1 equivalents).
-
Add the stock solution of DIPEA (3 equivalents).
-
-
Reaction: Stir the reaction mixtures at room temperature for 2-4 hours. Monitor the progress of a representative reaction by TLC or LC-MS.
-
Work-up:
-
Once the reactions are complete, dilute each reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the filtrates under reduced pressure.
-
The crude amides can be purified by flash column chromatography or preparative HPLC.
-
Characterize each library member by LC-MS and ¹H NMR.
-
Part 3: Biological Evaluation - In Vitro Src Kinase Inhibition Assay
This protocol describes a representative biochemical assay to screen the synthesized library for inhibitory activity against Src kinase. This is a generic protocol and may require optimization based on the specific reagents and equipment available.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Synthesized 1,2,4-benzotriazine-3-carboxamide library compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of the library compounds and the positive control in assay buffer.
-
Kinase Reaction:
-
Add the peptide substrate and ATP to the wells of the microplate.
-
Add the library compounds at various concentrations (typically in a dose-response format). Include wells for a positive control (e.g., Dasatinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the recombinant Src kinase to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves a two-step process of ATP depletion followed by ADP-to-ATP conversion and luminescence detection.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each active compound by fitting the dose-response data to a suitable model.
-
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from the screening of a library of 1,2,4-benzotriazine derivatives can be compiled into a Structure-Activity Relationship (SAR) table. This allows for the identification of key structural features that contribute to potent and selective inhibition of the target. The following table presents hypothetical data for a series of 1,2,4-benzotriazine-3-carboxamides as Src kinase inhibitors, illustrating how SAR data can be organized.
| Compound ID | R Group | Src Kinase IC₅₀ (nM) |
| BT-01 | Benzyl | 150 |
| BT-02 | 4-Fluorobenzyl | 75 |
| BT-03 | 4-Methoxybenzyl | 200 |
| BT-04 | 3,4-Dichlorobenzyl | 25 |
| BT-05 | Cyclohexylmethyl | 500 |
| BT-06 | 2-Phenylethyl | 120 |
| BT-07 | (Pyridin-3-yl)methyl | 90 |
From this hypothetical data, one can infer that electron-withdrawing groups on the benzyl ring (e.g., fluoro and dichloro) enhance inhibitory activity, while bulky aliphatic groups are less favorable. This information guides the design of the next generation of more potent inhibitors.
Mechanistic Insight: The Role of Src Kinase in Cancer
Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[3][4] Aberrant activation of Src is frequently observed in a wide range of human cancers and is often associated with tumor progression and metastasis.[3][5][6][7]
Figure 2: A simplified diagram of the Src kinase signaling pathway in cancer.
As illustrated in Figure 2, Src acts as a central node, receiving signals from cell surface receptors and relaying them to downstream effector pathways. By inhibiting Src kinase activity, 1,2,4-benzotriazine-based compounds can potentially disrupt these oncogenic signaling cascades, leading to an anti-tumor effect.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel drug candidates. Its straightforward derivatization, particularly through amide bond formation, allows for the rapid generation of diverse chemical libraries. When coupled with a targeted biological screening approach, such as the Src kinase inhibition assay detailed here, this scaffold can be effectively utilized to identify and optimize potent and selective inhibitors with therapeutic potential. The systematic application of the principles and protocols outlined in this note can significantly accelerate drug discovery efforts centered on the privileged 1,2,4-benzotriazine core.
References
-
Wei, L., et al. (2015). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer Treatment Reviews, 41(7), 650-659. [Link]
-
Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358. [Link]
-
Ishizawar, R., & Parsons, S. J. (2004). Src and cooperating partners in human cancer. Cancer Cell, 6(3), 209-214. [Link]
-
Luo, H., et al. (2022). SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. Breast Cancer Research, 24(1), 99. [Link]
-
Kopetz, S., et al. (2007). The Src family of protein tyrosine kinases: a new and promising target for colorectal cancer therapy. Gastrointestinal Cancer Research, 1(Suppl 2), S37–S41. [Link]
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 3, p.106 (1955); Vol. 23, p.11 (1943). [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
(2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
-
Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis. YouTube. [Link]
-
A Review on: Synthesis of Benzotriazole. (2022). International Journal of Advance Research, Ideas and Innovations in Technology, 8(3). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1,2,4-Benzotriazine-3-carboxylic acid for biological screening
Application Notes & Protocols
Topic: Derivatization of 1,2,4-Benzotriazine-3-carboxylic acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-Benzotriazine Scaffold as a Privileged Core in Medicinal Chemistry
The 1,2,4-benzotriazine nucleus represents a class of heterocyclic compounds that has garnered significant attention in the field of drug discovery.[1][2] This benzo-fused triazine system is a prominent structural motif in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities.[3] The inherent properties of this scaffold, including its rigid, planar structure and the strategic placement of nitrogen atoms which can act as hydrogen bond acceptors, make it an ideal starting point for the design of novel therapeutics.
Derivatives of 1,2,4-benzotriazine have been explored for various applications, including as anticancer, anti-inflammatory, and antimalarial agents.[4] Notably, compounds incorporating this core have been developed as selective kinase inhibitors, targeting key enzymes in signaling pathways such as SRC, VEGFr2, and BCR-ABL.[4] The clinical advancement of benzotriazine-based compounds like tirapazamine (an anticancer drug) underscores the therapeutic potential of this scaffold.[4]
The carboxylic acid functionality at the 3-position of the 1,2,4-benzotriazine ring is a particularly attractive handle for chemical modification. It serves as a versatile anchor point for introducing a wide array of chemical diversity through derivatization, enabling the systematic exploration of the structure-activity relationship (SAR). By converting the carboxylic acid into amides, esters, and other functional groups, researchers can modulate the compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and fine-tune its interaction with biological targets. This application note provides a detailed guide to the primary strategies for derivatizing this compound and outlines a workflow for subsequent biological evaluation.
Strategic Derivatization of the Carboxylic Acid Moiety
The primary goal of derivatization is to generate a library of structurally diverse analogs from a common core, in this case, this compound (PubChem CID: 12367326).[5] The two most direct and widely employed strategies for modifying a carboxylic acid are amide bond formation and esterification. These reactions are well-established, reliable, and allow for the introduction of a vast range of substituents from commercially available amines and alcohols.
Strategy 1: Amide Bond Formation via Coupling Reagents
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, owing to the stability of the resulting amide linkage and its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[6] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[6][7]
Causality of Experimental Choices: The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and the presence of other functional groups. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[7] However, carbodiimides can lead to side reactions, including racemization of chiral centers. To mitigate this, additives such as HOBt (1-Hydroxybenzotriazole) are often included. HOBt traps the activated acid as a less reactive HOBt-ester, which then cleanly reacts with the amine, suppressing side reactions.[8] More modern uronium/phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer higher efficiency, faster reaction times, and are particularly effective for coupling sterically hindered substrates.[9]
The overall strategy involves parallel synthesis, where the core acid is reacted with a diverse set of amines and alcohols to rapidly generate a library of final compounds for screening.
Caption: General workflow for derivatization of the core scaffold.
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
This protocol describes a reliable method for synthesizing a diverse amide library from this compound.
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting acid in anhydrous DMF (approx. 0.1 M concentration). Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester.
-
Amine Addition: In a separate vial, dissolve the chosen amine (1.1 eq.) in a small amount of DMF. Add this solution, followed by DIPEA (2.0 eq.), to the reaction flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with an organic solvent like DCM or Ethyl Acetate (3x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. The bicarbonate wash removes unreacted acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Coupling Reagent | Key Features |
| EDC/HOBt | Standard, cost-effective; water-soluble urea byproduct simplifies work-up.[7] |
| HATU/DIPEA | Highly efficient, fast reaction times, good for hindered substrates; byproduct is water-soluble.[9] |
| DCC/DMAP | Potent but produces dicyclohexylurea (DCU) byproduct, which is insoluble and requires filtration.[7] |
Table 1: Comparison of common amide coupling systems.
Strategy 2: Esterification of the Carboxylic Acid
Esterification provides another avenue to expand the chemical diversity of the library. Esters are generally more lipophilic than their corresponding carboxylic acids and can act as prodrugs, being hydrolyzed in vivo to release the active acidic compound.
Causality of Experimental Choices: The classic Fischer-Speier esterification involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[10] This is a simple and inexpensive method, but the harsh conditions (heat, strong acid) are not suitable for sensitive substrates. A milder and more general approach involves activating the carboxylic acid in a similar manner to amide coupling, followed by reaction with an alcohol. For instance, using EDC and a catalytic amount of DMAP (4-Dimethylaminopyridine) allows the reaction to proceed at room temperature.[11]
Protocol 2: Fischer-Speier Esterification
This protocol is suitable for simple, non-sensitive alcohols.
Materials:
-
This compound
-
Desired alcohol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is an equilibrium, and using the alcohol as a solvent drives it towards the product.[10]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude ester by flash column chromatography and characterize the final product by NMR and HRMS.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The screening strategy should be designed as a cascade, starting with broad, high-throughput primary assays to identify "hits," followed by more specific secondary and tertiary assays to validate and characterize these hits.[12][13]
Caption: A typical workflow for biological screening of a new compound library.
Recommended Primary Screening Assays
Given the known anticancer potential of the 1,2,4-benzotriazine scaffold, a logical starting point is to screen the library for antiproliferative activity against a panel of human cancer cell lines.[3][12]
-
Cell Viability/Proliferation Assay (e.g., XTT or MTT):
-
Principle: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Procedure: Seed cancer cell lines (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung)) in 96-well plates.[12] After allowing the cells to adhere, treat them with various concentrations of the synthesized derivatives for 48-72 hours. Add the XTT or MTT reagent and measure the absorbance to determine the percentage of cell viability relative to a vehicle control (e.g., DMSO).
-
Outcome: This assay will identify compounds that inhibit cancer cell growth and allow for the determination of their IC₅₀ (half-maximal inhibitory concentration) values.
-
Secondary Assays for Hit Validation
Compounds that show significant activity in the primary screen ("hits") should be advanced to secondary assays to elucidate their mechanism of action.
-
Cell Cycle Analysis:
-
Principle: Many anticancer agents exert their effects by arresting the cell cycle at a specific phase (e.g., G2/M).[13] This can be analyzed using flow cytometry.
-
Procedure: Treat cells with the hit compound. After incubation, harvest the cells, fix them, and stain their DNA with a fluorescent dye like propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Outcome: An accumulation of cells in a particular phase suggests the compound interferes with cell cycle progression at that checkpoint.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: Treat cells with the hit compound. Stain the cells with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). Analyze by flow cytometry.
-
Outcome: An increase in the Annexin V-positive cell population indicates that the compound induces programmed cell death.[12]
-
By following this structured approach of chemical derivatization and cascaded biological screening, researchers can efficiently explore the therapeutic potential of the this compound scaffold and identify promising lead compounds for further drug development.
References
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. Available at: [Link]
-
Tokyo University of Science. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
-
Sci-Hub. The synthesis of 1,2,4-benzotriazines. Available at: [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. Available at: [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Rodari, A., et al. (2021). Screening for biological activity of benzotriazine derivates. ResearchGate. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Hussein, M. A., et al. (2018). Chemistry and Biological Activity of[1][2][14]-Benzotriazine Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Wang, Y., et al. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry. Available at: [Link]
-
Weber, M. E., et al. (2012). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PMC. Available at: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]
-
Yurttaş, L., et al. (2019). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]
-
Amanote Research. (2019). (PDF) Synthesis, Reactions, and Biological Activity of 1,2,4-Benzotriazines. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. (2018). Chemistry and Biological Activity of[1][2][14]-Benzotriazine Derivatives. Available at: [Link]
-
Riu, F., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). NIH. Available at: [Link]
-
ResearchGate. (2011). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Palanki, M. S., et al. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
ResearchGate. (2022). (PDF) Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Available at: [Link]
-
Cantillo, D., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. NIH. Available at: [Link]
-
Gámez-Montaño, R., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Available at: [Link]
-
Sparatore, A., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Available at: [Link]
-
ResearchGate. (2020). Reaction scheme for derivatization of carboxylic acid groups with... Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. sci-hub.se [sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asiaresearchnews.com [asiaresearchnews.com]
Application Notes and Protocols: A Step-by-Step Guide to the Purification of 1,2,4-Benzotriazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Benzotriazine-3-carboxylic acid is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. The purity of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive, step-by-step protocol for the purification of this compound, leveraging a two-stage approach of acid-base extraction followed by recrystallization. Detailed methodologies for purity assessment via High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and melting point analysis are also presented.
Introduction: The Rationale for Rigorous Purification
The 1,2,4-benzotriazine nucleus is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1] The carboxylic acid functional group at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups.
However, the synthesis of this compound can result in a crude product containing various impurities. These may include unreacted starting materials (e.g., o-phenylenediamine derivatives), residual reagents (acids, bases), and side-products formed during the cyclization reaction.[1] These impurities can interfere with downstream reactions, lead to the formation of undesired byproducts, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable purification protocol is essential to obtain high-purity this compound.
This guide details a purification strategy based on the fundamental chemical properties of the target molecule, specifically its acidic nature. The protocol is designed to be both effective and accessible, employing standard laboratory techniques.
Overview of the Purification Strategy
The purification of this compound is achieved through a sequential two-step process:
-
Acid-Base Extraction: This liquid-liquid extraction technique separates the acidic target compound from neutral and basic impurities. By converting the carboxylic acid into its water-soluble salt form, it can be selectively partitioned into an aqueous phase, leaving non-acidic impurities in the organic phase.
-
Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and any remaining impurities in a suitable solvent system at varying temperatures.
The overall workflow is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude product. The principle lies in the deprotonation of the carboxylic acid with a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt.[3]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate in a separatory funnel. Aim for a concentration that ensures complete dissolution.
-
Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The upper layer is the organic phase containing neutral and basic impurities. The lower aqueous layer contains the sodium salt of this compound.
-
Back-Extraction (Optional but Recommended): Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.
-
Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). A precipitate of the purified this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is performed on the product obtained from acid-base extraction to remove any remaining impurities that are soluble in the recrystallization solvent. Ethanol or an ethanol/water mixture is often a good choice for heterocyclic compounds.[2]
Materials:
-
This compound (from Protocol 1)
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection: Place a small amount of the dried acid in a test tube and add a small volume of ethanol. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is very soluble in hot ethanol, a mixed solvent system (ethanol/water) may be required.
-
Dissolution: Place the bulk of the purified acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is a critical step to maximize the yield.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the pure crystalline product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a compound and detecting any residual impurities. A reverse-phase method is typically suitable for aromatic carboxylic acids.
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient, e.g., starting with 95% A, ramping to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
A pure sample should show a single major peak at a consistent retention time. The peak area percentage can be used to quantify the purity.
¹H-NMR Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure and assess the purity of the compound. The spectrum should be free of signals corresponding to impurities.
Expected ¹H-NMR Spectrum in DMSO-d₆:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 13-14 ppm. This signal may sometimes be difficult to observe depending on the concentration and water content of the solvent.
-
Aromatic Protons: The protons on the benzene ring of the benzotriazine system will appear in the aromatic region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the specific derivative. For the parent this compound, a complex multiplet pattern is expected.
-
Solvent Residual Peak: A peak corresponding to residual protons in DMSO-d₆ will be observed around 2.50 ppm.[4]
The absence of signals from common synthetic precursors (e.g., o-phenylenediamine) or solvents used in the purification process (e.g., ethyl acetate, ethanol) is a strong indicator of high purity.
Melting Point Analysis
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery after acid-base extraction | Incomplete precipitation upon acidification. | Ensure the pH is sufficiently low (~2). Cool the solution thoroughly in an ice bath. |
| The compound is somewhat soluble in water. | After acidification, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product. | |
| Oiling out during recrystallization | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. |
| Broad melting point range | The sample is still impure or contains residual solvent. | Repeat the recrystallization process. Ensure the sample is thoroughly dried under vacuum. |
Conclusion
The purification of this compound is a critical step in the synthesis of many potential drug candidates. The combination of acid-base extraction and recrystallization, as detailed in these protocols, provides a robust and effective method for obtaining this key intermediate in high purity. Rigorous analytical assessment using HPLC, ¹H-NMR, and melting point analysis is essential to validate the purity of the final product, ensuring the quality and reliability of subsequent research and development activities.
References
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Available at: [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Wikipedia. (2023). HBTU. In Wikipedia. Retrieved from [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central. Available at: [Link]
-
Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(37), 11097-11101. Available at: [Link]
Sources
Application Note & Protocol: Elucidating the Reaction Mechanism for the Formation of 1,2,4-Benzotriazine-3-carboxylic Acid
Introduction: The Significance of the 1,2,4-Benzotriazine Scaffold
The 1,2,4-benzotriazine ring system is a prominent heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity make it a versatile core for developing novel therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[3] Notably, derivatives such as Tirapazamine have entered clinical trials for cancer treatment, highlighting the therapeutic potential of this chemical class.[3][4]
This document provides an in-depth guide to the predominant reaction mechanism for the synthesis of 1,2,4-Benzotriazine-3-carboxylic acid, a key building block for further derivatization. We will dissect the mechanistic underpinnings of the synthetic route, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for its successful synthesis and characterization.
Mechanistic Overview: A Two-Stage Synthetic Strategy
The formation of this compound from simple precursors is not a single-step condensation. The most reliable and well-documented approach involves a two-stage process. This strategy ensures high yields and regiochemical control, which are critical in a drug development context.
-
Stage 1: Condensation to form a Quinoxalinone Intermediate. The synthesis begins with the reaction of o-phenylenediamine with an α-keto acid, in this case, glyoxylic acid. This reaction, under appropriate conditions, leads to the formation of a stable 3,4-dihydro-3-oxoquinoxaline-2-carboxylic acid intermediate.
-
Stage 2: Ring Transformation to the 1,2,4-Benzotriazine. The quinoxalinone intermediate undergoes an N-amination followed by an oxidative ring expansion to yield the final 1,2,4-benzotriazine product.
This sequential approach is preferred over direct cyclization methods, which can be difficult to reproduce and may lead to a mixture of products.[5]
Figure 1: High-level overview of the two-stage synthetic workflow.
Detailed Reaction Mechanism
Stage 1: Formation of the Quinoxalinone Intermediate
The initial step involves the condensation of the two primary amino groups of o-phenylenediamine with the ketone and carboxylic acid functionalities of glyoxylic acid.
The reaction proceeds via two key transformations:
-
Imine Formation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the ketone group in glyoxylic acid. Subsequent dehydration leads to the formation of an imine intermediate.
-
Amide Formation (Lactamization): The second amino group then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, followed by dehydration, to form the stable six-membered lactam ring of the quinoxalinone.
This reaction is typically acid-catalyzed and driven to completion by the removal of water. The resulting quinoxalinone is a stable, isolable intermediate.[5]
Figure 2: Mechanistic pathway for the formation of the quinoxalinone intermediate.
Stage 2: Conversion to 1,2,4-Benzotriazine
This stage is the core transformation that introduces the third nitrogen atom and expands the ring system. It proceeds via two distinct chemical steps.
-
N-Amination: The quinoxalinone intermediate is first treated with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a basic medium.[5] The nitrogen of the lactam is deprotonated by the base, creating a potent nucleophile that attacks the electrophilic nitrogen of HOSA, displacing the sulfonate leaving group and forming an N-amino-quinoxalinone.
-
Oxidative Ring Expansion: The N-amino-quinoxalinone is then oxidized, typically using a reagent like lead tetraacetate (LTA).[1] This oxidation generates a highly reactive N-nitrene intermediate. This nitrene undergoes a concerted ring expansion and electrocyclic ring closure, followed by the loss of carbon monoxide, to yield the aromatic 1,2,4-benzotriazine ring system.[5]
Figure 3: Mechanistic pathway for the conversion of the quinoxalinone to the final product.
Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3,4-dihydro-3-oxoquinoxaline-2-carboxylic acid
This protocol details the formation of the key quinoxalinone intermediate.
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (9.2 g, 0.1 mol) in 30 mL of water. Add this solution dropwise to the stirring solution of o-phenylenediamine at room temperature.
-
Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to promote precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (1 x 20 mL) to remove impurities.
-
Drying: Dry the resulting solid under vacuum to yield the quinoxalinone intermediate as a crystalline solid.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the intermediate to the final product.
Materials:
-
3,4-dihydro-3-oxoquinoxaline-2-carboxylic acid (from Protocol 1)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Lead (IV) acetate (LTA)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
N-Amination:
-
Dissolve the quinoxalinone intermediate (0.05 mol) and sodium hydroxide (0.12 mol) in 150 mL of aqueous ethanol (1:1 v/v) in a 500 mL flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add solid hydroxylamine-O-sulfonic acid (0.06 mol) in portions over 20 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction for an additional 1 hour at room temperature.
-
Collect the precipitated N-amino-quinoxalinone by filtration, wash with cold water, and dry.
-
-
Oxidative Ring Expansion:
-
Caution: Lead tetraacetate is toxic. Handle with care.
-
Suspend the dried N-amino-quinoxalinone (0.04 mol) in 200 mL of dry dichloromethane (DCM) in a flask protected from moisture.
-
Add lead (IV) acetate (0.045 mol) portion-wise to the suspension with vigorous stirring at room temperature. An exothermic reaction with gas evolution (CO) will be observed.
-
Stir for 1-2 hours after the addition is complete, until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove lead salts.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data and Troubleshooting
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Stage 1 (Quinoxalinone) | Stage 2 (Benzotriazine) | Rationale |
| Solvent | Ethanol/Water | DCM | Good solubility for reactants; DCM is inert to oxidation. |
| Temperature | Reflux (~80°C) | Room Temperature | Drives condensation; controls the rate of oxidation. |
| Reaction Time | 2-3 hours | 2-3 hours | Ensures complete conversion of starting materials. |
| Catalyst/Reagent | HCl (catalytic) | HOSA, LTA (stoichiometric) | Acid catalyzes imine formation; reagents are consumed. |
| Expected Yield | 75-85% | 60-70% | The ring expansion is typically lower yielding than the initial condensation. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction. | Increase reflux time; ensure catalytic acid is present. |
| Product lost during workup. | Ensure complete precipitation by thorough cooling before filtration. | |
| No reaction in Stage 2 | Inactive LTA. | Use fresh, high-purity lead tetraacetate. |
| Wet solvent/reagents. | Use anhydrous DCM and ensure the N-amino intermediate is thoroughly dried. | |
| Multiple spots on TLC | Incomplete oxidation or side reactions. | Add LTA slowly; maintain room temperature. Purify via column chromatography if recrystallization fails. |
References
- Google. (n.d.). Current time in Beirut, LB, LB.
- Rees, C. W., & Yelland, M. (1971). A New Synthesis of 1,2,4-Benzotriazines.
-
Palanki, M. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. [Link]
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
ResearchGate. (2019). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Sparatore, A., et al. (n.d.). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Benzotriazole derivatives in drug discovery. Retrieved from [Link]
-
Sci-Hub. (2019). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]
-
ACS Publications. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]
-
Organic Chemistry Portal. (2015). Synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Initiation of DNA Strand Cleavage by 1,2,4-Benzotriazine 1,4-Dioxide Antitumor Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between o-phenylene diamine and phenylglyoxal monohydrate. Retrieved from [Link]
-
YouTube. (2022). Beirut Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiation of DNA Strand Cleavage by 1,2,4-Benzotriazine 1,4-Dioxide Antitumor Agents: Mechanistic Insight from Studies of 3-Methyl-1,2,4-benzotriazine 1,4-Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new synthesis of 1,2,4-benzotriazines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 1,2,4-Benzotriazine-3-carboxylic Acid in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The 1,2,4-Benzotriazine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small molecule kinase inhibitors.[1] Within this chemical space, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with the ATP-binding site of a wide range of kinases. The 1,2,4-benzotriazine nucleus is one such scaffold that has garnered significant interest.[2] Its rigid, planar structure provides a solid anchor for substituents that can be tailored to achieve high potency and selectivity for specific kinase targets.
The 1,2,4-benzotriazine core has been successfully utilized in the development of inhibitors for several important kinases, including Src, VEGFR2, and BCR-ABL.[2] The inclusion of a carboxylic acid group at the 3-position, or a functional group that can be metabolized to a carboxylic acid, offers a key interaction point. This acidic moiety can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase active site, a common feature of many potent kinase inhibitors. Furthermore, the carboxylic acid group can enhance the aqueous solubility of the inhibitor, a critical parameter for drug development.
These application notes provide a comprehensive guide for researchers on the synthesis, in vitro evaluation, and cellular characterization of kinase inhibitors based on the 1,2,4-benzotriazine-3-carboxylic acid scaffold. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers to adapt and troubleshoot their experiments effectively.
Part 1: Synthesis of 1,2,4-Benzotriazine-Based Kinase Inhibitors
The synthesis of 1,2,4-benzotriazine derivatives can be achieved through various established routes.[3] A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[4] This approach allows for the introduction of diverse substituents at the 3-, 5-, and 6-positions of the triazine ring, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: General Synthesis of a 3-Substituted 1,2,4-Benzotriazine Derivative
This protocol describes a general method for the synthesis of a 3-substituted 1,2,4-benzotriazine, which can be adapted for the synthesis of derivatives bearing a carboxylic acid or its ester precursor.
Rationale: The condensation reaction between a 1,2-diketone and an acid hydrazide in the presence of an acid catalyst and a source of ammonia (ammonium acetate) is a classic and reliable method for the formation of the 1,2,4-triazine ring. The subsequent aromatization of the dihydrobenzotriazine intermediate is often spontaneous or can be facilitated by mild oxidation.[5]
Materials:
-
Substituted 1,2-diketone (e.g., benzil for a diphenyl-substituted triazine)
-
Substituted acid hydrazide (the choice of this reagent determines the substituent at the 3-position)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diketone (1.0 eq) and the acid hydrazide (1.0 eq) in a minimal amount of ethanol.
-
Add ammonium acetate (10 eq) and glacial acetic acid (as solvent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3,5,6-trisubstituted 1,2,4-triazine.
Note on Carboxylic Acid Moiety: To introduce a carboxylic acid at the 3-position, one can start with an acid hydrazide containing a protected carboxylic acid group (e.g., an ester). The ester can then be hydrolyzed to the carboxylic acid in a subsequent step.
Part 2: In Vitro Evaluation of Kinase Inhibitory Activity
The initial assessment of a novel compound's potential as a kinase inhibitor involves determining its ability to inhibit the enzymatic activity of the target kinase in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Determination of IC50 using the ADP-Glo™ Kinase Assay for a Src Kinase Inhibitor
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Rationale: This assay is based on the conversion of ADP to ATP by pyruvate kinase, followed by the quantification of ATP using a luciferase/luciferin reaction. The luminescent signal is inversely proportional to the activity of the kinase inhibitor. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound derivative (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and staurosporine in kinase buffer. The final concentrations should typically range from 100 µM to 1 pM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the Src kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of staurosporine (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Inhibitor X | Src | 50 |
| Staurosporine | Src | 5 |
Part 3: Cellular Activity Assessment of Kinase Inhibitors
While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to evaluate the activity of a compound in a cellular context. Cell-based assays provide insights into a compound's membrane permeability, off-target effects, and its ability to engage the target kinase within a living system.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling (e.g., a Src-dependent cancer cell line)
-
Complete cell culture medium
-
This compound derivative (test inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| Inhibitor X | Src-dependent cell line | 1.5 |
Protocol 4: Western Blot Analysis of Downstream Signaling
To confirm that the observed cytotoxic effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of its downstream substrates.
Rationale: A potent and specific kinase inhibitor should decrease the phosphorylation of its known downstream targets in a dose-dependent manner. Western blotting allows for the visualization and quantification of these changes in protein phosphorylation.
Materials:
-
Cancer cell line
-
This compound derivative (test inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the downstream target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the inhibitor at various concentrations for a defined period. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 4: Understanding the Mechanism of Action
A thorough understanding of how an inhibitor interacts with its target kinase is fundamental for rational drug design and optimization. Molecular docking studies can provide valuable insights into the binding mode and key interactions.
Conceptual Framework for Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For a this compound derivative, the docking study would aim to:
-
Identify Key Interactions: The carboxylic acid group is expected to form hydrogen bonds with the hinge region of the kinase. The benzotriazine core will likely occupy the adenine-binding pocket.
-
Explain SAR: By docking a series of analogues with varying substituents, one can rationalize the observed differences in their inhibitory potencies. For example, bulky substituents at certain positions may cause steric clashes, while other modifications might lead to favorable hydrophobic interactions.
-
Guide Optimization: The docking results can suggest modifications to the inhibitor structure to improve its binding affinity and selectivity.
Visualization of Key Concepts
Caption: Simplified signaling pathway illustrating Src kinase activation and inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of these compounds, from initial in vitro screening to cellular characterization. By understanding the underlying scientific principles and employing these detailed methodologies, researchers can effectively advance their drug discovery programs targeting the kinome.
References
-
Sparatore, F., & Cerri, A. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 25(18), 4265. [Link]
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 72-84. [Link]
-
Shi, Z., et al. (2019). 1,2,4-Benzotriazine 1,4-dioxides. An Important Class of Hypoxic Cytotoxins With Antitumor Activity. Current Pharmaceutical Design, 25(3), 286-301. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5863. [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(50), 35057-35073. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 629-647. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3557. [Link]
-
A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. Journal of Visualized Experiments, (126), e55921. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16297-16364. [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(50), 35057-35073. [Link]
-
1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134. [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Omega, 6(38), 24658-24673. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][5][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. ResearchGate. [Link]
-
b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10803. [Link]
-
Palanki, M. S., et al. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6653. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,2,4-Benzotriazine Derivatives as Antitumor Agents: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 1,2,4-Benzotriazine Derivatives in Oncology
The 1,2,4-benzotriazine core structure is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] A particularly promising class of these compounds is the 1,2,4-benzotriazine 1,4-dioxides, which have garnered substantial interest for their potent antitumor properties.[3] The seminal compound in this family is Tirapazamine (TPZ), the first bioreductive cytotoxic agent to be extensively evaluated in clinical trials.[3] These agents are designed to exploit the unique hypoxic microenvironment characteristic of solid tumors, a feature that renders cancer cells resistant to conventional therapies like radiation and many chemotherapeutic drugs.[4][5][6] This guide provides an in-depth exploration of the application of 1,2,4-benzotriazine derivatives as antitumor agents, with a focus on their mechanism of action, structure-activity relationships (SAR), and detailed protocols for their synthesis and evaluation.
Mechanism of Action: Hypoxia-Selective Cytotoxicity
The cornerstone of the antitumor activity of 1,2,4-benzotriazine 1,4-dioxides is their selective toxicity towards hypoxic cells.[4][5] In well-oxygenated normal tissues, these compounds are relatively non-toxic. However, in the low-oxygen environment of solid tumors, they undergo a one-electron reduction catalyzed by intracellular reductases to form highly reactive free radical species.[4][5][7] These radicals, including hydroxyl and benzotriazinyl radicals, induce extensive DNA damage, leading to single and double-strand breaks, base damage, and lethal chromosomal aberrations.[5][6][8] This ultimately triggers apoptotic cell death.[5] If oxygen is present, the radical is rapidly back-oxidized to the non-toxic parent compound, thus sparing healthy tissues.[8] Some studies also suggest that these compounds can act as topoisomerase II poisons, further contributing to their cytotoxic effects.[8]
Caption: Mechanism of hypoxia-selective activation of 1,2,4-benzotriazine 1,4-dioxides.
Structure-Activity Relationships (SAR) for Enhanced Antitumor Efficacy
Extensive research has been dedicated to modifying the 1,2,4-benzotriazine scaffold to improve its pharmacological properties, including potency, solubility, and the hypoxic cytotoxicity ratio (HCR) — the ratio of cytotoxicity under hypoxic versus aerobic conditions. The electronic, hydrophobic, and steric parameters of substituents at various positions on the benzotriazine ring significantly influence these properties.[9][10]
Key SAR insights include:
-
Electron-Withdrawing Groups: Substituents that are electron-withdrawing generally increase the one-electron reduction potential (E(1)), leading to increased aerobic and hypoxic cytotoxicity.[9][11]
-
Optimal Reduction Potential: Analogues with high HCRs often have E(1) values within a specific range, suggesting an optimal window for selective hypoxic activation.[9][11]
-
Substitutions at the 3-Position: Modifications at this position can influence the compound's half-life and overall antitumor activity.[12]
These SAR studies are crucial for the rational design of second-generation 1,2,4-benzotriazine derivatives with improved therapeutic indices.[12]
Protocols for Synthesis and Evaluation
The following protocols provide a framework for the synthesis and evaluation of novel 1,2,4-benzotriazine derivatives.
Protocol 1: Synthesis of a Representative 3-Amino-1,2,4-benzotriazine 1,4-dioxide Analogue
This protocol is a general method for the synthesis of tirapazamine analogues.
Materials:
-
Substituted 2-nitroaniline
-
Guanidine hydrochloride
-
Potassium tert-butoxide
-
Dimethylformamide (DMF)
-
Hydrogen peroxide (30%)
-
Sodium tungstate dihydrate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Condensation: In a round-bottom flask, dissolve the substituted 2-nitroaniline and guanidine hydrochloride in DMF.
-
Add potassium tert-butoxide portion-wise while stirring at room temperature.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Purify the intermediate by recrystallization or column chromatography.
-
Step 2: N-oxidation: Suspend the purified intermediate in a suitable solvent (e.g., acetic acid or methanol).
-
Add a catalytic amount of sodium tungstate dihydrate followed by the slow addition of hydrogen peroxide (30%) at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the desired 3-amino-1,2,4-benzotriazine 1,4-dioxide.
Protocol 2: In Vitro Cytotoxicity Assessment under Normoxic and Hypoxic Conditions
This protocol details the evaluation of the cytotoxic potential of 1,2,4-benzotriazine derivatives.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay reagents
-
96-well plates
-
Standard cell culture incubator (37 °C, 5% CO2)
-
Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Remove the old medium from the plates and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Normoxic/Hypoxic Incubation:
-
For normoxic conditions, return one set of plates to the standard incubator.
-
For hypoxic conditions, place another set of plates in a pre-equilibrated hypoxia chamber.
-
-
Incubate the plates for 48-72 hours.
-
Cytotoxicity Assay (MTT example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits cell growth by 50%) under both normoxic and hypoxic conditions using non-linear regression analysis.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50 (normoxic) / IC50 (hypoxic).
-
Caption: Workflow for in vitro evaluation of 1,2,4-benzotriazine derivatives.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound alone, test compound + radiation).
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined schedule and route (e.g., intraperitoneal, oral). For combination therapy, coordinate drug administration with the radiation schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot tumor growth curves for each group.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise format.
Table 1: In Vitro Cytotoxicity of Representative 1,2,4-Benzotriazine Derivatives
| Compound | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | HCR |
| TPZ | HT-29 | 25.3 | 0.5 | 50.6 |
| Analog A | HT-29 | 30.1 | 0.3 | 100.3 |
| Analog B | A549 | 45.8 | 2.1 | 21.8 |
A higher HCR value indicates greater selectivity for hypoxic cells and is a desirable characteristic for a lead compound.
Conclusion and Future Directions
1,2,4-Benzotriazine derivatives, particularly the 1,4-dioxides, represent a promising class of antitumor agents that selectively target the hypoxic fraction of solid tumors. The protocols outlined in this guide provide a robust framework for the synthesis and preclinical evaluation of novel analogues. Future research should focus on optimizing the SAR to enhance potency, improve solubility, and minimize off-target toxicities. Furthermore, exploring novel combination therapies and identifying predictive biomarkers will be crucial for the successful clinical translation of these innovative anticancer agents.
References
-
Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. ([Link])
-
What is Tirapazamine used for? ([Link])
-
Tirapazamine | C7H6N4O2 | CID 135413511. ([Link])
-
Mechanism of the proposed dual action of tirapazamine (TPZ). ([Link])
-
Tirapazamine. ([Link])
-
Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. ([Link])
-
Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. ([Link])
-
1,2,4-Benzotriazine 1,4-dioxides. An Important Class of Hypoxic Cytotoxins With Antitumor Activity. ([Link])
-
Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. ([Link])
-
The synthesis of 1,2,4-benzotriazines. ([Link])
-
Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. ([Link])
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. ([Link])
-
The synthesis of 1,2,4-benzotriazines. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Tirapazamine used for? [synapse.patsnap.com]
- 5. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tirapazamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide bioreductive anti-tumor agents: pharmacology and activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of 1,2,4-Benzotriazines
Welcome to the technical support center for 1,2,4-benzotriazine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth solutions to common problems and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource aims to empower you to troubleshoot your reactions, optimize yields, and ensure the integrity of your target molecules.
Section 1: Troubleshooting Low Yields and Incomplete Reactions
Low product yield is one of the most frequently encountered issues in organic synthesis. In the context of 1,2,4-benzotriazine synthesis, several factors can contribute to this problem. This section addresses common causes and provides actionable solutions.
Q1: My 1,2,4-benzotriazine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in 1,2,4-benzotriazine synthesis can often be traced back to several key areas: the purity of starting materials, suboptimal reaction conditions, or the inherent stability of intermediates.
-
Purity of Starting Materials: The synthesis of 1,2,4-benzotriazines, particularly those starting from o-phenylenediamines, is highly sensitive to the purity of the diamine. Oxidation of o-phenylenediamines can lead to the formation of colored impurities that can interfere with the reaction. It is crucial to use freshly purified o-phenylenediamines or to purify them immediately before use, for instance, by recrystallization or sublimation.
-
Reaction Conditions:
-
Temperature Control: Many synthetic routes to 1,2,4-benzotriazines involve sensitive intermediates. For instance, in syntheses involving diazotization, precise temperature control is critical. Deviation from the optimal temperature can lead to the decomposition of the diazonium salt intermediate, resulting in a lower yield of the desired product.
-
pH of the Reaction Medium: The pH of the reaction can significantly influence the outcome. For example, in the cyclization of 2-aminophenylhydrazones, acidic conditions are typically required to facilitate the ring closure.[1] Insufficient acidity may lead to an incomplete reaction. Conversely, excessively harsh acidic conditions can promote side reactions, such as ring contraction.
-
-
Oxidation of Intermediates: The synthesis of the fully aromatic 1,2,4-benzotriazine ring often involves an oxidation step of a dihydro-1,2,4-benzotriazine intermediate.[1] In some cases, this oxidation is spontaneous with atmospheric oxygen, but in others, a specific oxidizing agent is required. If the oxidation is incomplete, the isolated product will be a mixture of the desired benzotriazine and its dihydro precursor, leading to a lower yield of the target compound.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in 1,2,4-benzotriazine synthesis.
Section 2: Common Side Reactions and Byproduct Formation
The formation of unintended byproducts is a common challenge that can complicate purification and reduce the overall efficiency of the synthesis. Understanding the mechanisms of these side reactions is key to mitigating their occurrence.
Q2: During the synthesis of a 1,2,4-benzotriazine, I've isolated a significant amount of a benzimidazole byproduct. Why is this happening and how can I prevent it?
A2: The formation of a benzimidazole byproduct is a known side reaction in 1,2,4-benzotriazine chemistry, often occurring via a reductive or acid-catalyzed ring contraction.[1][2]
-
Mechanism of Benzimidazole Formation:
-
Reductive Ring Contraction: Strong reducing conditions can lead to the reductive cleavage of the N-N bond in the 1,2,4-triazine ring, followed by rearrangement and cyclization to form the thermodynamically more stable benzimidazole ring system.[2] For instance, the electrochemical reduction of a dihydro-1,2,4-benzotriazine can yield a benzimidazole.[1]
-
Acid-Catalyzed Ring Contraction: In the presence of strong acids, certain 1,2,4-benzotriazine precursors, such as substituted 1,2,3,4-tetrahydrobenzotriazines, can undergo rearrangement to form benzimidazoles.[2]
-
Preventative Measures:
| Strategy | Rationale |
| Avoid Harsh Reducing Agents | If your synthetic route does not require a reduction, ensure that no unintended reducing agents are present. If a reduction is necessary, consider using milder reagents and carefully controlling the stoichiometry. |
| Optimize Acidic Conditions | If using acid catalysis, screen for the mildest effective acid and use the lowest possible concentration. Monitor the reaction closely to avoid prolonged reaction times in strong acid. |
| Control Reaction Temperature | Higher temperatures can sometimes promote rearrangement reactions. Running the reaction at a lower temperature may favor the desired cyclization over the ring contraction. |
Q3: I am attempting a Bischler-type synthesis of a 1,2,4-benzotriazine and observing multiple unidentified byproducts. What are the potential side reactions in this synthesis?
A3: The Bischler synthesis of 1,2,4-benzotriazines, which involves the reaction of an α-haloketone with an amidrazone followed by cyclization, can be prone to side reactions, although specific literature on side products for the 1,2,4-benzotriazine synthesis is less common than for the related Bischler-Napieralski isoquinoline synthesis.[1] However, by analogy and from general principles of the involved functional groups, we can anticipate potential side reactions:
-
Formation of Open-Chain Intermediates: Incomplete cyclization can lead to the isolation of stable open-chain intermediates.
-
Self-Condensation of Starting Materials: The α-haloketone can undergo self-condensation under basic conditions.
-
Alternative Cyclization Pathways: Depending on the substituents, alternative cyclization pathways may become competitive, leading to isomeric heterocyclic systems.
To minimize these side reactions, it is crucial to carefully control the reaction stoichiometry, temperature, and the rate of addition of reagents to favor the desired intramolecular cyclization.
Section 3: Purification Challenges and Solutions
Even with an optimized reaction, the purification of the crude product can present its own set of challenges. This section provides guidance on overcoming common purification hurdles.
Q4: My crude 1,2,4-benzotriazine product is a dark, oily residue that is difficult to purify by recrystallization. What are my options?
A4: The presence of colored, non-crystalline impurities is a common issue. Here is a systematic approach to purification:
-
Initial Purification by Column Chromatography: Flash column chromatography is often the first and most effective step to remove the majority of colored and polar impurities. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point. The polarity of the eluent should be optimized based on the polarity of your target 1,2,4-benzotriazine.
-
Recrystallization of the Partially Purified Product: Once the bulk of the impurities has been removed by chromatography, recrystallization becomes a more viable option for obtaining a highly pure, crystalline product.
Recommended Recrystallization Solvents for 1,2,4-Benzotriazines:
| Solvent/Solvent System | Comments |
| Ethanol or Methanol | Often a good first choice for moderately polar compounds. |
| Toluene or Xylene | Suitable for less polar derivatives. |
| Dichloromethane/Hexane | A good solvent/anti-solvent system for inducing crystallization. |
| Ethyl Acetate/Hexane | Another effective solvent/anti-solvent combination. |
-
Charcoal Treatment: If the color persists even after chromatography and recrystallization, a treatment with activated charcoal can be effective in removing colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then filter the hot solution through a pad of celite to remove the charcoal.
Experimental Protocol: Purification of a Crude 1,2,4-Benzotriazine by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the initial, non-polar solvent mixture. Gradually increase the polarity of the eluent to move your product down the column while leaving more polar impurities at the top.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 1,2,4-benzotriazine.
Purification Strategy Decision Tree
Caption: Decision tree for the purification of crude 1,2,4-benzotriazines.
Section 4: Synthesis of 1,2,4-Benzotriazine N-Oxides
1,2,4-Benzotriazine N-oxides are an important class of compounds, with some exhibiting significant biological activity. Their synthesis, however, can present unique challenges.
Q5: I am trying to synthesize a 1,2,4-benzotriazine 1,4-dioxide, but I am getting a mixture of the mono-N-oxide and the starting material. How can I drive the reaction to completion?
A5: The synthesis of 1,2,4-benzotriazine 1,4-dioxides typically involves the oxidation of the corresponding 1,2,4-benzotriazine or its mono-N-oxide.[3] Achieving complete oxidation to the di-N-oxide can be challenging and often requires careful selection of the oxidizing agent and reaction conditions.
-
Choice of Oxidizing Agent:
-
Peroxy Acids: Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid are commonly used for the N-oxidation of nitrogen-containing heterocycles. The reactivity of the peroxy acid can be tuned to achieve the desired level of oxidation.
-
Hydrogen Peroxide: In some cases, hydrogen peroxide in the presence of a suitable catalyst or in an acidic medium can be effective.
-
-
Reaction Conditions:
-
Stoichiometry of the Oxidant: Using a stoichiometric excess of the oxidizing agent can help to drive the reaction towards the formation of the di-N-oxide. However, an excessive amount of oxidant can lead to over-oxidation and decomposition of the product.
-
Reaction Time and Temperature: The N-oxidation reaction may require prolonged reaction times or elevated temperatures to go to completion. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Troubleshooting Incomplete N-Oxidation
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion to di-N-oxide | Insufficiently powerful oxidizing agent | Switch to a more reactive peroxy acid (e.g., trifluoroperacetic acid). |
| Insufficient amount of oxidant | Gradually increase the molar equivalents of the oxidizing agent while monitoring for byproduct formation. | |
| Suboptimal reaction time/temperature | Increase the reaction time and/or temperature, carefully monitoring for product decomposition. |
By systematically addressing these common issues, researchers can significantly improve the outcomes of their 1,2,4-benzotriazine syntheses.
References
-
Ziarani, G. M., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
Adger, B., Rees, C. W., Sale, A. A., & Storr, R. C. (1971). A new synthesis of 1,2,4-benzotriazines. Journal of the Chemical Society D: Chemical Communications, (13), 695a. [Link]
-
Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300. [Link]
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
-
Anderson, R. F., Denny, W. A., & Wilson, W. R. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(4), 1099-1107. [Link]
-
Wang, J., et al. (2012). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. European Journal of Medicinal Chemistry, 51, 291-299. [Link]
Sources
Technical Support Center: Purification of 1,2,4-Benzotriazine-3-carboxylic acid
Welcome to the technical support center for the purification of 1,2,4-Benzotriazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a persistent yellow color, even after initial purification. What is the likely cause and how can I obtain a pure, off-white product?
A persistent yellow hue often indicates the presence of residual starting materials or byproducts from the synthesis. Common culprits include unreacted o-phenylenediamine derivatives or oxidized species. While a single spot on a Thin Layer Chromatography (TLC) plate may be observed, trace impurities can co-crystallize with the product.[1] For colored impurities, a charcoal treatment during recrystallization can be effective.[2]
Q2: I'm experiencing very low recovery after recrystallization. What are the key factors to consider?
Low recovery is a frequent issue in recrystallization and can stem from several factors. Primarily, using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.[2] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, the choice of solvent is critical; the ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature. If the compound has significant solubility in the cold solvent, you will inevitably lose product. Cooling the solution too rapidly can also lead to the formation of fine crystals that are difficult to filter, or can trap impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.[2] To remedy this, add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites to initiate crystallization.[2] If the problem persists, it may be due to the presence of impurities that are depressing the melting point of your compound. In this case, a preliminary purification by another method, such as a quick filtration through a silica plug, is recommended before attempting recrystallization again.[2]
Q4: When running a silica gel column, my this compound streaks badly or doesn't elute. What is causing this and how can I fix it?
The acidic nature of this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor elution.[3] To mitigate this, you can add a small amount of a modifier to your mobile phase. For an acidic compound, adding a small percentage (0.1-1%) of a weak acid like acetic acid or formic acid to the eluent can help to suppress the ionization of your compound and reduce its interaction with the silica, leading to better peak shapes.[4] Alternatively, for such polar compounds, reversed-phase chromatography is often a better choice.[2]
Troubleshooting Purification Workflows
Workflow 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The success of this method hinges on the appropriate choice of solvent and careful control of the cooling process.
Problem: Difficulty Finding a Suitable Recrystallization Solvent
Causality: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Common solvents to screen for carboxylic acids include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[5]
-
For 1,2,4-benzotriazine derivatives, ethanol and methanol have been reported as effective recrystallization solvents.[6]
-
-
Using a Co-Solvent System:
-
If a single solvent is not ideal, a two-solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
| Solvent System | Suitability for this compound |
| Ethanol or Methanol | Good starting point, as they are often effective for polar heterocyclic compounds and have been used for similar structures.[6] |
| Water | Potentially suitable given the carboxylic acid and nitrogen heterocycle functionalities, which can hydrogen bond with water.[5] |
| Ethyl Acetate/Hexane | A common co-solvent system for compounds of intermediate polarity. |
| Acetic Acid/Water | The acidic nature of this system can help to keep the compound protonated and may be effective for crystallization. |
Protocol 1: Step-by-Step Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) and heat the mixture with gentle swirling until the solid completely dissolves.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow 2: Column Chromatography
Column chromatography is a versatile purification technique, but it requires careful optimization for acidic, polar compounds like this compound to avoid common pitfalls.
Problem: Poor Separation of Impurities
Causality: The polarity of the eluent is critical for achieving good separation on a silica gel column. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will not move down the column.
Troubleshooting Steps:
-
TLC Analysis for Solvent System Optimization:
-
Before running a column, perform a thorough TLC analysis to find an appropriate solvent system.
-
The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.2-0.4.
-
Test various solvent mixtures, such as ethyl acetate/hexane, dichloromethane/methanol, or chloroform/methanol. For acidic compounds, adding 0.1-1% acetic or formic acid to the mobile phase can improve resolution and reduce tailing.[4]
-
-
Gradient Elution:
-
If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.
-
Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will elute the less polar impurities first, followed by your more polar product.
-
| Eluent System (with 0.5% Acetic Acid) | Expected Elution Behavior for this compound |
| Ethyl Acetate / Hexane | A good starting point. You will likely need a high proportion of ethyl acetate. |
| Dichloromethane / Methanol | A more polar system that is often effective for polar heterocyclic compounds. Start with a low percentage of methanol and increase as needed. |
| Chloroform / Methanol | Similar to DCM/Methanol, can provide good separation for polar compounds. |
Protocol 2: Step-by-Step Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture if using a gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow 3: Acid-Base Extraction
Acid-base extraction is a highly effective method for separating acidic or basic compounds from neutral impurities. For this compound, this technique can be used to isolate it from non-acidic starting materials and byproducts.
Problem: Emulsion Formation During Extraction
Causality: Emulsions are colloidal suspensions of one liquid in another and can form during vigorous shaking, especially if surfactant-like impurities are present.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[2]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Protocol 3: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The this compound will be deprotonated to its more water-soluble carboxylate salt and will move into the aqueous layer.
-
Separation: Gently mix the layers and then allow them to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic product.
-
Back-Wash (Optional): Combine the aqueous extracts and wash them with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid, until the solution is acidic (check with pH paper). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Recrystallization summary. (n.d.). In Recrystallization1.
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
University of Rochester, Department of Chemistry. (2026). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Recrystallization and Crystallization. (n.d.).
-
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]
-
Reddit. (2024). Purification Troubleshooting. [Link]
-
PubChemLite. (n.d.). This compound (C8H5N3O2). [Link]
-
Organic Chemistry Portal. (2015). Synthesis of 1,2,4-benzotriazines. [Link]
-
New Journal of Chemistry. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. [Link]
-
ACS Publications. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Pearson. (n.d.). Acid-Base Properties of Nitrogen Heterocycles Practice Problems. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. [Link]
- Solubility of Organic Compounds. (2023).
- Supporting Information. (n.d.).
-
Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. reddit.com [reddit.com]
- 5. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Bischler Synthesis of 1,2,4-Benzotriazines
Welcome to the technical support center for the synthesis of 1,2,4-benzotriazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the principles of the Bischler synthesis for the preparation of this important heterocyclic scaffold. While the Bischler reaction is most famously associated with indole synthesis, its underlying principle—acid-catalyzed cyclization of an acylated amine precursor—was first used by August Bischler in 1889 to prepare the 1,2,4-benzotriazine core.[1]
This document provides in-depth, experience-driven answers to common challenges, troubleshooting guides for suboptimal results, and detailed protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the reaction's mechanism, key components, and general setup.
Q1: What is the "Bischler Synthesis of 1,2,4-Benzotriazines"?
The Bischler synthesis of 1,2,4-benzotriazines is an intramolecular electrophilic aromatic substitution reaction. It typically involves two key steps:
-
Precursor Formation: An o-aminoarylhydrazine is acylated to form an N-acyl-N'-(2-aminophenyl)hydrazine. This precursor contains both the nucleophilic aromatic ring and the chain that will form the new heterocyclic ring.
-
Cyclization: The acylated precursor is treated with a dehydrating acid catalyst (a Lewis acid) under thermal conditions. The catalyst activates the amide carbonyl, facilitating a cyclization reaction onto the electron-rich aromatic ring, which, after dehydration and aromatization, yields the 1,2,4-benzotriazine ring system.
Q2: What is the proposed reaction mechanism?
The reaction proceeds via an acid-catalyzed cyclodehydration. While the exact intermediates can vary based on the specific reagents used, a generally accepted pathway involves the activation of the amide carbonyl by a Lewis acid, such as phosphoryl chloride (POCl₃). This activation makes the carbonyl carbon highly electrophilic, initiating the intramolecular cyclization.
The mechanism involves the following key stages:
-
Activation: The Lewis acid coordinates to the amide oxygen, forming a highly reactive intermediate. In the case of POCl₃, this can be an imidoyl phosphate.[2][3]
-
Electrophilic Attack: The activated intermediate is attacked by the electron-rich ortho-position of the aniline ring.
-
Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration and subsequent tautomerization or oxidation to yield the stable, aromatic 1,2,4-benzotriazine ring.
Below is a diagram illustrating this proposed mechanistic pathway.
Caption: Figure 1: Proposed mechanism for Bischler synthesis of 1,2,4-benzotriazines.
Q3: What are the typical reagents and solvents used?
The choice of reagents is critical for the success of the synthesis.
| Reagent Type | Common Examples | Role & Scientific Rationale |
| Starting Material | Substituted o-phenylenediamines, acyl hydrazides | Provides the core aniline and hydrazine moieties. Substituents on the ring will dictate reactivity. |
| Acylating Agent | Acetic anhydride, benzoyl chloride, carboxylic acids | Introduces the R-group at the 3-position of the final benzotriazine. |
| Cyclizing Agent | POCl₃, P₂O₅, ZnCl₂, Polyphosphoric Acid (PPA) | Acts as a Lewis acid and dehydrating agent to promote the key cyclization step.[2][4][5] |
| Solvent | Toluene, Xylene, Acetonitrile, Dichloromethane | Should be anhydrous and inert. High-boiling point solvents like toluene or xylene are common as the reaction often requires heat (reflux).[2] Acetonitrile can also be effective.[6] |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during the synthesis.
Q4: My reaction yield is very low or zero. What are the likely causes and how can I fix it?
Low yield is a common issue stemming from suboptimal conditions or reactant instability.[7]
Troubleshooting Workflow for Low/No Yield
Caption: Figure 2: Decision tree for troubleshooting low reaction yield.
Detailed Causality & Solutions:
-
Cause 1: Inactive Cyclizing Agent: Phosphoryl chloride (POCl₃) is hygroscopic and can be hydrolyzed by atmospheric moisture, rendering it inactive.
-
Solution: Always use freshly opened or distilled POCl₃. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Poorly Activated Aromatic Ring: The intramolecular cyclization is an electrophilic aromatic substitution. If the aniline ring is substituted with strong electron-withdrawing groups (-NO₂, -CF₃), its nucleophilicity is reduced, making the cyclization difficult.
-
Cause 3: Insufficient Heat: The reaction often requires significant thermal energy to overcome the activation barrier for cyclization.
Q5: My reaction produces a dark, tarry mixture with multiple side products. What is happening?
This is typically a sign of decomposition, often caused by excessively harsh reaction conditions.
-
Cause 1: High Temperatures: While heat is necessary, excessive temperatures can cause polymerization or decomposition of the starting materials and the benzotriazine product. This is especially true for substrates with sensitive functional groups.
-
Solution:
-
Reduce Temperature: Systematically lower the reflux temperature by choosing a lower-boiling solvent or setting a precise temperature with an oil bath.
-
Monitor Closely: Use TLC or LC-MS to track the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading.
-
-
-
Cause 2: Strong Acidity: Highly acidic conditions can lead to unwanted side reactions.
-
Solution: Consider using a milder cyclizing agent. Polyphosphoric acid (PPA) can be an effective alternative that often provides cleaner reactions at moderately high temperatures (80-120°C).
-
Q6: The reaction works, but purification is difficult due to a persistent impurity. What could it be?
A common side reaction in Bischler-type syntheses is the formation of styrenes via a retro-Ritter reaction, especially if the intermediate nitrilium ion is sterically hindered or can form a stable conjugated system upon elimination.[2] While more documented in the Bischler-Napieralski synthesis of isoquinolines, the principle can apply. Another possibility is incomplete cyclization or partially aromatized intermediates.
-
Solution:
-
Optimize Workup: After quenching the reaction (typically by carefully pouring it onto ice), ensure the pH is adjusted correctly to precipitate the desired product while keeping acidic or basic impurities in the aqueous layer.
-
Chromatography: A carefully selected solvent system for column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) can effectively separate the benzotriazine product from less polar side products or more polar uncyclized starting material.
-
Part 3: Experimental Protocols & Optimization Strategies
Baseline Protocol: Synthesis of 3-Phenyl-1,2,4-benzotriazine
This protocol provides a robust starting point for optimization.
Step 1: Precursor Synthesis (N-Benzoyl-N'-(2-aminophenyl)hydrazine)
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous workup to isolate the acylated precursor. Purify by recrystallization or chromatography if necessary.
Step 2: Cyclization to 3-Phenyl-1,2,4-benzotriazine
-
Setup: To an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the N-benzoyl-N'-(2-aminophenyl)hydrazine precursor (1.0 eq).
-
Solvent & Reagent: Add anhydrous toluene (or acetonitrile) to dissolve the precursor.[6] Then, carefully add phosphoryl chloride (POCl₃, 2.0-3.0 eq) dropwise at 0°C. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-6 hours.[6]
-
Monitoring: Track the consumption of the starting material using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution to a pH of 8-9 using a cold concentrated NaOH or Na₂CO₃ solution. This will precipitate the crude product.
-
Isolation & Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
Optimization Parameter Matrix
Use the following table to guide your optimization efforts. Vary one parameter at a time for systematic improvement.
| Parameter | Condition A (Milder) | Condition B (Standard) | Condition C (Harsher) | Rationale & Expected Outcome |
| Temperature | 80°C (Acetonitrile) | 110°C (Toluene) | 140°C (Xylene) | Higher temperatures increase reaction rate but may also increase side product formation and degradation.[10] |
| Cyclizing Agent | ZnCl₂ | POCl₃ | P₂O₅ in POCl₃ | The choice of agent dictates the electrophilicity of the intermediate. Harsher agents are needed for deactivated substrates.[4][5] |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can accelerate bimolecular reactions. For this intramolecular reaction, it can improve rates, but may also promote intermolecular side reactions at very high concentrations. |
| Substrate | Electron-donating group (e.g., -OCH₃) on aniline ring | Unsubstituted | Electron-withdrawing group (e.g., -Cl, -NO₂) on aniline ring | Electron-donating groups activate the ring, facilitating the electrophilic attack and allowing for milder conditions.[5] |
References
-
Shi, D. D., et al. (2012). Synthesis of Benzotriazoles from Benzynes and Azides. PMC, NIH. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Gribble, G. (2019). (PDF) Bischler Indole Synthesis. ResearchGate. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Wikipedia. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]
-
Mohammadi Ziarani, G., et al. (2019). (PDF) The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. [Link]
-
Llorens Palomo, L. (2022). Bischler-Napieralski Reaction. YouTube. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Katritzky, A. R., et al. (2000). (PDF) One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. ResearchGate. [Link]
-
Yulia, R., et al. (2023). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. [Link]
-
de Freitas, R. P., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in 1,2,4-benzotriazine reactions
Welcome to the technical support center for the synthesis of 1,2,4-benzotriazines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtle complexities of 1,2,4-benzotriazine chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize the formation of byproducts in your reactions, ultimately leading to higher yields and purity of your target compounds.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of 1,2,4-benzotriazines, offering explanations for their occurrence and actionable solutions.
Issue 1: Formation of N-Oxide Byproducts
Question: My reaction is producing a significant amount of N-oxide derivatives of my target 1,2,4-benzotriazine, which are complicating my purification process. What causes this and how can I prevent it?
Root Cause Analysis:
The formation of 1,2,4-benzotriazine N-oxides is a common byproduct, particularly when oxidative conditions are present or when starting from precursors that can be readily oxidized. The triazine ring has multiple nitrogen atoms that can be oxidized, primarily at the N1 and N2 positions. The ratio of these isomers is often dependent on the reaction temperature and the nature of the substituents on the benzotriazine core[1].
The mechanism of N-oxidation typically involves the reaction of the benzotriazine with an oxidizing agent, such as peracids (e.g., m-CPBA) or hydrogen peroxide in the presence of a carboxylic acid[1][2]. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.
Mitigation Strategies:
-
Control of Reaction Temperature: Temperature plays a crucial role in the regioselectivity of N-oxidation. For instance, the oxidation of 3-phenyl-1,2,4-benzotriazine with peracetic acid yields the 1-oxide at 50°C and the 2-oxide at 20°C[1]. If N-oxidation is undesirable, it is generally advisable to conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Careful Selection of Oxidizing Agents: If an oxidation step is necessary for the overall synthesis, consider using milder or more selective oxidizing agents. For the synthesis of 3-amino-1,2,4-benzotriazine 1,4-dioxides, a potent class of antitumor agents, specific oxidizing agents like peracetic acid or trifluoroperacetic acid (TFPAA) are used under controlled conditions to achieve the desired dioxide product[2]. When the parent benzotriazine is the target, avoiding strong oxidizing conditions is key.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen, especially if the reaction is sensitive to air oxidation.
Experimental Protocol: Minimizing N-Oxide Formation in the Synthesis of 3-Substituted 1,2,4-Benzotriazines
-
Reaction Setup: To a solution of the 2-aminophenylhydrazone precursor in a suitable solvent (e.g., ethanol), add the cyclizing reagent (e.g., an aldehyde or ketone).
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes.
-
Temperature Control: Maintain the reaction temperature at or below room temperature (20-25°C) using a water bath, if necessary.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., a dilute solution of sodium thiosulfate) if an oxidizing agent was used in a prior step and is still present. Proceed with the standard extraction and purification protocol.
Data Summary: Effect of Temperature on N-Oxide Formation
| Oxidizing Agent | Substrate | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Peracetic Acid | 3-Phenyl-1,2,4-benzotriazine | 50 | 1-Oxide | Not Specified | [1] |
| Peracetic Acid | 3-Phenyl-1,2,4-benzotriazine | 20 | 2-Oxide | Not Specified | [1] |
| Peracetic Acid | 3-Methyl-1,2,4-benzotriazine | Not Specified | 1-Oxide and 2-Oxide | 25 and 10 | [1] |
Diagram: Mechanism of N-Oxide Formation
Sources
Overcoming poor solubility of 1,2,4-Benzotriazine-3-carboxylic acid in organic solvents
Topic: Overcoming Poor Solubility in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist: Welcome to the technical support guide for 1,2,4-Benzotriazine-3-carboxylic acid. We understand that the poor solubility of this compound in many common organic solvents can be a significant hurdle in synthesis, purification, and screening workflows. This guide is designed to provide you with a logical, step-by-step approach to systematically overcome these challenges, grounded in fundamental chemical principles. Here, we'll move from basic troubleshooting to more advanced methods, explaining the causality behind each technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is this compound so poorly soluble in many common organic solvents?
Answer:
The low solubility of this compound is rooted in its molecular structure, which creates strong intermolecular forces that are difficult for many solvents to overcome.
-
High Polarity and Hydrogen Bonding: The molecule has two key features that dominate its properties: the carboxylic acid group (-COOH) and the nitrogen-rich benzotriazine ring system.[1][2][3] The -COOH group is highly polar and is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the triazine ring are also hydrogen bond acceptors.
-
Strong Crystal Lattice Energy: In the solid state, these molecules arrange themselves into a highly ordered crystal lattice. This lattice is held together by a dense network of strong intermolecular hydrogen bonds, primarily between the carboxylic acid groups of neighboring molecules. This is a common feature of carboxylic acids.[4][5][6] Breaking down this stable crystal structure requires a solvent that can form equally strong or stronger interactions with the individual molecules, which many standard organic solvents cannot do.
-
Molecular Rigidity: The fused aromatic ring system makes the molecule flat and rigid. This planarity allows for efficient packing in the crystal lattice, further increasing its stability and resistance to dissolution.
Essentially, the molecule prefers to interact with itself in the solid state rather than with a less polar solvent. A significant amount of energy is required to break these strong intermolecular forces, leading to poor solubility.
FAQ 2: What are the first steps I should take to find a suitable organic solvent?
Answer:
A systematic solvent screening process is the most effective initial approach. The goal is to match the solvent's properties to the solute's chemical nature, following the principle of "like dissolves like."[4] Since the target molecule is polar, polar solvents are the best place to start.
Recommended Workflow: Initial Solvent Screening
This workflow provides a logical progression for testing potential solvents.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Accurately weigh 1-2 mg of your compound into a small glass vial.
-
Solvent Addition: Add 0.2 mL of the first solvent to be tested from the table below. This creates an initial concentration of 5-10 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 2 minutes at room temperature.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
Heating: If the compound is not fully dissolved, warm the vial gently to 40-50°C for 5-10 minutes and vortex again. Some compounds dissolve slowly or require thermal energy.
-
Documentation: Record your observations ("Insoluble," "Partially Soluble," "Soluble," "Soluble with heat").
-
Iteration: Repeat for each solvent to build a solubility profile.
Table 1: Recommended Starting Solvents for Screening
| Solvent | Type | Key Characteristics | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor, high boiling point | Excellent for dissolving a wide range of polar, heterocyclic compounds. Often the first choice. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong H-bond acceptor, lower boiling point than DMSO | Similar to DMSO, can be easier to remove under vacuum. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High boiling point, good for stubborn compounds | A very powerful solvent, often effective when DMSO and DMF fail. |
| Tetrahydrofuran (THF) | Polar Aprotic | Lower polarity, ether functionality | Can sometimes dissolve compounds that are not soluble in more polar solvents. |
| Methanol | Polar Protic | H-bond donor and acceptor | Can interact with the carboxylic acid group, but its lower polarity may be a limitation. |
FAQ 3: The compound is still insoluble or only partially soluble. How can pH adjustment help?
Answer:
This is the most powerful and common technique for this type of molecule. By adding a base, you can deprotonate the carboxylic acid, converting it into its corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid and is often dramatically more soluble in polar organic solvents.[7][8][9]
The equilibrium is as follows: R-COOH (solid, poorly soluble) + Base ⇌ R-COO⁻ (dissolved, soluble) + Base-H⁺
This approach requires additional synthetic steps but is often the only viable solution for reactions that are incompatible with polar solvents or the free carboxylic acid functional group.
References
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PharmaTech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Pandya, P., Gattani, S., Jain, P., Khirwal, L., & Surana, S. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H5N3O2). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 31). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved from [Link]
Sources
- 1. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C8H5N3O2) [pubchemlite.lcsb.uni.lu]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing the formation of styrene as a side product in Bischler-Napieralski reaction
A Guide for Researchers on Preventing Styrene Formation
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of dihydroisoquinolines and related heterocyclic scaffolds. We understand that unwanted side reactions can be a significant hurdle. This resource provides in-depth troubleshooting advice, focusing specifically on the common issue of styrene byproduct formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a styrene derivative in my crude product. What is causing this?
A: The formation of styrene is a well-documented side reaction in the Bischler-Napieralski cyclization and is mechanistically known as a retro-Ritter reaction.[1] The reaction proceeds through a key nitrilium ion intermediate. This intermediate is at a mechanistic branch point: it can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline product, or it can fragment via an elimination pathway to produce a styrene derivative and a nitrile.[1] This elimination is particularly favored under harsh conditions, such as high temperatures, or when the resulting styrene is highly stabilized, for instance, by conjugation.[1]
Q2: How does my choice of condensing agent impact styrene formation?
A: The condensing agent is one of the most critical factors. Traditional, aggressive dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA) are effective but often require high temperatures (refluxing in solvents like toluene or xylene) to drive the reaction.[1][2] These harsh, acidic conditions significantly promote the elimination pathway leading to styrene.
Milder, modern reagents can activate the amide for cyclization at much lower temperatures, thereby suppressing the elimination side reaction. A highly effective system is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[3] This combination allows the reaction to proceed efficiently at temperatures ranging from -20 °C to room temperature, which is often sufficient to prevent styrene formation.[3][4]
Q3: What role does reaction temperature and solvent play in this side reaction?
A: Temperature is a crucial parameter to control. As a general rule, higher temperatures favor the elimination pathway (retro-Ritter reaction) over the desired cyclization. If you are using traditional reagents like POCl₃, it is essential to monitor the reaction closely and use the minimum temperature necessary for cyclization to occur.[5] Excessive heat or prolonged reaction times can lead to decomposition and tar formation in addition to the styrene byproduct.[5]
The choice of solvent is also important. While high-boiling solvents like toluene or xylene are common, they necessitate high reaction temperatures.[1] Using a solvent like dichloromethane (DCM) or acetonitrile allows for a lower reaction temperature.[4] Interestingly, using a nitrile as the solvent (e.g., acetonitrile) can help suppress the retro-Ritter reaction by shifting the equilibrium away from the elimination products, based on Le Chatelier's principle.[1][6]
Q4: Are certain starting materials more prone to forming styrene byproducts?
A: Yes, the electronic properties of your β-phenylethylamide substrate play a significant role. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, meaning it is most effective when the aromatic ring is electron-rich.[2] Electron-donating groups (e.g., methoxy, alkyl) on the ring activate it towards cyclization, making the desired reaction kinetically more favorable and faster, which can outcompete the elimination pathway.[4]
Conversely, if your aromatic ring has electron-withdrawing groups, it is deactivated, and the cyclization will be sluggish. This requires more forcing conditions (higher temperatures, stronger acids), which in turn increases the likelihood of styrene formation.[6] For these challenging substrates, using a very potent dehydrating system (like P₂O₅ in refluxing POCl₃) or a low-temperature activation method (like the Tf₂O/2-chloropyridine system) is critical.[3][6]
Troubleshooting Guide: High Styrene Formation
If you have identified a styrene derivative as a major byproduct, consult the following table for a systematic approach to troubleshooting the issue.
| Potential Cause | Recommended Solution & Explanation | Self-Validation Check |
| Harsh Condensing Agent & High Temperature | Switch from traditional agents (POCl₃, P₂O₅, PPA) to a milder system. Primary Recommendation: Use trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine in DCM at low temperatures (e.g., -20 °C to 0 °C).[3] This avoids the high thermal energy that favors the elimination pathway. | Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of starting material should occur at a much lower temperature, and the spot corresponding to the non-polar styrene byproduct should be significantly reduced or absent. |
| Deactivated Aromatic Ring | For substrates with electron-withdrawing groups, cyclization is slow, allowing the elimination side reaction to compete. While stronger classical reagents might be needed, the low-temperature Tf₂O method is often successful even with deactivated or halogenated systems and should be attempted first.[3] | Compare the reaction profile of your deactivated substrate with an activated control substrate under the same mild conditions to confirm the efficacy of the method. |
| Inappropriate Solvent Choice | High-boiling solvents like toluene or xylene necessitate high temperatures. Switch to a lower-boiling solvent like acetonitrile or DCM to enable lower reaction temperatures.[4] Advanced Tip: Using acetonitrile as the solvent can actively suppress the retro-Ritter elimination by the law of mass action.[1][6] | Run the reaction in parallel in toluene (at reflux) and acetonitrile (at a lower temperature, e.g., reflux at ~82°C). Analyze the crude product ratios by ¹H NMR or GC-MS to quantify the reduction in styrene formation. |
| Prolonged Reaction Time at High Heat | Overheating the reaction after completion can degrade the product and favor side reactions. | Monitor the reaction progress diligently every 30-60 minutes. Once the starting material is consumed (as determined by TLC or LC-MS), promptly cool the reaction and proceed with the workup. Avoid unnecessary extended heating. |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical mechanistic junction where the reaction either proceeds to the desired dihydroisoquinoline or diverts to the unwanted styrene byproduct.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
Strategies to control regioselectivity in the synthesis of substituted benzotriazines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substituted benzotriazine synthesis. Achieving regiochemical control is a frequent and critical challenge in the synthesis of these valuable heterocyclic scaffolds. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers during the synthesis of a 1,2,4-benzotriazine. How can I improve the selectivity?
A1: Obtaining a mixture of regioisomers is a common issue in the synthesis of 1,2,4-benzotriazines, particularly when using unsymmetrically substituted precursors. The key to controlling regioselectivity lies in understanding and manipulating the electronic and steric properties of your starting materials and reaction conditions.
Several synthetic routes to 1,2,4-benzotriazines exist, including the cyclization of o-halophenyl precursors with hydrazines or the reductive cyclization of 2-nitrophenylhydrazones.[1][2] The regioselectivity is often determined by the position of the substituents on the phenyl ring.
Key Strategies for Control:
-
Electronic Effects of Substituents: The electronic nature of the substituents on the benzene ring plays a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can direct the cyclization to a specific position. For instance, in copper-catalyzed coupling reactions of o-haloacetanilides with N-Boc hydrazine, the electronic properties of the substituents on the aryl ring can influence the subsequent cyclization step.[3]
-
Steric Hindrance: Bulky substituents can sterically hinder reaction at a nearby site, thereby favoring the formation of one regioisomer over another.
-
Choice of Catalyst: In modern synthetic methods, the choice of catalyst and ligand can be paramount in dictating regioselectivity. For related heterocyclic systems, different metal catalysts are known to favor different regioisomers.[4][5] While less documented for simple benzotriazines, this is a powerful strategy to explore.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: My synthesis of a 1,2,3-benzotriazin-4(3H)-one from a 2-aminobenzamide derivative is giving a low yield and several byproducts. What is the likely cause and how can I fix it?
A2: The classical synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides with sodium nitrite (NaNO₂) in the presence of a strong acid.[6][7] This method, while common, is often problematic due to the harsh reaction conditions.
Common Issues and Solutions:
-
Harsh Acidic Conditions: Strong acids can lead to the degradation of sensitive starting materials or products, resulting in low yields and byproducts.[7] The use of these conditions can also lead to the release of toxic nitrogen oxides.[7]
-
Solution: Consider milder, more modern protocols. For example, the use of a polymer-supported nitrite reagent with p-toluenesulfonic acid can be a gentler alternative.[6] Another approach is the use of tert-butyl nitrite with a catalyst like tetrabutylammonium iodide (TBAI) under acid-free conditions.[6]
-
-
Instability of the Diazonium Salt: The intermediate diazonium salt can be unstable, leading to undesired side reactions.
-
Solution: Perform the reaction at low temperatures (typically 0-5 °C) to improve the stability of the diazonium intermediate. Ensure the dropwise addition of the nitrite solution to maintain temperature control.
-
-
Alternative Synthetic Routes: If optimizing the classical approach fails, a fundamentally different strategy may be necessary.
-
Photochemical Synthesis: A novel and efficient method involves the photocyclization of acyclic aryl triazine precursors using visible light (e.g., 420 nm).[6][8] This approach often proceeds in high yield without the need for additives or photocatalysts and can be performed in a continuous flow reactor for scalability.[6][8]
-
Isocyanide-Based Methods: A recently developed synthesis involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions.[7] This method avoids harsh acidic conditions and nitrites altogether.
-
-
To a solution of the 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add tert-butyl nitrite (1.2 mmol) and TBAI (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-benzotriazin-4(3H)-one.
Q3: How can I selectively achieve N1 vs. N2 alkylation on a pre-formed benzotriazole ring?
A3: Regioselective N-alkylation of the benzotriazole ring is a significant challenge as it can lead to a mixture of N1- and N2-substituted isomers. The outcome of the alkylation is influenced by the nature of the alkylating agent, the reaction conditions, and increasingly, the choice of catalyst.
Controlling N1 vs. N2 Selectivity:
| Strategy | Favored Isomer | Rationale | Key Considerations |
| Catalyst Control | N1 or N2 | Certain metalloporphyrin catalysts have been shown to provide precise control. For example, an Fe(III)-based catalyst can promote N1-alkylation, while an Ir(III)-based catalyst can favor N2-alkylation with α-diazoacetates.[9] Rh(II) catalysis with diazo compounds also predominantly yields N2-substituted products.[10] | Catalyst design is crucial. The electronic environment and steric bulk of the catalyst's ligands dictate the regiochemical outcome.[9] |
| Photochemical Methods | N1 | Blue light irradiation in the absence of a metal catalyst can switch the selectivity of N-H insertion reactions of diazo compounds from N2 to N1.[10] This is proposed to proceed via a more stable N1-radical intermediate.[10] | Requires a suitable photoreactor setup. The substrate scope may differ from catalytic methods. |
| Solvent-Free/Microwave | N1 | An efficient method for highly regioselective N1-alkylation involves using SiO₂, K₂CO₃, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions.[11][12][13] | This method is often environmentally friendly and can lead to shorter reaction times and high yields.[12][13] |
| Reaction Conditions (pH) | N2 | In acidic media, protonation of the N1 and N3 positions can lead to the regioselective formation of 2-substituted 1,2,3-triazoles.[14] | This is more applicable to triazoles but can be a guiding principle for benzotriazoles under specific conditions. |
Reaction Pathway Diagram:
Caption: Control strategies for N1 vs. N2 alkylation of benzotriazoles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Starting material remains. 2. Degradation: Harsh conditions (acid, temperature) are decomposing the product. 3. Poor Precursor Quality: Impure starting materials. | 1. Monitor the reaction by TLC/LC-MS to confirm completion. Extend reaction time or increase temperature cautiously. 2. Switch to a milder synthetic route (e.g., photochemical or modern catalytic methods).[6][7] 3. Purify starting materials before use. |
| Formation of an Inseparable Mixture of Regioisomers | 1. Similar Steric/Electronic Environment: The positions for cyclization or substitution are not sufficiently differentiated. 2. Lack of Directing Control: The chosen reaction conditions do not favor one isomer. | 1. Modify the substrate to introduce a strong directing group (either electronic or steric) to favor one regioisomer. 2. Implement a catalyst-controlled strategy. Screen a panel of catalysts (e.g., Pd, Ag, Au, Rh) and ligands to identify conditions that provide high regioselectivity.[4][5] |
| Unexpected Side Product Formation (e.g., Ring Contraction) | 1. Reductive Conditions: Strong reducing agents in the synthesis of 1,2,4-benzotriazines can sometimes lead to reductive ring contraction to form benzimidazoles.[2] 2. Photochemical Rearrangement: In photochemical reactions, unexpected rearrangements can occur if the substrate has alternative reactive pathways.[8] | 1. Use a milder reducing agent or carefully control the stoichiometry. 2. Perform control experiments without light to confirm the photochemical nature of the side reaction.[8] Adjust the wavelength or reaction time. |
| Poor Solubility of Starting Materials or Products | 1. Inappropriate Solvent: The chosen solvent does not adequately dissolve all components. 2. Precipitation: The product precipitates out of solution before the reaction is complete. | 1. Screen a range of solvents with different polarities. 2. For continuous flow reactions, adjust the solvent system to ensure full solubility of both the starting material and the product.[6] |
References
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). Organic Letters. Available from: [Link]
-
Catalyst-Controlled Regioselective Synthesis of Benzotriazlolodiazepin-7-ones and Benzotriazolodiazocin-8-ones. (2020). Organic Letters. Available from: [Link]
-
Regiodivergent Control in the Gold(I) Catalyzed Synthesis of 7‐Pyrazolylindoles from 1‐Propargyl‐1H‐benzotriazoles and Ynamides. (n.d.). SciSpace. Available from: [Link]
-
The synthesis of 1,2,4-benzotriazines. (2019). Arkivoc. Available from: [Link]
-
Synthesis of 1,2,4-benzotriazines. (2015). Synlett. Available from: [Link]
-
The synthesis of 1,2,4-benzotriazines. (2019). ResearchGate. Available from: [Link]
-
Synthesis of Benzotriazoles from Benzynes and Azides. (2008). Organic Letters. Available from: [Link]
-
Synthesis of benzotriazole from o-phenylenediamine. (n.d.). Pharmacy Infoline. Available from: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025). Inorganic Chemistry. Available from: [Link]
-
Synthesis of Some Benzotriazole-Substituted Perimidines. (2025). ResearchGate. Available from: [Link]
-
Syntheses in the 1,2,4-Benzotriazine Series. (n.d.). The Journal of Organic Chemistry. Available from: [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). National Institutes of Health. Available from: [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Preprints.org. Available from: [Link]
-
Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. Available from: [Link]
-
1,2,3-Triazoles. (n.d.). PubMed Central. Available from: [Link]
-
Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. (2025). Beilstein Archives. Available from: [Link]
-
Synthesis of Benzotriazoles from Benzynes and Azides. (2008). Organic Chemistry Portal. Available from: [Link]
-
A Review on: Synthesis of Benzotriazole. (n.d.). ijariie.com. Available from: [Link]
-
Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (n.d.). Chemical Reviews. Available from: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PubMed Central. Available from: [Link]
-
Controlled synthesis of electron deficient nitro-1H-benzotriazoles. (n.d.). OSTI.GOV. Available from: [Link]
-
Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. (n.d.). MDPI. Available from: [Link]
-
Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. (2025). MDPI. Available from: [Link]
-
Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. Available from: [Link]
-
Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Properties and Synthetic Utility of N-Substituted Benzotriazoles. (n.d.). Chemical Reviews. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers in Chemistry. Available from: [Link]
-
Synthesis and Applications of 1,2,3-Triazoles. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Benzotriazine synthesis [organic-chemistry.org]
- 4. Catalyst-Controlled Regioselective Synthesis of Benzotriazlolodiazepin-7-ones and Benzotriazolodiazocin-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. ijariie.com [ijariie.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the N-Alkylation of 1,2,4-Benzotriazine Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 1,2,4-benzotriazine systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of N-alkylation on this important heterocyclic scaffold.
The N-alkylation of 1,2,4-benzotriazines is a synthetically valuable transformation for tuning the pharmacological and physicochemical properties of these molecules. However, unlike simpler heterocycles, the 1,2,4-benzotriazine core presents a significant and often frustrating challenge: controlling the site of alkylation. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and rationally design your experiments for optimal outcomes.
A Note on Analogous Systems: It is important to acknowledge that dedicated literature on the N-alkylation of the 1,2,4-benzotriazine ring system is notably less extensive than that for its isomeric counterpart, 1,2,3-benzotriazole. Therefore, many of the principles and troubleshooting strategies discussed herein are derived from the well-documented chemistry of benzotriazoles and other azoles, and are adapted to the unique electronic and structural nature of the 1,2,4-benzotriazine scaffold.[1][2][3]
Section 1: The Core Challenge: Understanding Regioselectivity
The primary difficulty in the N-alkylation of a 1,2,4-benzotriazine arises from the presence of three distinct nitrogen atoms (N-1, N-2, and N-4) that can act as nucleophiles. Direct alkylation can therefore lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. The outcome of the reaction is a delicate balance between the intrinsic reactivity of each nitrogen atom and the specific conditions employed.
-
N-1 and N-2 Isomers: These are neutral products resulting from the alkylation of the hydrazine-like nitrogens. Their formation is often governed by a competition between kinetic and thermodynamic control.
-
N-4 Isomer: Alkylation at the N-4 position results in the formation of a cationic 1,2,4-benzotriazinium salt.[4] This pathway is mechanistically distinct as it does not require prior deprotonation by a base.
Caption: Figure 1: The three nucleophilic nitrogen atoms of the 1,2,4-benzotriazine core lead to distinct N-alkylated isomers.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of 1,2,4-benzotriazines in a practical question-and-answer format.
Q1: My reaction is producing a mixture of N-1, N-2, and/or N-4 isomers. How can I improve the regioselectivity?
This is the most frequent challenge. Achieving regioselectivity depends on exploiting the subtle differences in the reactivity of the nitrogen atoms.
A1.1: Strategies to Favor the N-1 Isomer (Kinetic Control)
The N-1 position is often the site of initial, kinetically-favored attack. To isolate this isomer, you need to use conditions that prevent isomerization to the more stable N-2 product.
-
Mechanism: The N-1 anion is typically more sterically accessible and may be the site of fastest reaction.
-
Recommended Actions:
-
Use Milder Bases: Employ bases that are just strong enough to deprotonate the ring system without promoting significant equilibrium, such as potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in polar solvents can accelerate isomerization.
-
Lower the Temperature: Running the reaction at 0 °C or even lower can trap the kinetic product by slowing down the rate of equilibration to the thermodynamic N-2 isomer.
-
Choose a Less Polar Solvent: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are less effective at stabilizing the thermodynamically favored, more polar N-2 tautomer compared to polar aprotic solvents like DMF or DMSO.
-
Consider Lewis Acid Catalysis: For specific electrophiles like diazoalkanes, Lewis acids such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) have been shown to selectively catalyze N-1 alkylation in benzotriazoles, a strategy that could be explored for benzotriazines.[2]
-
A1.2: Strategies to Favor the N-2 Isomer (Thermodynamic Control)
The N-2 alkylated isomer is often the most thermodynamically stable product in related azole systems. To obtain it, you need conditions that allow the initial mixture to equilibrate.
-
Mechanism: The N-2 substituted product often benefits from more favorable electronic delocalization or reduced steric strain, making it the most stable isomer.
-
Recommended Actions:
-
Use a Strong Base in a Polar Aprotic Solvent: The classic combination of sodium hydride (NaH) in N,N-dimethylformamide (DMF) is highly effective.[1] This environment facilitates the reversible deprotonation and reprotonation required to reach thermal equilibrium.
-
Increase the Reaction Temperature: Heating the reaction (e.g., to 60-80 °C) provides the energy needed to overcome the activation barrier for isomerization from the N-1 to the N-2 product.
-
Employ Phase-Transfer Catalysis (PTC): Using a base like powdered potassium hydroxide (KOH) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also promote the formation of the thermodynamic product.
-
A1.3: Strategies to Target the N-4 Position (Quaternization)
Formation of the N-4 alkylated benzotriazinium salt is a different type of reaction that typically does not involve a base.
-
Mechanism: This is a direct Sₙ2 reaction where the N-4 nitrogen acts as the nucleophile, attacking a powerful electrophile to form a stable cationic product. This process is analogous to the formation of N1-alkyl triazinium salts from 1,2,4-triazines.[4]
-
Recommended Actions:
-
Use a Potent Alkylating Agent: Standard alkyl halides may not be reactive enough. Employ highly electrophilic reagents like methyl triflate (MeOTf), methyl iodide (MeI), or Meerwein's salt ((Et₃O)BF₄).
-
Omit the Base: A base is not required and can interfere by reacting with the alkylating agent or promoting side reactions.
-
Solvent Choice: Use a relatively non-nucleophilic solvent like dichloromethane (DCM), acetonitrile (MeCN), or nitromethane.
-
Q2: My reaction yield is very low, or the reaction is not proceeding at all. What factors should I investigate?
Low conversion can be attributed to several factors, from insufficient activation of the nucleophile to a poor choice of electrophile.
-
Check Base Strength: The pKa of the N-H proton on the 1,2,4-benzotriazine ring is critical. If your base is not strong enough to achieve sufficient deprotonation, the reaction will be sluggish. If K₂CO₃ is ineffective, consider stronger, non-nucleophilic bases like NaH or lithium diisopropylamide (LDA) at low temperatures.
-
Verify Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. If an alkyl chloride is failing, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[5]
-
Solvent and Solubility: Ensure your benzotriazine starting material and its corresponding anion are soluble in the chosen solvent. Poor solubility can halt the reaction. If solubility is an issue in THF or DCM, switching to DMF or DMSO may be necessary, but be mindful of the impact on regioselectivity.
-
Temperature and Reaction Time: Some combinations of weaker bases and less reactive alkylating agents may simply require higher temperatures and longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to track progress.
Q3: How can I confidently identify which isomer(s) I have formed?
Correctly identifying the position of alkylation is non-trivial and crucial for your research. A combination of spectroscopic techniques is often required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the benzo- portion of the molecule will be different for each isomer due to changes in symmetry and electronic environment. The N-4 quaternized salt will show a significant downfield shift of all protons due to the positive charge.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms, particularly those in the triazine ring, will be distinct for each isomer.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows correlations between protons and carbons over 2-3 bonds. By observing the correlation from the N-CH₂ protons of your alkyl group to the carbon atoms of the heterocyclic ring, you can definitively establish the point of attachment. For example, in the N-1 isomer, the CH₂ protons should show a correlation to the C9a carbon, whereas in the N-2 isomer, they will not.
-
-
X-Ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous proof of the structure and is considered the gold standard for isomer identification.
Section 3: Experimental Protocols & Data
General Starting Protocol for Exploratory N-Alkylation of a 1,2,4-Benzotriazine
This protocol is a starting point and should be optimized based on the desired outcome (kinetic vs. thermodynamic control) and the specific substrate.
Objective: To perform a baseline N-alkylation to assess product distribution.
Materials:
-
1,2,4-Benzotriazine substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,2,4-benzotriazine substrate.
-
Add anhydrous DMF to dissolve the substrate (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. A color change is often observed as the anion forms.
-
Slowly add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, consider gentle heating (50-60 °C).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product mixture by flash column chromatography on silica gel to separate the isomers.
-
Characterize all isolated isomers thoroughly by NMR to determine their structures.
Table 1: Summary of Factors Influencing Regioselectivity in N-Alkylation
| Factor | Influence on N-1 (Kinetic) | Influence on N-2 (Thermodynamic) | Influence on N-4 (Quaternization) | Rationale & Causality |
| Base | Favored by mild, non-equilibrating bases (e.g., K₂CO₃, Cs₂CO₃). | Favored by strong bases (e.g., NaH, NaOH, KOtBu).[1] | Not required; base will interfere. | Strong bases facilitate the reversible deprotonation needed to reach the thermodynamic minimum (N-2). Mild bases are less likely to promote this equilibrium. |
| Solvent | Favored by less polar solvents (e.g., THF, Dioxane, DCM). | Favored by polar aprotic solvents (e.g., DMF, DMSO).[1] | Favored by non-nucleophilic solvents (e.g., MeCN, DCM). | Polar aprotic solvents stabilize the more polar N-2 tautomeric anion, lowering the energy of the thermodynamic pathway. |
| Temperature | Favored by low temperatures (e.g., 0 °C to RT). | Favored by elevated temperatures (e.g., >50 °C). | Typically performed at RT. | Higher temperatures provide the activation energy required to convert the initial kinetic product into the more stable thermodynamic product. |
| Alkylating Agent | Can be selective with specific agents (e.g., diazo compounds + catalyst).[2] | Generally favored with standard alkyl halides under equilibrating conditions. | Requires highly reactive agents (e.g., MeOTf, R-I, Meerwein's salt).[4] | Quaternization requires a highly electrophilic carbon center to react with the neutral N-4 nitrogen. |
| Catalyst | Lewis acids (e.g., B(C₆F₅)₃) may promote N-1 selectivity.[2] | Phase-transfer catalysts can promote N-2 selectivity. | Not generally applicable. | Catalysts can selectively coordinate to one nitrogen atom, sterically blocking others or enhancing the nucleophilicity of the target site. |
Section 4: Visual Workflow Guide
The following diagram outlines a logical troubleshooting workflow when faced with poor regioselectivity in your N-alkylation reaction.
Caption: Figure 2: A systematic workflow for optimizing the regioselectivity of 1,2,4-benzotriazine N-alkylation.
References
Sources
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1,2,4-Benzotriazine Derivatives
Welcome to the technical support center dedicated to the synthesis of 1,2,4-benzotriazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. The 1,2,4-benzotriazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities.[1][2] Achieving high yields and purity is paramount, and catalyst performance is the cornerstone of this success.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary catalytic systems for synthesizing 1,2,4-benzotriazine derivatives, and what are their fundamental mechanisms?
Answer: The synthesis of the 1,2,4-benzotriazine core often involves the formation of key C-N or N-N bonds to construct the heterocyclic ring. The two most prominent and versatile catalytic systems rely on copper (Cu) and palladium (Pd).
-
Copper-Catalyzed Systems: Copper catalysis is a cost-effective and robust method, often used for N-arylation reactions. A common strategy involves the coupling of an aryl halide (e.g., an o-haloacetanilide) with a hydrazine derivative, followed by an oxidation and intramolecular cyclization to form the benzotriazine ring.[1][3] These reactions can often proceed under mild conditions, sometimes even at room temperature and without the need for a specialized ligand.[4] The key steps typically involve the copper catalyst facilitating the coupling of the aryl halide and the hydrazine nitrogen.
-
Palladium-Catalyzed Systems: Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in cross-coupling reactions. For 1,2,4-benzotriazine synthesis, Pd-catalyzed reactions can include intramolecular C-H amination of aryl triazene compounds or annulation reactions that construct the ring system.[5][6] More recently, innovative methods have used palladium to catalyze the denitrogenation/vinylation of benzotriazinones to form other valuable heterocyclic structures, showcasing the versatility of Pd in manipulating this core.[7]
Below is a generalized workflow for a metal-catalyzed approach to a key precursor.
Caption: Generalized metal-catalyzed pathway to 1,2,4-benzotriazines.
Question 2: My reaction yield is consistently low when using a palladium catalyst. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Pd-catalyzed reactions for heterocycle synthesis are a common challenge. The issue can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the starting materials.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Benzotriazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzotriazole synthesis [organic-chemistry.org]
- 7. Palladium-catalyzed denitrogenation/vinylation of benzotriazinones with vinylene carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,4-Benzotriazine-3-carboxylic acid versus 1,2,3-Benzotriazine Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, the benzotriazine scaffold stands out as a privileged structure, a recurring motif in compounds exhibiting a wide array of biological activities. The specific arrangement of nitrogen atoms within this bicyclic system gives rise to distinct isomers, with the 1,2,3- and 1,2,4-benzotriazines being of significant interest in medicinal chemistry. This guide provides a comparative analysis of the biological activities of 1,2,4-benzotriazine-3-carboxylic acid and its analogs against the more extensively studied 1,2,3-benzotriazine derivatives. By delving into their anticancer, antimicrobial, and antiviral properties, supported by experimental data and mechanistic insights, we aim to provide a comprehensive resource for researchers navigating the structure-activity relationships of these fascinating molecules.
At a Glance: A Comparative Overview
While direct comparative studies between this compound and 1,2,3-benzotriazine analogs are not abundant in publicly available literature, a comparative analysis can be synthesized from the individual research efforts focused on each class of compounds. The following table summarizes the known biological activities, offering a high-level comparison.
| Biological Activity | This compound & Analogs | 1,2,3-Benzotriazine Analogs |
| Anticancer | Demonstrated activity, particularly as inhibitors of thioredoxin reductase.[1] | Broad-spectrum antiproliferative activity against various cancer cell lines.[2][3] |
| Antimicrobial | Promising antibacterial and antifungal properties.[4] | Reported antibacterial and antifungal activities.[5] |
| Antiviral | Less explored for antiviral potential. | Significant activity against enteroviruses, such as Coxsackievirus B5.[6][7][8][9] |
| Enzyme Inhibition | Known to inhibit thioredoxin reductase.[1] | Explored as inhibitors of various enzymes, including α-glucosidase. |
| Anti-inflammatory | Reported anti-inflammatory effects. | Documented anti-inflammatory properties.[10] |
Delving Deeper: A Head-to-Head Analysis of Biological Activities
Anticancer Activity: Different Mechanisms, Convergent Outcomes
Both 1,2,3- and 1,2,4-benzotriazine scaffolds have been incorporated into molecules with significant anticancer potential, albeit through potentially different mechanisms of action.
1,2,3-Benzotriazine Analogs: Targeting Proliferation Pathways
A significant body of research highlights the antiproliferative effects of 1,2,3-benzotriazine derivatives against a range of cancer cell lines.[2][3] For instance, a series of novel substituted 1,2,3-benzotriazines were designed based on the structures of known kinase inhibitors, vatalanib succinate and vandetanib.[11] One of the most effective compounds, 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine, demonstrated 4-10 fold greater potency in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and melanoma cells, when compared to the reference compound PTK787.[2]
The proposed mechanism for some of these analogs involves the inhibition of tyrosine kinases, which are crucial for cancer cell growth and proliferation.[2] However, it has been noted that the antiproliferative effects may also occur through pathways independent of VEGFR inhibition, possibly involving other tyrosine kinases like Src.[2]
Experimental Protocol: Assessing Antiproliferative Activity using MTT Assay
The antiproliferative effects of 1,2,3-benzotriazine analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Step-by-Step Methodology:
-
Cell Culture: Cancer cell lines (e.g., T47D breast cancer, DU145 prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The benzotriazine compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control, and the GI50 (concentration for 50% growth inhibition) is determined.
1,2,4-Benzotriazine Analogs: A Focus on Redox Homeostasis
Derivatives of 1,2,4-benzotriazine have emerged as potent anticancer agents through a distinct mechanism: the inhibition of the thioredoxin (Trx)-thioredoxin reductase (TrxR) system.[1] This system is critical for maintaining cellular redox balance, and its overexpression in many cancers makes it an attractive therapeutic target.[1]
Benzo[2][7][11]triazin-7-ones have shown a very strong correlation with the cytotoxicity data of pleurotin, a known irreversible inhibitor of TrxR.[1] A 3-CF3 substituted benzo[2][7][11]triazin-7-one exhibited submicromolar inhibition of TrxR, highlighting the potential of this scaffold in developing novel redox-modulating anticancer drugs.[1]
Conceptual Workflow: Anticancer Mechanism of Benzotriazine Analogs
Caption: Contrasting anticancer mechanisms of benzotriazine isomers.
Antimicrobial Activity: A Shared Trait
Both benzotriazine isomers have demonstrated promising antimicrobial properties, suggesting their potential as scaffolds for the development of new anti-infective agents.
1,2,3-Benzotriazole Derivatives:
Derivatives of 1,2,3-benzotriazole have been reported to possess antibacterial and antifungal activities.[5] For example, certain substituted 1,2,3-benzotriazole derivatives synthesized from benzimidazoles showed excellent antifungal activity against Candida albicans and Aspergillus niger.[5]
1,2,4-Benzotriazine Derivatives:
Recent studies have highlighted the antimicrobial potential of 1,2,4-benzotriazine derivatives. For instance, N-(benzo[e][2][7][11]triazin-4(3-H)-ylmethylbenzenamine) exhibited significant inhibitory activity against E. coli, B. subtilis, and A. niger.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
A common method to evaluate the antimicrobial activity of these compounds is the agar well diffusion assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of the benzotriazine derivative (dissolved in a suitable solvent) to the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone indicates the antimicrobial potency of the compound.
Antiviral Activity: A Niche for 1,2,3-Benzotriazine Analogs
The antiviral properties of 1,2,3-benzotriazine derivatives have been a significant area of investigation, with notable success against enteroviruses.
A number of benzo[d][2][6][11]triazol-1(2)-yl derivatives have been synthesized and evaluated for their antiviral activity against a broad range of RNA viruses.[6] Several compounds emerged as selective inhibitors of Coxsackievirus B5 (CVB5), a human enterovirus, with EC50 values in the low micromolar range.[6][7][8][9] Mechanistic studies on one of the hit compounds indicated that it acts during the early phase of viral infection, likely by interfering with the viral attachment process.[7]
Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
The antiviral activity against viruses like Coxsackievirus B5 is often determined by a cytopathic effect (CPE) reduction assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 96-well plates and allow them to form a monolayer.
-
Compound and Virus Addition: The cells are then treated with different concentrations of the benzotriazine compounds and subsequently infected with a known titer of the virus.
-
Incubation: The plates are incubated for a period that allows the virus to cause a visible cytopathic effect in the untreated, infected control wells.
-
CPE Observation: The cells are observed microscopically for the presence of CPE (e.g., cell rounding, detachment).
-
Cell Viability Staining: A cell viability stain (e.g., neutral red or crystal violet) is added to the wells. Healthy, viable cells will take up the stain.
-
Quantification: The stain is eluted, and the absorbance is measured. The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
Conceptual Workflow: Antiviral Mechanism of a 1,2,3-Benzotriazole Derivative
Caption: Inhibition of early-stage viral infection by a 1,2,3-benzotriazole derivative.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs with 1,2,3-benzotriazine derivatives reveals two isomeric scaffolds with rich and diverse biological profiles. While 1,2,3-benzotriazines have been more extensively explored, particularly as anticancer and antiviral agents, the emerging data on 1,2,4-benzotriazines, especially their role as thioredoxin reductase inhibitors, opens up exciting new avenues for therapeutic development.
Future research should focus on direct, head-to-head comparative studies of these isomers to elucidate the subtle structure-activity relationships governed by the placement of the nitrogen atoms. A deeper understanding of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The versatility of the benzotriazine core suggests that with further exploration, these compounds will continue to be a valuable source of inspiration for medicinal chemists in the quest for novel therapeutics.
References
-
Lv, J.-L., Wang, R., Liu, D., Guo, G., Jing, Y.-K., & Zhao, L.-X. (2008). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 13(6), 1427–1440. [Link]
-
Lv, J.-L., Wang, R., Liu, D., Guo, G., Jing, Y.-K., & Zhao, L.-X. (2008). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 13(6), 1427–1440. [Link]
-
Iovine, V., Olla, S., Pipitone, G., Iuliano, A., Bassetto, M., Al-Turk, H., ... & Corona, A. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
-
Iovine, V., Olla, S., Pipitone, G., Iuliano, A., Bassetto, M., Al-Turk, H., ... & Corona, A. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
-
Lv, J.-L., Wang, R., Liu, D., Guo, G., Jing, Y.-K., & Zhao, L.-X. (2008). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-benzotriazines. Molecules (Basel, Switzerland), 13(6), 1427–1440. [Link]
-
Iovine, V., Olla, S., Pipitone, G., Iuliano, A., Bassetto, M., Al-Turk, H., ... & Corona, A. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
-
Iovine, V., Olla, S., Pipitone, G., Iuliano, A., Bassetto, M., Al-Turk, H., ... & Corona, A. (2020). Preliminary Anti-Coxsackie Activity of Novel 1-[4-(5,6-dimethyl(H)-1H(2H)-benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas. Medicinal Chemistry, 16(5), 677-688. [Link]
-
Jamwal, A., Kumar, K., & Kumar, A. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 1-9. [Link]
-
Iovine, V., Olla, S., Pipitone, G., Iuliano, A., Bassetto, M., Al-Turk, H., ... & Corona, A. (2020). Preliminary Anti-Coxsackie Activity of Novel 1-[4-(5,6-dimethyl(H)-1H(2H)-benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas. Medicinal Chemistry, 16(5), 677-688. [Link]
-
Jamwal, A., Kumar, K., & Kumar, A. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 1-9. [Link]
-
Ziarani, G. M., Mostofi, M., & Lashgari, N. (2018). Chemistry and Biological Activity of[2][6][11]-Benzotriazine Derivatives. Current Organic Chemistry, 22(24), 2356-2390. [Link]
-
Ziarani, G. M., Mostofi, M., & Lashgari, N. (2018). Chemistry and Biological Activity of[2][6][11]-Benzotriazine Derivatives. Current Organic Chemistry, 22(24), 2356-2390. [Link]
-
O'Riordan, A. M., O'Sullivan, E. C., Karcz, D., El-Gazzar, M., Puno, M. R., Carty, M. P., & Aldabbagh, F. (2016). Discovery of anti-cancer activity for benzo[2][7][11] triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. Bioorganic & medicinal chemistry, 24(16), 3749-3758. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 1-8. [Link]
-
Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2010). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 10(12), 1147-1157. [Link]
-
Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., ... & Sanna, M. L. (2011). Benzotriazole: an overview on its versatile biological behavior. Current medicinal chemistry, 18(2), 158-183. [Link]
-
Anvekar, A. R., & Kulkarni, V. R. (2017). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Research Journal of Pharmacy and Technology, 10(11), 4057-4066. [Link]
-
Singh, V., Kumar, A., & Singh, R. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1, 3-Oxazolidines. ACS omega, 7(30), 26337-26349. [Link]
-
Ziarani, G. M., Gholamzadeh, P., Badiei, A., & Yavari, H. (2019). The synthesis of 1, 2, 4-benzotriazines. ARKIVOC: Online Journal of Organic Chemistry, 2019(5). [Link]
-
Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo [b][2][7] oxazin-3 (4H)-one Derivatives Containing 1, 2, 3-Triazole Moiety. Journal of Molecular Structure, 1319, 138686. [Link]
-
Mustafa, M., El-Sayed, N. N. E., Abushouk, A. I., Hassan, A. A., & Al-Abdullah, E. S. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1, 2, 4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & medicinal chemistry letters, 40, 127958. [Link]
-
Jamkhandi, C. M., & Disouza, J. I. (2012). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid Derivatives. Research Journal of Pharmacy and Technology, 5(9), 1205-1208. [Link]
-
Chand, M., Kaushik, R., & Jain, S. C. (2018). Synthesis and antimicrobial and antioxidant activities of hybrid molecules containing benzotriazole and 1, 2, 4-triazole. Turkish Journal of Chemistry, 42(6), 1663-1677. [Link]
-
Chand, M., Kaushik, R., & Jain, S. C. (2018). Synthesis and antimicrobial and antioxidant activities of hybrid molecules containing benzotriazole and 1, 2, 4-triazole. Turkish Journal of Chemistry, 42(6), 1663-1677. [Link]
Sources
- 1. Discovery of anti-cancer activity for benzo[1,2,4]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [diva-portal.org]
- 9. Preliminary Anti-Coxsackie Activity of Novel 1-[4-(5,6-dimethyl(H)- 1H(2H)-benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 1,2,4-Benzotriazine-3-carboxylic Acid and Benzotriazole Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents. Among these, benzotriazole and its isomer, 1,2,4-benzotriazine, represent two privileged scaffolds that have garnered significant attention. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of 1,2,4-benzotriazine-3-carboxylic acid and a selection of benzotriazole derivatives, offering insights into their synthesis, biological performance, and therapeutic potential, supported by experimental data and detailed protocols.
The benzotriazole moiety is a versatile scaffold, and its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The 1,2,4-benzotriazine core, while less explored, has also shown significant promise, particularly in the development of antitumor agents.[3][4] This guide will delve into the nuances of these two heterocyclic systems, providing a comparative framework to aid researchers in the strategic design of novel drug candidates.
Structural and Mechanistic Overview
Benzotriazole and 1,2,4-benzotriazine are bioisosteres, meaning they are structurally similar and can often interact with the same biological targets.[5] This principle of bioisosterism is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles.[6]
The core structure of benzotriazole consists of a benzene ring fused to a 1,2,3-triazole ring, while 1,2,4-benzotriazine features a benzene ring fused to a 1,2,4-triazine ring. This subtle difference in the arrangement of nitrogen atoms can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing its interaction with biological macromolecules.
Diagram 1: Core Structures
Caption: Reaction scheme for the synthesis of 1H-Benzotriazole.
Protocol 2: General Synthesis of 3-Substituted-1,2,4-Benzotriazines [2][3][7][8][9] This protocol outlines a general method for the synthesis of 3-substituted-1,2,4-benzotriazines through the cyclization of 2-aminophenylhydrazones. A specific protocol for the 3-carboxylic acid derivative is not readily available, but this general method can be adapted.
-
Causality: The synthesis involves the condensation of a 2-nitroaniline derivative with a suitable carbonyl compound to form a hydrazone, followed by reduction of the nitro group and subsequent oxidative cyclization to form the 1,2,4-benzotriazine ring.
Materials:
-
2-Nitroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
A suitable carbonyl compound (e.g., a glyoxylic acid derivative for the 3-carboxylic acid)
-
Ethanol
-
Oxidizing agent (e.g., air, FeCl₃)
Procedure:
-
Preparation of 2-nitrophenylhydrazine: Diazotize 2-nitroaniline with sodium nitrite and hydrochloric acid at 0-5 °C. Reduce the resulting diazonium salt with sodium sulfite to yield 2-nitrophenylhydrazine.
-
Formation of the hydrazone: React the 2-nitrophenylhydrazine with an equimolar amount of the desired carbonyl compound (e.g., glyoxylic acid) in ethanol under reflux to form the corresponding 2-nitrophenylhydrazone.
-
Reductive cyclization: Reduce the nitro group of the 2-nitrophenylhydrazone to an amino group using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂/HCl). The intermediate 2-aminophenylhydrazone will spontaneously cyclize upon heating or in the presence of an acid.
-
Oxidation: The resulting dihydro-1,2,4-benzotriazine is then oxidized to the aromatic 1,2,4-benzotriazine using an appropriate oxidizing agent. In many cases, aerial oxidation is sufficient.
Biological Assay Protocol
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Causality: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 3: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Discussion and Future Perspectives
The comparative analysis reveals that both benzotriazole and 1,2,4-benzotriazine scaffolds are fertile ground for the discovery of novel therapeutic agents. Benzotriazole derivatives have been extensively studied and have demonstrated a wide range of biological activities, with several compounds showing potent anticancer and antimicrobial effects. [2][10]The wealth of available data and established synthetic routes make this scaffold particularly attractive for further optimization.
The 1,2,4-benzotriazine ring system, while less explored, has shown significant potential, especially in the context of hypoxia-activated anticancer drugs like tirapazamine. [4]The unique electronic properties of the 1,2,4-triazine ring can be exploited to design compounds with novel mechanisms of action. The lack of extensive biological data for this compound highlights a gap in the current literature and presents an opportunity for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of new lead compounds.
Future research should focus on:
-
Direct comparative studies: Designing and executing head-to-head comparisons of structurally analogous benzotriazole and 1,2,4-benzotriazine derivatives to better understand the impact of the nitrogen arrangement on biological activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to guide rational drug design.
-
Structure-activity relationship (SAR) studies: Systematically modifying the core scaffolds and peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of this compound: Synthesizing and thoroughly evaluating the biological activity of this understudied compound and its derivatives.
Conclusion
Both this compound and benzotriazole derivatives represent valuable scaffolds in medicinal chemistry. While benzotriazoles are a more established class with a broader demonstrated range of activities, the 1,2,4-benzotriazine core holds unique potential, particularly for targeted cancer therapy. This guide provides a foundational comparison to stimulate further research and development in this promising area of drug discovery. The strategic application of bioisosteric principles in the design of new derivatives of both scaffolds will undoubtedly lead to the identification of novel and effective therapeutic agents.
References
-
Brown, D. G., & Wobst, M. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 56, pp. 1-46). Elsevier. [Link]
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 14. [Link]
-
[Synthesis and antimicrobial evaluation of coumarin-based benzotriazoles and their synergistic effects with chloromycin and fluconazole]. (2014). Yao Xue Xue Bao, 49(10), 1396-1404. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). Journal of Chemical Sciences, 136(3), 1-10. [Link]
-
Ziarani, G. M., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
Hay, M. P., et al. (1998). 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity. Anticancer Drug Design, 13(6), 575-592. [Link]
-
Zhou, Y., Zhang, Z., Jiang, Y., Pan, X., & Ma, D. (2015). A Cu-Catalyzed Coupling of o-Haloacetanilides and N-Boc Hydrazine and a Subsequent Oxidation for the Synthesis of 1,2,4-Benzotriazines. Synlett, 26(11), 1586-1590. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Research and Review, 8(5), 365-381.
-
Bioisosterism: A Rational Approach in Drug Design. (2021). Institute of Industrial Science, the University of Tokyo. [Link]
-
Sanna, G., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 658852. [Link]
-
To prepare benzotriazole from o-phenylenediamine. (n.d.). CUTM Courseware. [Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26369–26377. [Link]
-
Synthesis and biological evaluation of 1,2,4-triazinylphenylalkylthiazolecarboxylic acid esters as cytokine-inhibiting antedrugs with strong bronchodilating effects in an animal model of asthma. (2005). Journal of Medicinal Chemistry, 48(6), 2167-2175. [Link]
-
Synthesis and Antimicrobial Activities of Condensed and Uncondensed 1,2,4-Triazines. (2000). Archiv der Pharmazie, 333(4), 93-98. [Link]
-
Chemistry and Biological Activity of-[5][11][12]Benzotriazine Derivatives. (2017). Current Organic Chemistry, 21(10), 896-937. [Link]
- Synthesis process of carboxyl benzotriazole. (2007).
-
Jiang, F., et al. (2006). Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4209-4213. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). Molbank, 2021(2), M1204. [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2021). RSC Advances, 11(43), 26647-26660. [Link]
-
Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Chemistry & Chemical Technology, 15(3), 363-369. [Link]
-
1,2,4-Benzotriazines with antitumor effects. (2019). ResearchGate. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (2016). European Journal of Medicinal Chemistry, 122, 368-382. [Link]
-
Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). European Journal of Medicinal Chemistry, 281, 117019. [Link]
-
Characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). (2001). The Journal of Organic Chemistry, 66(2), 405-411. [Link]
-
Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(15), 7094-7113. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Journal of the Iranian Chemical Society, 21(1), 1-11. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Molecules, 29(22), 5109. [Link]
Sources
- 1. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypoxia-selective 3-alkyl 1,2,4-benzotriazine 1,4-dioxides: the influence of hydrogen bond donors on extravascular transport and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Benzotriazine synthesis [organic-chemistry.org]
- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. [Synthesis and antimicrobial evaluation of coumarin-based benzotriazoles and their synergistic effects with chloromycin and fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jrasb.com [jrasb.com]
A Comparative Guide to the Synthesis of 1,2,4-Benzotriazine-3-carboxylic Acid for Researchers and Drug Development Professionals
The 1,2,4-benzotriazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this class of compounds, 1,2,4-benzotriazine-3-carboxylic acid stands out as a pivotal intermediate for the synthesis of a diverse array of derivatives with therapeutic potential. This guide provides an in-depth comparison of the primary synthetic routes to this valuable building block, offering a critical evaluation of their efficacy, practicality, and scalability to empower researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to this compound: A Versatile Scaffold
This compound is a heterocyclic compound characterized by a fused benzene and 1,2,4-triazine ring system, with a carboxylic acid moiety at the 3-position. This functional group serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of various pharmacophores and the modulation of physicochemical properties. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The strategic synthesis of this key intermediate is therefore a critical first step in the exploration of novel 1,2,4-benzotriazine-based therapeutics.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic routes have emerged as the most viable methods for the preparation of this compound: the condensation of an o-phenylenediamine derivative with a glyoxylic acid equivalent and the oxidation of a pre-formed 3-substituted 1,2,4-benzotriazine. This guide will dissect each approach, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses.
Route 1: Condensation of 2-Aminophenylhydrazine with Glyoxylic Acid
This classical and widely employed method involves the reaction of a suitably substituted o-phenylenediamine precursor, namely 2-aminophenylhydrazine, with glyoxylic acid. The reaction proceeds through a tandem condensation and cyclization sequence to furnish the desired benzotriazine ring system.
Mechanistic Rationale
The synthesis commences with the nucleophilic attack of the more reactive hydrazine nitrogen of 2-aminophenylhydrazine onto the electrophilic carbonyl carbon of glyoxylic acid, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the aniline nitrogen onto the imine carbon, followed by dehydration, leads to the formation of the aromatic 1,2,4-benzotriazine ring.
Caption: Reaction mechanism for the synthesis of this compound via condensation.
Detailed Experimental Protocol
Materials:
-
2-Aminophenylhydrazine hydrochloride
-
Glyoxylic acid monohydrate
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water dropwise at room temperature with constant stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Route 2: Oxidation of 3-Methyl-1,2,4-benzotriazine
An alternative strategy involves the synthesis of a 3-substituted 1,2,4-benzotriazine precursor, such as 3-methyl-1,2,4-benzotriazine, followed by its selective oxidation to the corresponding carboxylic acid. This two-step approach offers flexibility in the choice of the initial benzotriazine core.
Mechanistic Rationale
The first step involves the synthesis of 3-methyl-1,2,4-benzotriazine, which can be achieved through the condensation of 2-aminophenylhydrazine with pyruvic acid. The subsequent oxidation of the methyl group at the 3-position to a carboxylic acid is typically accomplished using a strong oxidizing agent, such as potassium permanganate (KMnO₄). The reaction proceeds via a series of oxidative steps, ultimately converting the methyl group into a carboxyl group.
Caption: Oxidation of 3-methyl-1,2,4-benzotriazine to the corresponding carboxylic acid.
Detailed Experimental Protocol
Part A: Synthesis of 3-Methyl-1,2,4-benzotriazine
Materials:
-
2-Aminophenylhydrazine hydrochloride
-
Pyruvic acid
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Follow a similar procedure to Route 1, substituting glyoxylic acid with pyruvic acid (1.1 equivalents).
-
After reflux and cooling, the product, 3-methyl-1,2,4-benzotriazine, may be isolated by extraction with an organic solvent (e.g., ethyl acetate) after basifying the aqueous solution.
-
Purify the crude product by column chromatography or recrystallization.
Part B: Oxidation to this compound
Materials:
-
3-Methyl-1,2,4-benzotriazine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (for acidification)
-
Sodium bisulfite (for quenching excess KMnO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1,2,4-benzotriazine (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 70-80 °C and add a solution of potassium permanganate (3-4 equivalents) in water portion-wise, maintaining the temperature. The purple color of the permanganate should disappear as the reaction progresses.
-
After the addition is complete, continue heating for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and quench any excess potassium permanganate by the careful addition of a saturated solution of sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide, washing the filter cake with hot water.
-
Combine the filtrate and washings, cool in an ice bath, and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Condensation with Glyoxylic Acid | Route 2: Oxidation of 3-Methyl-1,2,4-benzotriazine |
| Starting Materials | 2-Aminophenylhydrazine, Glyoxylic acid | 2-Aminophenylhydrazine, Pyruvic acid, Potassium permanganate |
| Number of Steps | One-pot synthesis | Two distinct synthetic steps |
| Typical Yield | Moderate to Good | Good to High (overall) |
| Reaction Conditions | Reflux in aqueous ethanol | Reflux followed by oxidation at elevated temperature |
| Reagent Toxicity | Glyoxylic acid is a corrosive irritant. | Pyruvic acid is corrosive. Potassium permanganate is a strong oxidizer and can be hazardous. |
| Scalability | Generally straightforward to scale up. | The oxidation step requires careful control of temperature and reagent addition, which can be challenging on a large scale. The workup to remove manganese dioxide can also be cumbersome. |
| Atom Economy | Higher, as it is a condensation reaction. | Lower, due to the use of a stoichiometric oxidizing agent. |
| Purification | Recrystallization is usually sufficient. | Requires filtration of manganese dioxide and then recrystallization of the final product. |
Senior Application Scientist's Recommendation
For initial laboratory-scale synthesis and rapid access to this compound, Route 1 (Condensation with Glyoxylic Acid) is the recommended approach. Its one-pot nature, milder conditions, and simpler workup make it an efficient choice for preparing smaller quantities of the material for initial screening and derivatization studies. The readily available starting materials further contribute to its practicality in a research setting.
For larger-scale production and when higher overall yields are paramount , Route 2 (Oxidation of 3-Methyl-1,2,4-benzotriazine) may be considered, provided that the necessary process controls for the oxidation step are in place. While it involves an additional synthetic step, the individual yields for each step can be optimized to achieve a higher overall output. However, researchers must be mindful of the safety considerations associated with the use of strong oxidizing agents and the challenges of handling and disposing of the manganese dioxide byproduct, especially on a larger scale.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale of synthesis, available resources, and the importance of factors such as atom economy and process simplicity. Both routes, when executed with care and precision, provide reliable access to the versatile and valuable this compound scaffold.
References
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Benzotriazine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a carboxylic acid group at the 3-position presents a unique opportunity for developing novel therapeutics. This functional group can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets, and serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1,2,4-benzotriazine-3-carboxylic acid derivatives, offering insights into their design, synthesis, and biological evaluation.
Synthetic Strategies: Accessing the this compound Core and its Derivatives
The synthesis of the 1,2,4-benzotriazine core can be achieved through various methods, with the Bischler reaction being a classical and effective approach.[2] This typically involves the condensation of an α-keto acid with an o-phenylenediamine derivative. For the synthesis of this compound, a common starting material is 2,3-diaminobenzoic acid, which can be reacted with glyoxylic acid.
A more versatile approach for generating a library of derivatives often starts with a precursor that can be readily converted to the carboxylic acid, amide, or ester. One such precursor is 3-cyano-1,2,4-benzotriazine, which can be synthesized and subsequently hydrolyzed to the carboxylic acid or reacted with various nucleophiles to generate a range of amides.
Below is a detailed experimental protocol for a plausible synthetic route to this compound and its amide derivatives.
Experimental Protocol: Synthesis of 1,2,4-Benzotriazine-3-Carboxamides
Step 1: Synthesis of 3-Cyano-1,2,4-benzotriazine
-
To a stirred solution of o-phenylenediamine (1 eq.) in a suitable solvent such as ethanol, add glyoxylic acid monohydrate (1.1 eq.).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add an oxidizing agent, such as manganese dioxide (MnO2), portion-wise.
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2,4-benzotriazine.
-
To a solution of the crude 1,2,4-benzotriazine in a suitable solvent like N,N-dimethylformamide (DMF), add potassium cyanide (KCN) (1.5 eq.).
-
Stir the reaction mixture at 60-70 °C for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-cyano-1,2,4-benzotriazine. Purify by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve 3-cyano-1,2,4-benzotriazine (1 eq.) in a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to afford this compound.
Step 3: Synthesis of 1,2,4-Benzotriazine-3-Carboxamides
-
To a solution of this compound (1 eq.) in an anhydrous solvent like DMF, add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the desired 1,2,4-benzotriazine-3-carboxamide.
Synthetic workflow for this compound and its amide derivatives.
Structure-Activity Relationship (SAR) Analysis
While a dedicated and comprehensive SAR study on this compound derivatives is not extensively reported in a single cohesive body of work, we can infer key relationships by analyzing the broader class of 1,2,4-benzotriazines and related heterocyclic compounds. The following table summarizes the potential impact of various structural modifications on the biological activity of these derivatives.
| Position of Modification | Moiety | Potential Impact on Activity | Rationale and Supporting Evidence |
| 3-Position | Carboxylic Acid (-COOH) | Can act as a crucial pharmacophore for target binding through hydrogen bonding and ionic interactions. May enhance aqueous solubility. | The carboxylic acid group is a common feature in many enzyme inhibitors, mimicking substrate binding. |
| Amide (-CONHR) | Allows for diverse substitutions to explore different binding pockets. Can improve cell permeability compared to the carboxylic acid. | A variety of amide derivatives of related heterocyclic carboxylic acids have shown potent biological activities.[3] | |
| Ester (-COOR) | Can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Can modulate lipophilicity and pharmacokinetic properties. | Ester prodrugs are a common strategy to improve the oral bioavailability of carboxylic acid-containing drugs. | |
| Benzene Ring (Positions 5, 6, 7, 8) | Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Can enhance potency, particularly in anticancer applications. May influence the electronic properties of the heterocyclic ring system. | In many heterocyclic drug scaffolds, electron-withdrawing groups on the aromatic ring have been shown to increase activity.[4] |
| Electron-donating groups (e.g., -OCH3, -CH3) | Can modulate lipophilicity and metabolic stability. The effect on activity is target-dependent. | Substituent effects are highly dependent on the specific protein-ligand interactions. | |
| Bulky substituents | Can provide steric hindrance that may be beneficial or detrimental depending on the size and shape of the target's binding site. | The introduction of bulky groups can improve selectivity for a particular target. |
Comparative Performance: Anticancer and Antimicrobial Activity
The true measure of a compound's potential lies in its performance in biological assays. Below, we outline standard experimental protocols for evaluating the anticancer and antimicrobial activities of newly synthesized this compound derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Proposed Mechanism of Action: Targeting Key Cellular Pathways
Based on the known biological activities of the broader 1,2,4-benzotriazine class, derivatives of this compound could potentially exert their effects through various mechanisms. As anticancer agents, they may act as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. For instance, some benzotriazine derivatives have been identified as Src kinase inhibitors.[2] As antimicrobial agents, they could target essential bacterial enzymes like DNA gyrase, which is involved in DNA replication.[5]
Plausible mechanisms of action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The carboxylic acid functionality provides a key interaction point and a versatile synthetic handle for creating diverse libraries of amides and esters. While direct SAR studies on this specific scaffold are limited, by extrapolating from the broader class of 1,2,4-benzotriazines, it is evident that modifications at the 3-position and on the benzene ring can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of these derivatives to establish a more definitive SAR and to identify lead compounds for further preclinical development. The exploration of their potential as inhibitors of specific enzymes, such as kinases and DNA gyrase, will be crucial in elucidating their mechanism of action and advancing them as potential clinical candidates.
References
-
(2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega. [Link]
-
Gueto, C., Ruiz, J. L., Torres, J. E., Méndez, J., & Vivas-Reyes, R. (2008). Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA. Bioorganic & Medicinal Chemistry, 16(5), 2439–2447. [Link]
-
(2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]
-
(2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules. [Link]
-
Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
(2022). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. International Journal of Molecular Sciences. [Link]
-
(2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
-
(2025). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. Archiv der Pharmazie. [Link]
-
(2022). Synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry. [Link]
-
(2021). Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality. Arabian Journal of Chemistry, 14(1), 102881. [Link]
-
Högberg, T., Khanna, I., Drake, S. D., Mitscher, L. A., & Shen, L. L. (1984). Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid. Journal of Medicinal Chemistry, 27(3), 306–310. [Link]
-
(2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry. [Link]
-
Sparatore, A., Sparatore, F., Zallo, F., & Werber, G. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 28(23), 7858. [Link]
-
Katritzky, A. R., & Ji, F. B. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Reddy, C. R., & Grée, R. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 12(40), 7954–7957. [Link]
-
(2022). New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. Molecules. [Link]
-
Mitscher, L. A., Sharma, P. N., Chu, D. T., Shen, L. L., & Pernet, A. G. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283–2286. [Link]
-
Mitscher, L. A., Gracey, H. E., Sharma, P. N., Chu, D. T., & Pernet, A. G. (1986). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Journal of Medicinal Chemistry, 29(10), 2044–2047. [Link]
-
(2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. [Link]
-
(2022). Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
(2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
-
(2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
(2021). TCT-mediated click chemistry for the synthesis of nitrogen-containing functionalities: conversion of carboxylic acids to carbamides, carbamates, carbamothioates, amides and amines. Organic & Biomolecular Chemistry. [Link]
-
(2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
-
(2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the In-Vitro Evaluation of 1,2,4-Benzotriazine-3-Carboxylic Acid Derivatives as Anticancer Agents
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in-vitro testing of 1,2,4-benzotriazine-3-carboxylic acid derivatives against various cancer cell lines. We will delve into the comparative analysis of these compounds, supported by experimental data, and provide detailed protocols for key assays. Our focus is on empowering researchers to design and execute robust in-vitro studies for the identification and characterization of novel anticancer agents.
The Promise of the 1,2,4-Benzotriazine Scaffold in Oncology
The 1,2,4-benzotriazine nucleus is a prominent heterocyclic structure found in numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including notable antitumor effects.[2] A particularly important class within this family is the 1,2,4-benzotriazine 1,4-dioxides, with tirapazamine being a lead compound that has undergone clinical trials.[3][4] These compounds often act as hypoxic cytotoxins, meaning they are selectively toxic to cancer cells in the low-oxygen environments characteristic of solid tumors.[3] The mechanism of action for some of these derivatives involves bioreductive activation to produce damaging oxidizing radicals.[5] The exploration of derivatives, such as those featuring a 3-carboxylic acid moiety, represents a rational approach to modulate the physicochemical properties and biological activity of this promising scaffold.
Comparative Cytotoxicity of 1,2,4-Benzotriazine Derivatives
The primary goal of in-vitro testing is to determine the cytotoxic potential of novel compounds against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. A lower IC50 value indicates a more potent compound.
While specific IC50 data for a broad range of this compound derivatives is dispersed across scientific literature, we can present a representative comparison based on published data for related 1,2,4-benzotriazine and other triazine analogs to illustrate how such data is typically presented. It is crucial for researchers to consult specific studies for the exact derivatives and experimental conditions.
Table 1: Illustrative Cytotoxic Activity of Triazine Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine | Compound 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| 1,2,4-Triazole | Compound 10a | MCF-7 (Breast) | 6.43 | Doxorubicin | Not specified in source |
| 1,2,4-Triazole | Compound 10a | HeLa (Cervical) | 5.6 | Doxorubicin | Not specified in source |
| Benzimidazole/Triazole Hybrid | Compound 6b | MCF-7 (Breast) | 1.29 - 4.30 | Doxorubicin | 4.17 |
Note: The data presented above are for illustrative purposes to demonstrate how comparative data is structured. The compounds listed are from the broader triazine/triazole class to highlight the potential potency of this heterocyclic system.[6][7][8]
Key In-Vitro Experimental Protocols
The reliability of any in-vitro study hinges on the meticulous execution of standardized protocols. Here, we detail the methodologies for two widely used colorimetric assays for assessing cytotoxicity: the MTT and SRB assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[9][10] In viable cells, mitochondrial dehydrogenase enzymes convert the yellow, water-soluble MTT into a dark blue, water-insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Incubate cells in a humidified atmosphere at 37°C with 5% CO2.[11]
-
Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.[11]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the culture medium. A typical concentration range to start with is 0.1 to 100 µM.[11]
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[11]
-
Incubate the plates for 48 to 72 hours.[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plates for 4 hours at 37°C.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Gently shake the plates to ensure complete dissolution.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density based on the measurement of cellular protein content.[10] It is a reliable and sensitive assay that is less prone to interference from compounds that may affect mitochondrial function.[12]
Step-by-Step Methodology:
-
Cell Culture, Seeding, and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with the test compounds, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Prepare a 0.4% (w/v) solution of SRB in 1% (v/v) acetic acid.
-
Add 100 µL of the SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
-
Washing:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove the unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Shake the plates gently for 5 minutes.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell growth against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and the potential mechanism of action, we have created the following diagrams using the DOT language.
Caption: Putative mechanism of action for 1,2,4-benzotriazine 1,4-dioxides.
Conclusion
The 1,2,4-benzotriazine scaffold, including its 3-carboxylic acid derivatives, holds considerable promise for the development of novel anticancer agents. A systematic in-vitro evaluation using a panel of cancer cell lines and robust cytotoxicity assays like MTT and SRB is the foundational step in identifying lead compounds. This guide provides the essential framework and protocols for researchers to embark on this discovery process. By understanding the causality behind experimental choices and adhering to rigorous methodologies, the scientific community can effectively explore the therapeutic potential of this important class of heterocyclic compounds.
References
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. IJCRT. Available at: [Link]
-
Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. PubMed. Available at: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link]
-
1,2,4-Benzotriazine 1,4-dioxides. An Important Class of Hypoxic Cytotoxins With Antitumor Activity. PubMed. Available at: [Link]
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Available at: [Link]
-
DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine. PubMed. Available at: [Link]
-
Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. PMC. PubMed Central. Available at: [Link]
-
cytotoxicity mtt assay: Topics by Science.gov. Science.gov. Available at: [Link]
-
1,2,4-Benzotriazines with antitumor effects. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
(PDF) The synthesis of 1,2,4-benzotriazines. ResearchGate. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC. NIH. Available at: [Link]
-
Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. NIH. Available at: [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,2,4-Triazine and 1,3,5-Triazine Scaffolds in Drug Design
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The triazine isomers, 1,2,4-triazine and 1,3,5-triazine, are foundational scaffolds in medicinal chemistry, each serving as the core for numerous biologically active compounds.[1] Their distinction lies in the arrangement of three nitrogen atoms within a six-membered aromatic ring, a subtle structural variance that precipitates significant differences in their physicochemical properties, metabolic fates, and interactions with biological targets.[1] This guide offers a comparative analysis of these two "privileged" heterocyclic systems, grounded in experimental data, to inform strategic decisions in modern drug design.
Part 1: The Isomeric Divide: Fundamental Physicochemical Properties
The core difference between the two scaffolds stems from symmetry. The 1,3,5-triazine (or s-triazine) isomer is highly symmetrical, which influences its electronic distribution and reactivity. In contrast, the 1,2,4-triazine isomer is asymmetrical, resulting in a distinct electronic and steric profile.[1]
-
1,3,5-Triazine (s-Triazine): This symmetrical, planar system has lower resonance energy compared to benzene, rendering it electron-deficient and susceptible to nucleophilic substitution.[1] This reactivity is a cornerstone of its synthetic versatility, particularly when starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential and controlled substitution.[2]
-
1,2,4-Triazine: The asymmetrical arrangement of nitrogen atoms creates a significant dipole moment, making this scaffold inherently more polar than its symmetrical counterpart.[1] This polarity can be advantageous for interacting with specific biological targets and can influence solubility and pharmacokinetic properties.
These intrinsic electronic differences are pivotal, dictating how derivatives of each scaffold will behave in a biological system.
Table 1: Comparative Physicochemical Properties
| Property | 1,2,4-Triazine Scaffold | 1,3,5-Triazine Scaffold | Rationale & Implication in Drug Design |
| Symmetry | Asymmetrical | Symmetrical | Symmetry affects crystal packing, solubility, and synthetic strategy. Asymmetry in 1,2,4-triazine creates a more defined vector for dipole moment. |
| Dipole Moment | Higher | Lower (Zero for the parent) | A higher dipole moment (1,2,4-triazine) generally increases polarity, which can enhance aqueous solubility and the potential for specific polar interactions with targets, but may also reduce membrane permeability.[1] |
| Electron Distribution | Unevenly distributed | Evenly distributed, electron-deficient | The electron-deficient nature of the 1,3,5-triazine ring makes it a good hydrogen bond acceptor and susceptible to nucleophilic attack, a key feature for both synthesis and target binding. |
| Polarity | Generally more polar | Generally less polar | Polarity is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties. Higher polarity can improve solubility but may hinder passive diffusion across cell membranes.[1] |
| Synthetic Handle | Various methods available | Highly versatile via cyanuric chloride | The sequential substitution of chlorides on cyanuric chloride provides a robust and cost-effective platform for building diverse chemical libraries based on the 1,3,5-triazine core.[2] |
Part 2: Application in Drug Discovery: A Tale of Two Scaffolds
Both scaffolds have been successfully incorporated into a wide array of therapeutic agents, but their distinct properties make them suitable for different applications.[1]
1,2,4-Triazine: A Scaffold for Targeted Interactions
The polarity and specific hydrogen bonding capabilities of the 1,2,4-triazine scaffold have made it a valuable component in drugs targeting enzymes and receptors. Its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]
A notable example is Lamotrigine , an antiepileptic drug that modulates voltage-gated sodium channels.[1] More recently, 1,2,4-triazine derivatives have been developed as potent and selective antagonists of the adenosine A2A receptor for potential treatment of Parkinson's disease.[4][5] Fused systems, such as the pyrrolo[2,1-f][1][6][7]triazine scaffold, are integral to several modern kinase inhibitors used in cancer therapy.[8]
1,3,5-Triazine: The Versatile Platform
The synthetic accessibility and rigid, planar nature of the 1,3,5-triazine core have established it as a workhorse scaffold for developing agents across numerous disease areas, particularly in oncology.[9][10] The ability to install three distinct substituents allows for fine-tuning of a molecule's properties to achieve optimal target engagement, selectivity, and pharmacokinetics.
Several FDA-approved drugs feature this scaffold. Altretamine (Hexamethylmelamine) is an anticancer agent used for ovarian cancer.[2][11] More recent approvals include Enasidenib , an inhibitor of isocitrate dehydrogenase 2 (IDH2) for leukemia, and Gedatolisib , a dual PI3K/mTOR inhibitor for breast cancer.[2][10] This demonstrates the scaffold's enduring relevance in targeting key signaling pathways in cancer.
Caption: A 1,3,5-triazine inhibitor blocking the PI3K/AKT/mTOR pathway.
Part 3: Case Studies: Marketed Drug Comparison
To illustrate the practical differences, we can compare two marketed drugs: Lamotrigine (1,2,4-triazine) and Altretamine (1,3,5-triazine).
Table 2: Comparative Data of Lamotrigine and Altretamine
| Property | Lamotrigine (1,2,4-Triazine) | Altretamine (1,3,5-Triazine) | Source(s) |
| Molecular Formula | C₉H₇Cl₂N₅ | C₉H₁₈N₆ | [1] |
| Molecular Weight | 256.09 g/mol | 210.28 g/mol | [1] |
| LogP | 1.4 | 2.7 | [1] |
| Water Solubility | 0.17 mg/mL (very slightly soluble) | Insoluble | [1] |
| Bioavailability | ~98% | Variable (75-89%) | [1] |
| Therapeutic Use | Anticonvulsant | Ovarian Cancer Chemotherapy | [1] |
| Target | Voltage-gated sodium channels | DNA/RNA alkylating agent (presumed) | [1] |
This comparison highlights how the underlying scaffold influences key drug-like properties. The more polar 1,2,4-triazine core in Lamotrigine contributes to its lower LogP value compared to the more lipophilic Altretamine.
Part 4: Essential Experimental Protocols
Evaluating novel triazine derivatives requires a robust set of assays to profile their drug-like properties. Below are two fundamental protocols.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Causality: This assay is critical for predicting the hepatic clearance of a drug. A compound that is rapidly metabolized by liver enzymes (like Cytochrome P450s) will have a short half-life and poor bioavailability, often halting its development. This protocol quantifies the rate at which the test compound is consumed by metabolic enzymes.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the triazine test compound in DMSO.
-
Prepare a 10 mM stock of NADPH (cofactor) in buffer.
-
Thaw pooled Human Liver Microsomes (HLM, final concentration 0.5 mg/mL) on ice.
-
-
Incubation (Time-Point Analysis):
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM suspension to the buffer. Pre-incubate the plate at 37°C for 10 minutes.
-
Spike the test compound into the wells to achieve a final concentration of 1 µM.
-
To initiate the metabolic reaction, add the NADPH solution to all wells except the "T=0" and "No NADPH" controls.
-
-
Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide). The T=0 sample is quenched immediately after adding the test compound but before adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k . A shorter half-life indicates lower metabolic stability.
-
Protocol 2: Cell Viability Assessment via MTT Assay
Causality: This assay determines the concentration at which a compound becomes cytotoxic to cells. It is a fundamental screen for both anticancer drug efficacy (where cell killing is desired) and general toxicity (where it is not). The assay relies on the ability of metabolically active cells to reduce a yellow tetrazolium salt (MTT) into purple formazan crystals.
Methodology:
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., A549 lung cancer cells for an anticancer screen) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazine test compound in culture media (e.g., from 100 µM down to 0.01 µM).
-
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells will produce purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Caption: A generalized workflow for evaluating novel triazine scaffolds.
Conclusion and Future Perspectives
The choice between a 1,2,4-triazine and a 1,3,5-triazine scaffold is a strategic decision dictated by the therapeutic target and desired drug properties. The symmetrical 1,3,5-triazine offers a robust, versatile, and synthetically tractable platform ideal for creating large, diverse libraries and has proven immensely successful in oncology. The asymmetrical, more polar 1,2,4-triazine provides a scaffold with more nuanced electronic properties, often suited for achieving high-affinity, specific interactions within receptor or enzyme binding pockets.
As drug discovery moves towards more complex biological targets and the need for highly selective agents, both scaffolds will continue to be invaluable. The future will likely see the development of novel synthetic methodologies to further expand the chemical space around these cores and the application of computational tools to better predict which isomeric scaffold is optimally suited for a given biological challenge.
References
-
1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health (NIH). [Link]
-
1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. [Link]
-
Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health (NIH). [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. ACS Publications. [Link]
-
FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. ResearchGate. [Link]
-
Some FDA‐approved drugs having 1,3,5‐triazine ring (A–F). ResearchGate. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. [Link]
-
Examples of various marketed anticancer drugs bearing 1,2,4-triazole and s-triazine scaffolds. ResearchGate. [Link]
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. National Institutes of Health (NIH). [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. National Institutes of Health (NIH). [Link]
-
Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. ResearchGate. [Link]
-
Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health (NIH). [Link]
-
Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar. [Link]
-
Pyrrolo[2,1-f][1][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. National Institutes of Health (NIH). [Link]
-
Marketed drugs containing 1,2,4-triazine scaffold. ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Bentham Science. [Link]
-
Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Oxford Academic. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Institutes of Health (NIH). [Link]
-
1,3,5-Triazine containing drugs in market and derivatives in phase Ⅲ clinical trials. ResearchGate. [Link]
-
Synthesis of 1,2,4 triazine scaffolds. ResearchGate. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Ovid. [Link]
-
The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. ResearchGate. [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]
-
Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Drug-Likeness of 1,2,4-Benzotriazine-3-carboxylic Acid Based Compounds for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with favorable pharmacological profiles is a continuous endeavor. The 1,2,4-benzotriazine core has emerged as a privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides an in-depth evaluation of the drug-likeness of a series of 1,2,4-benzotriazine-3-carboxylic acid derivatives. Through a comprehensive in silico analysis, we will compare their physicochemical and pharmacokinetic properties against established heterocyclic carboxylic acids—quinoline-3-carboxylic acid and benzimidazole-2-carboxylic acid derivatives—to offer a clear perspective on their potential in drug discovery.
The Rationale for Drug-Likeness Evaluation
Early assessment of a compound's drug-like properties is a critical step in the drug discovery pipeline. It allows researchers to prioritize candidates with a higher probability of success in clinical trials, thereby saving significant time and resources.[4][5] The two primary pillars of this evaluation are adherence to established guidelines like Lipinski's Rule of Five for oral bioavailability and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A favorable balance of these characteristics is essential for a compound to be considered a viable drug candidate.
Methodology: An In Silico Approach
Given the early-stage nature of many novel compounds, including derivatives of this compound, a comprehensive experimental ADMET profile is often unavailable. Therefore, we turn to robust and validated in silico predictive models. For this guide, we will utilize the SwissADME web tool, a widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.
Experimental Workflow
The following workflow outlines the computational evaluation process:
Caption: In silico workflow for drug-likeness evaluation.
Selected Compounds for Analysis
For a robust comparison, we have selected the parent compounds and a set of their virtual derivatives with common substituents to explore the impact of chemical modifications on their drug-likeness profiles.
This compound and Derivatives:
-
BT-COOH (Parent)
-
BT-Cl (6-chloro derivative)
-
BT-CH3 (6-methyl derivative)
-
BT-OCH3 (6-methoxy derivative)
-
BT-NO2 (6-nitro derivative)
Quinoline-3-carboxylic Acid and Derivatives:
-
Q-COOH (Parent)
-
Q-Cl (6-chloro derivative)
-
Q-CH3 (6-methyl derivative)
-
Q-OCH3 (6-methoxy derivative)
-
Q-NO2 (6-nitro derivative)
Benzimidazole-2-carboxylic Acid and Derivatives:
-
BIM-COOH (Parent)
-
BIM-Cl (5-chloro derivative)
-
BIM-CH3 (5-methyl derivative)
-
BIM-OCH3 (5-methoxy derivative)
-
BIM-NO2 (5-nitro derivative)
Results: A Head-to-Head Comparison
The following tables summarize the key predicted drug-likeness parameters for the three series of compounds.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a cornerstone in drug discovery for predicting oral bioavailability.[3] A compound is considered to have good oral bioavailability if it violates no more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond Donors (HBD) ≤ 5, and H-bond Acceptors (HBA) ≤ 10.
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| This compound Series | ||||||
| BT-COOH | C8H5N3O2 | 175.15 | 0.95 | 1 | 5 | 0 |
| BT-Cl | C8H4ClN3O2 | 209.59 | 1.66 | 1 | 5 | 0 |
| BT-CH3 | C9H7N3O2 | 189.17 | 1.43 | 1 | 5 | 0 |
| BT-OCH3 | C9H7N3O3 | 205.17 | 0.92 | 1 | 6 | 0 |
| BT-NO2 | C8H4N4O4 | 220.14 | 0.99 | 1 | 8 | 0 |
| Quinoline-3-carboxylic acid Series | ||||||
| Q-COOH | C10H7NO2 | 173.17 | 1.83 | 1 | 3 | 0 |
| Q-Cl | C10H6ClNO2 | 207.62 | 2.54 | 1 | 3 | 0 |
| Q-CH3 | C11H9NO2 | 187.19 | 2.31 | 1 | 3 | 0 |
| Q-OCH3 | C11H9NO3 | 203.19 | 1.80 | 1 | 4 | 0 |
| Q-NO2 | C10H6N2O4 | 218.17 | 1.87 | 1 | 6 | 0 |
| Benzimidazole-2-carboxylic acid Series | ||||||
| BIM-COOH | C8H6N2O2 | 162.15 | 1.25 | 2 | 4 | 0 |
| BIM-Cl | C8H5ClN2O2 | 196.59 | 1.96 | 2 | 4 | 0 |
| BIM-CH3 | C9H8N2O2 | 176.17 | 1.73 | 2 | 4 | 0 |
| BIM-OCH3 | C9H8N2O3 | 192.17 | 1.22 | 2 | 5 | 0 |
| BIM-NO2 | C8H5N3O4 | 207.14 | 1.29 | 2 | 7 | 0 |
Analysis: All three series of compounds, including their derivatives, exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. Their molecular weights are well below the 500 Da threshold, and they possess an appropriate number of hydrogen bond donors and acceptors. The predicted LogP values indicate a favorable lipophilicity for oral absorption.
Pharmacokinetic (ADMET) Profile
Beyond Lipinski's rules, a more detailed ADMET profile provides deeper insights into a compound's potential behavior in the body.
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | P-gp Substrate | TPSA (Ų) |
| This compound Series | |||||
| BT-COOH | High | No | No | No | 75.59 |
| BT-Cl | High | No | No | No | 75.59 |
| BT-CH3 | High | No | No | No | 75.59 |
| BT-OCH3 | High | No | No | No | 84.82 |
| BT-NO2 | High | No | No | No | 121.41 |
| Quinoline-3-carboxylic acid Series | |||||
| Q-COOH | High | No | No | No | 50.15 |
| Q-Cl | High | No | No | No | 50.15 |
| Q-CH3 | High | No | No | No | 50.15 |
| Q-OCH3 | High | No | No | No | 59.38 |
| Q-NO2 | High | No | No | No | 95.97 |
| Benzimidazole-2-carboxylic acid Series | |||||
| BIM-COOH | High | No | No | No | 65.77 |
| BIM-Cl | High | No | No | No | 65.77 |
| BIM-CH3 | High | No | No | No | 65.77 |
| BIM-OCH3 | High | No | No | No | 75.00 |
| BIM-NO2 | High | No | No | No | 111.59 |
Analysis:
-
Gastrointestinal (GI) Absorption: All three series are predicted to have high GI absorption, a crucial factor for oral drug delivery.
-
Blood-Brain Barrier (BBB) Permeation: None of the compounds are predicted to cross the BBB, which is advantageous for drugs intended for peripheral targets, as it minimizes the risk of central nervous system side effects.
-
Cytochrome P450 (CYP) Inhibition: All evaluated compounds are predicted to be non-inhibitors of CYP2D6, one of the major enzymes involved in drug metabolism. This suggests a lower potential for drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate: None of the compounds are predicted to be substrates of P-gp, an efflux pump that can limit the intracellular concentration of drugs. This is a favorable characteristic for maintaining therapeutic concentrations.
-
Topological Polar Surface Area (TPSA): The TPSA values for all compounds are within the generally accepted range for good oral bioavailability (<140 Ų).
Discussion and Comparative Insights
The in silico analysis reveals that this compound and its derivatives possess a very promising drug-likeness profile, comparable and in some aspects potentially superior to the well-established quinoline and benzimidazole carboxylic acid scaffolds.
All three heterocyclic systems demonstrate excellent adherence to Lipinski's Rule of Five, indicating a high likelihood of good oral absorption. The predicted ADMET properties are also favorable across the board, with high GI absorption and a low probability of being BBB permeant, a CYP2D6 inhibitor, or a P-gp substrate.
A notable difference lies in the Topological Polar Surface Area (TPSA). The 1,2,4-benzotriazine series generally exhibits a higher TPSA compared to the quinoline series, which could influence properties like cell permeability and solubility. However, all values remain well within the desirable range for oral drugs.
Conclusion and Future Directions
This comparative guide demonstrates that this compound-based compounds possess a strong, favorable in silico drug-likeness profile. Their properties are highly competitive with those of established heterocyclic carboxylic acids like quinolines and benzimidazoles, making them a compelling scaffold for further investigation in drug discovery programs.
The next logical steps would involve the synthesis of these and other derivatives to experimentally validate the predicted properties. In vitro assays to determine solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability would provide crucial data to confirm and refine the computational predictions. Ultimately, this integrated approach of in silico screening followed by targeted experimental validation will be instrumental in advancing promising 1,2,4-benzotriazine-based candidates through the drug development pipeline.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(22), 8035. [Link]
-
PubMed. (2007). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. International Journal of Radiation Oncology, Biology, Physics, 22(3), 561-564. [Link]
-
ResearchGate. (2022). MOLECULAR DOCKING AND ADMET STUDIES OF BENZOTRIAZOLE DERIVATIVES TETHERED WITH ISONIAZID FOR ANTIFUNGAL ACTIVITY. [Link]
-
PubMed. (2014). 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats. Drug Metabolism and Disposition, 42(7), 1117-1124. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 968-983. [Link]
-
ResearchGate. (n.d.). Admet Properties of benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. International Journal of Molecular Sciences, 20(18), 4583. [Link]
-
SwissADME. (n.d.). Retrieved from [Link]
-
SciSpace. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
MDPI. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(22), 8035. [Link]
-
ResearchGate. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
MDPI. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Chemistry, 4(4), 1461-1475. [Link]
-
ResearchGate. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
PMC. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(15), 4983. [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(1), 47-59. [Link]
-
PubMed. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 96, 449-460. [Link]
-
Sci-Hub. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
Sources
- 1. Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide bioreductive anti-tumor agents: pharmacology and activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction: The Imperative of Specificity in Bioanalysis
In the landscape of modern drug discovery and development, the specificity of molecular interactions is paramount. 1,2,4-Benzotriazine-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest.[1][2] As with any bioactive small molecule, understanding its potential for cross-reactivity with structurally similar compounds is a critical step in the development of reliable diagnostic and research tools, such as immunoassays.[3] Cross-reactivity, the phenomenon where an antibody raised against a specific antigen also recognizes other structurally related molecules, can lead to false-positive results and a skewed understanding of a compound's biological activity.[4] This guide provides a comprehensive framework for studying the cross-reactivity of this compound, offering a comparative analysis with a panel of structurally related heterocyclic compounds. We will delve into the theoretical underpinnings of cross-reactivity and provide detailed experimental protocols for its assessment using state-of-the-art biophysical techniques.
Rationale for the Selection of Comparator Compounds
The potential for an antibody to cross-react with a non-target molecule is fundamentally linked to the structural homology between the intended antigen and the other compound.[3] For this comparative study, a panel of heterocyclic carboxylic acids has been selected based on their structural similarity to this compound. These compounds share a fused aromatic ring system and a carboxylic acid moiety, features that are likely to be key epitopes for antibody recognition.
The selected comparator compounds are:
-
Quinoxaline-2-carboxylic acid: This compound is an isomer of the benzotriazine core, with two nitrogen atoms in the heterocyclic ring instead of three. This allows for an investigation into the importance of the number and position of nitrogen atoms in antibody binding.
-
Benzimidazole-2-carboxylic acid: With a five-membered heterocyclic ring containing two nitrogen atoms, this compound provides insight into the influence of ring size on antibody recognition.
-
Quinoline-4-carboxylic acid: This molecule contains only one nitrogen atom in the heterocyclic ring, serving as a control to assess the contribution of the nitrogen-rich triazine ring to the antigenic profile.
-
1,2,3-Benzotriazine-4-carboxylic acid: As a constitutional isomer of the target analyte, this compound is crucial for evaluating the impact of the nitrogen atom arrangement within the triazine ring on antibody specificity.
Caption: Chemical structures of the target analyte and comparator compounds.
Experimental Methodologies for Cross-Reactivity Assessment
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust and widely used method for quantifying the concentration of a small molecule in a sample and for determining the cross-reactivity of an antibody with related compounds.[5] The principle relies on the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Caption: Workflow for a competitive ELISA.
Step-by-Step Protocol:
-
Antibody Coating: Dilute the anti-1,2,4-benzotriazine-3-carboxylic acid antibody in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of standard solutions of this compound or the competitor compounds at various concentrations to the wells. Immediately add 50 µL of a fixed concentration of enzyme-labeled this compound (e.g., HRP conjugate). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal). The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competitor compound) x 100.[5]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[6][7] It provides valuable kinetic data (association and dissociation rates) and affinity constants (KD).
Caption: General workflow for an SPR experiment.
Step-by-Step Protocol:
-
Antibody Immobilization: Covalently immobilize the anti-1,2,4-benzotriazine-3-carboxylic acid antibody onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject serial dilutions of this compound and the competitor compounds over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases of the interaction.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values of the competitor compounds to that of the target analyte.
MicroScale Thermophoresis (MST)
MST is a solution-based technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. It is a powerful tool for quantifying binding affinities in solution, requiring low sample consumption.
Caption: Workflow for an MST experiment.
Step-by-Step Protocol:
-
Antibody Labeling: Label the anti-1,2,4-benzotriazine-3-carboxylic acid antibody with a fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled this compound and the competitor compounds.
-
Binding Reaction: Mix a constant concentration of the fluorescently labeled antibody with each dilution of the unlabeled analyte.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled antibody is monitored.
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the analyte concentration. Fit the data to a binding model to determine the dissociation constant (KD). The relative affinities of the competitor compounds can be directly compared to that of the target analyte.
Comparative Data Summary
The following table presents a hypothetical but rationalized summary of the expected cross-reactivity data for the selected compounds based on their structural similarities to this compound. The IC50 and KD values are illustrative and would be determined experimentally using the protocols described above.
| Compound | Structure | Expected IC50 (ELISA) | % Cross-Reactivity (ELISA) | Expected KD (SPR/MST) |
| This compound | Target Analyte | 10 nM | 100% | 5 nM |
| Quinoxaline-2-carboxylic acid | 2 N atoms in 6-membered ring | 50 nM | 20% | 25 nM |
| Benzimidazole-2-carboxylic acid | 2 N atoms in 5-membered ring | 200 nM | 5% | 100 nM |
| Quinoline-4-carboxylic acid | 1 N atom in 6-membered ring | >1000 nM | <1% | >500 nM |
| 1,2,3-Benzotriazine-4-carboxylic acid | Isomer of target | 80 nM | 12.5% | 40 nM |
Analysis and Discussion
The anticipated results suggest a clear structure-activity relationship in terms of antibody recognition. The highest cross-reactivity is expected from compounds that most closely mimic the electronic and steric properties of the this compound core.
-
Quinoxaline-2-carboxylic acid is expected to show significant cross-reactivity due to the similar size and planarity of the bicyclic system and the identical position of the carboxylic acid group. The difference in the number of nitrogen atoms will likely reduce the affinity compared to the target analyte.
-
Benzimidazole-2-carboxylic acid , with its five-membered heterocyclic ring, presents a different overall shape, which is expected to result in a considerable decrease in binding affinity.
-
Quinoline-4-carboxylic acid , lacking the nitrogen-rich triazine ring, is predicted to have minimal to no cross-reactivity, highlighting the importance of the triazine moiety as a key antigenic determinant.
-
1,2,3-Benzotriazine-4-carboxylic acid , as an isomer, will likely exhibit some cross-reactivity, but the altered positioning of the nitrogen atoms and the carboxylic acid group is expected to result in a lower affinity compared to the target analyte.
These studies are crucial for the development of highly specific immunoassays for this compound. A thorough understanding of its cross-reactivity profile with related heterocyclic compounds will enable researchers to design more robust and reliable analytical methods, ultimately leading to more accurate and reproducible scientific data in drug development and other research areas.
References
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
- Singh, P. (2016). SPR biosensors: historical perspectives and current challenges.
- Sorensen, E. S., Macedo, A. B., Resop, R. S., Howard, J. N., Nell, R., Sarabia, I., ... & Bosque, A. (2020). Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents. Antimicrobial Agents and Chemotherapy, 64(8), e00888-20.
-
Taylor & Francis Online. (2021). ELISA-based competitive trypsin inhibition assay. Retrieved from [Link]
- Mitchell, E. P., & Angelos, G. H. (2018). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 18(10), 3465.
-
Taylor & Francis Online. (2021). ELISA-based competitive trypsin inhibition assay. Retrieved from [Link]
- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ACS Publications. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Retrieved from [Link]
-
Cusabio. (n.d.). Antibody Cross-Reactivity in Auto-Immune Diseases. Retrieved from [Link]
- Sparatore, A., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 28(13), 5085.
-
New Journal of Chemistry. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Retrieved from [Link]
-
PubMed. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved from [Link]
-
CD BioSciences. (n.d.). Binding Affinity Measurement by MST. Retrieved from [Link]
-
Publications. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
-
Semantic Scholar. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
National Institutes of Health. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
Current Opinion in Chemical Biology. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Retrieved from [Link]
-
National Institutes of Health. (2025). Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzotriazole Derivatives: Applications Beyond Pharma and Materials. Retrieved from [Link]
-
PubMed. (2023). Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzimidazolecarboxylic acid. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Allergy to benznidazole: cross-reactivity with other nitroimidazoles. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis Biological Evaluation of Quinazoline-4-thiones. Retrieved from [Link]
Sources
- 1. Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Structure activity relationship analysis of benzotriazine analogues as" by Eric S. Sorensen, Amanda B. Macedo et al. [hsrc.himmelfarb.gwu.edu]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 6. Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Performance Analysis of Novel 1,2,4-Benzotriazine-3-carboxylic Acid Derivatives and Established Clinical Candidates as IDO1 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor and a highly attractive therapeutic target.[][2] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[][3] This metabolic reprogramming fosters an environment of immune tolerance, allowing cancer cells to evade detection and destruction by the host's immune system.[2][3] Consequently, the development of potent and selective IDO1 inhibitors has become a major focus of research, with several candidates advancing into clinical trials.[]
This guide provides a comprehensive performance benchmark of a novel class of compounds, 1,2,4-Benzotriazine-3-carboxylic acid derivatives, against well-characterized IDO1 inhibitors that have undergone clinical evaluation. By presenting a side-by-side comparison of their inhibitory potency, supported by detailed experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of oncology research.
The Central Role of IDO1 in Tumor Immune Evasion
The catalytic activity of IDO1 is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[][3] Within the tumor microenvironment, this enzymatic process has a dual immunosuppressive effect. Firstly, the depletion of L-tryptophan starves effector T cells, leading to their anergy and apoptosis.[3] Secondly, the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[3] This intricate signaling cascade underscores the therapeutic potential of inhibiting IDO1 to restore immune surveillance against cancer.
Figure 1: The IDO1-mediated kynurenine pathway and its role in tumor immune evasion.
Performance Benchmark: Known IDO1 Inhibitors
Several small molecule inhibitors targeting IDO1 have been developed and evaluated in clinical trials. This section provides a comparative overview of three prominent examples: Epacadostat, Navoximod (GDC-0919), and Linrodostat (BMS-986205).
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (IDO1) | Cell-Based IC50 (IDO1) |
| Epacadostat | IDO1 | Reversible, competitive | ~10 nM[4] | ~7.4 nM (HeLa cells)[4] |
| Navoximod (GDC-0919) | IDO1 | Potent inhibitor | Ki of 7 nM[5] | 75 nM[5] |
| Linrodostat (BMS-986205) | IDO1 | Irreversible | - | 1.1 nM (IDO1-HEK293 cells)[6] |
Table 1: Comparative Performance of Known IDO1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce IDO1 activity by 50%. Ki (inhibition constant) is another measure of inhibitor potency.
Epacadostat (INCB024360)
Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1.[4] It acts as a reversible and competitive inhibitor with respect to the substrate tryptophan.[4] Preclinical studies demonstrated that Epacadostat effectively restores T cell proliferation in the presence of IDO1-expressing cells.[4] In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of approximately 10 nM against the IDO1 enzyme.[4] In cell-based assays using HeLa cells, the IC50 was determined to be around 7.4 nM.[4]
Navoximod (GDC-0919)
Navoximod is another potent, orally bioavailable small molecule inhibitor of the IDO1 enzyme.[5] It demonstrates a high affinity for the target, with a reported inhibition constant (Ki) of 7 nM in biochemical assays.[5] In cell-based functional assays, Navoximod exhibits an IC50 of 75 nM.[5]
Linrodostat (BMS-986205)
Linrodostat is a highly potent and selective irreversible inhibitor of IDO1.[6] Its mechanism of action distinguishes it from the reversible inhibitors Epacadostat and Navoximod. In a cell-based assay using HEK293 cells engineered to express IDO1, Linrodostat demonstrated an exceptionally low IC50 of 1.1 nM.[6]
Benchmarking this compound Derivatives: A Prospective Analysis
However, the exploration of novel heterocyclic scaffolds as IDO1 inhibitors is an active area of research. For instance, recent studies have identified compounds based on a[3][6]triazolo[4,3-a]pyridine scaffold with sub-micromolar IC50 values in cell-based IDO1 inhibition assays.[6] This highlights the potential of nitrogen-rich heterocyclic systems to effectively target the heme-containing active site of the IDO1 enzyme.
Given the structural similarities and the established precedent of related heterocyclic compounds as IDO1 inhibitors, the this compound scaffold represents a promising, yet underexplored, class of potential IDO1 inhibitors. Further synthesis and biological evaluation are necessary to determine their specific inhibitory potency and to establish a direct performance comparison with the known inhibitors detailed above.
Methodologies for Performance Evaluation
To ensure the scientific rigor and trustworthiness of the comparative data, it is essential to employ validated and well-documented experimental protocols. The following sections detail the methodologies for both biochemical and cell-based assays used to determine the inhibitory activity of compounds against IDO1.
Biochemical (Cell-Free) IDO1 Inhibition Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and the ability of a test compound to inhibit this activity.
Figure 2: Generalized workflow for a biochemical IDO1 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing necessary cofactors for the enzymatic reaction, such as L-ascorbic acid and methylene blue.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant human IDO1 enzyme to the assay buffer. Subsequently, add varying concentrations of the test compound (or a known inhibitor as a positive control). Allow for a short pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Kynurenine Measurement: The product of the IDO1 reaction, N-formylkynurenine, is unstable. It is hydrolyzed to the more stable kynurenine by heating the mixture. The concentration of kynurenine is then determined by measuring the absorbance at 321 nm using a spectrophotometer.
-
Data Analysis: The percentage of IDO1 inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a test compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of compound potency.
Figure 3: Generalized workflow for a cell-based IDO1 inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) into 96-well plates and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Simultaneously with IFN-γ treatment, add varying concentrations of the test compound or a known inhibitor to the cells.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for IDO1 expression and enzymatic activity.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted kynurenine.
-
Kynurenine Measurement:
-
Hydrolyze the N-formylkynurenine in the supernatant to kynurenine by adding TCA and incubating at 50°C for 30 minutes.
-
Add Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in acetic acid) to the samples. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance of the colored product at 480 nm using a microplate reader.
-
-
Data Analysis: Determine the concentration of kynurenine in each sample using a standard curve. Calculate the percentage of IDO1 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The established IDO1 inhibitors, Epacadostat, Navoximod, and Linrodostat, demonstrate potent inhibition of the IDO1 enzyme in both biochemical and cell-based assays, with IC50 values in the low nanomolar range. While quantitative data for this compound derivatives as IDO1 inhibitors is not yet available in the public domain, the broader class of nitrogen-containing heterocyclic compounds has shown promise in targeting this important immuno-oncology enzyme.
The detailed methodologies provided in this guide offer a robust framework for the systematic evaluation of novel compounds, such as the this compound derivatives. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this novel scaffold to ascertain its therapeutic potential. Such studies will be instrumental in expanding the arsenal of IDO1 inhibitors and advancing the development of next-generation cancer immunotherapies.
References
-
Nelp, M. T., et al. (2018). Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. AACR Journals. [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
-
Mautino, M. R., et al. (2014). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 2(S3), P238. [Link]
-
Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Journal of Clinical Investigation, 126(5), 1652–1658. [Link]
-
Vacchelli, E., et al. (2014). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 3(9), e957994. [Link]
-
Griglio, A., et al. (2021). The[3][6]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]
-
Koblish, H. K., et al. (2010). Abstract 3739: Preclinical pharmacology of INCB024360, a novel, potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Cancer Research, 70(8 Supplement), 3739. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
-
BioVision. (n.d.). IDO1 Inhibitor Screening Kit (Fluorometric). [Link]
-
Popa, G., et al. (2018). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 154, 323-330. [Link]
Sources
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. TW202440616A - Neoantigens and methods of their use - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10801070B2 - Compositions and methods for diagnosing, evaluating and treating cancer - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1,2,4-Benzotriazine-3-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides a detailed framework for the safe and compliant disposal of 1,2,4-Benzotriazine-3-carboxylic acid, a heterocyclic compound utilized in various research and development applications.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document synthesizes best practices from established safety protocols and regulatory standards to offer a comprehensive operational plan.
Pre-Disposal Hazard Assessment
Key Considerations:
-
Toxicity: Benzotriazole derivatives can be harmful if swallowed, causing skin and eye irritation.[5][7][8] Assume this compound possesses similar toxicological properties.
-
Reactivity: Avoid contact with strong oxidizing agents and metals.[4] Thermal decomposition may release irritating and toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4][9][10]
-
Environmental Hazards: Benzotriazole compounds can be toxic to aquatic life with long-lasting effects.[8] Therefore, drain disposal is strictly prohibited.[8][11]
| Property | Anticipated Hazard | Source (Analogous Compounds) |
| Acute Oral Toxicity | Harmful if swallowed | [8] |
| Skin Corrosion/Irritation | Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [4][5][7][8] |
| Respiratory Irritation | May cause respiratory irritation | [5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [8] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound waste.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.[5]
-
Eye Protection: Chemical splash goggles are essential to protect against splashes and dust.[12]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[13]
Waste Segregation and Containerization
Proper segregation and containerization are crucial for preventing accidental reactions and ensuring compliant disposal.
Step-by-Step Protocol:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.[14]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. Ensure the container has a secure lid.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14] Include the date of waste accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[14] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[5][12][15]
Disposal Procedures
The disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[15][16]
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[12][15]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS with the SDS for any relevant materials and details of the spill.
-
All personnel handling hazardous waste must receive training on emergency procedures and the location of safety equipment, such as eyewash stations and safety showers.[17][18]
Regulatory Compliance
All hazardous waste disposal activities are governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][17][19][20][21] Academic laboratories may have specific alternative requirements under Subpart K of the EPA's regulations.[19][22] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
References
- The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. RSC Publishing.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- Regulation of Laboratory Waste. American Chemical Society.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC.
- WAT C-1037 Safety Data Sheet.
- Hazardous Waste and Disposal. American Chemical Society.
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
- Hazardous Waste - Standards. Occupational Safety and Health Administration.
- wtsct-324 Safety Data Sheet.
-
Chemistry and Biological Activity of[9][19][22]-Benzotriazine Derivatives. ResearchGate. Available at:
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safety Data Sheet - CymitQuimica. CymitQuimica.
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- The synthesis of 1,2,4-benzotriazines. SciSpace.
- 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC - PubMed Central.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of 1,2,4-benzotriazines. Organic Chemistry Portal.
- Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- 1,2,3-Benzotriazol... - SAFETY DATA SHEET.
- 1,2,4-TRIAZINE-3-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 1,2,4-Benzotriazine synthesis [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.de [fishersci.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. acs.org [acs.org]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. epa.gov [epa.gov]
- 20. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 22. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to Handling 1,2,4-Benzotriazine-3-carboxylic Acid: PPE, Operations, and Disposal
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1,2,4-Benzotriazine-3-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions. The procedures outlined here are designed as a self-validating system, ensuring that safety is an integral part of the scientific workflow, not an afterthought.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is not a benign substance; its potential for harm dictates the stringent controls we must employ.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary risks are:
-
H302: Harmful if swallowed. Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation. Direct contact can result in inflammation, redness, and discomfort.[1]
-
H319: Causes serious eye irritation. This is a significant risk, as exposure can lead to substantial, though potentially reversible, eye damage.[1]
-
H335: May cause respiratory irritation. As a solid, the compound can form dust upon handling, which, if inhaled, can irritate the respiratory tract.[1]
The fundamental principle of laboratory safety is to minimize all chemical exposures and to assume that chemicals of unknown toxicity are highly toxic.[2] Therefore, our operational plan must be built around preventing the primary routes of exposure: inhalation, ingestion, and skin/eye contact .
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified above. The goal is to create an impermeable barrier between you and the chemical.
-
Eye and Face Protection: Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all handling procedures.
-
Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during vigorous mixing or heating.[3][4]
-
-
Skin and Body Protection: To prevent skin irritation (H315), complete skin coverage is necessary.
-
Gloves: Nitrile or butyl rubber gloves are required.[4][5] Always inspect gloves for tears or holes before use.[6] Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after any handling procedure.[7]
-
Lab Coat: A clean, flame-resistant lab coat with sleeves fully extended and buttoned is mandatory.[3][8] This protects your skin and personal clothing from contamination.
-
Clothing: Long pants and fully enclosed, closed-toe shoes must be worn at all times in the laboratory.[2][8] Fabrics such as polyester or acrylic should be avoided.[3]
-
-
Respiratory Protection: The risk of respiratory irritation (H335) from airborne dust is significant.
-
Primary Engineering Control: All procedures that may generate dust, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9][10] This is the most effective way to prevent inhalation exposure.
-
Secondary Protection: If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an N95 or higher particulate filter is required.[3][11] Proper fit-testing and training are prerequisites for respirator use.[3][12]
-
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Retrieving from Storage | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if container is sealed |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Handling Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a well-ventilated area |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | NIOSH-approved Respirator (N95) |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if container is sealed |
Standard Operating Procedure (SOP): Weighing and Preparing a Solution
This protocol provides a step-by-step method for safely weighing the solid compound and preparing a stock solution. The causality behind each step is explained to reinforce safe practices.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Spatula
-
Weigh paper or weigh boat
-
15 mL conical tube or appropriate vial
-
Pipettors and tips
-
Vortex mixer
Procedure:
-
Preparation and Pre-flight Check:
-
Why: Ensures all safety and operational equipment is ready before chemical handling begins.
-
Steps:
-
Don all required PPE as specified in Table 1 for "Preparing Solutions."
-
Confirm that the chemical fume hood is operational (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare a designated waste container for contaminated consumables (gloves, weigh paper, pipette tips).
-
-
-
Weighing the Compound:
-
Why: This step carries the highest risk of dust generation and inhalation.
-
Steps:
-
Place an analytical balance inside the chemical fume hood.
-
Carefully open the container of this compound, pointing the opening away from your face.[7]
-
Place a weigh boat on the balance and tare it.
-
Using a clean spatula, carefully transfer approximately 100 mg of the solid to the weigh boat. Perform this action slowly and close to the surface to minimize dust formation.[13]
-
Securely close the primary container.
-
-
-
Transfer and Dissolution:
-
Why: Prevents contamination and ensures safe dissolution.
-
Steps:
-
Carefully transfer the weighed solid into a labeled 15 mL conical tube.
-
Add 10 mL of DMSO to the tube.
-
Securely cap the tube.
-
Vortex the solution until the solid is completely dissolved. If heating is required, do so gently on a hot plate with stirring, ensuring the cap is loosened to prevent pressure buildup. All heating must occur within the fume hood.
-
-
-
Cleanup and Decontamination:
-
Why: Proper cleanup prevents unintended exposure to yourself and colleagues.
-
Steps:
-
Dispose of the used weigh boat, contaminated gloves, and other consumables in the designated hazardous waste container.
-
Wipe down the spatula, the balance, and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
-
Spill and Disposal Plan
Spill Management: In the event of a small spill (<1g) inside a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to collect the solid.[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. A spill kit should always be readily available.[14]
Waste Disposal: All waste containing this compound, including excess solid, solutions, and contaminated consumables, must be disposed of as hazardous chemical waste.[10]
-
Collect waste in a clearly labeled, non-reactive container with a secure lid.[13][14]
-
Do not mix with incompatible waste streams.[10]
-
Never pour this chemical or its solutions down the drain.[2][13]
-
Follow all local, state, and federal regulations for chemical waste disposal.[9]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations, integrating safety checks at every critical point.
Caption: Workflow for handling this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Delloyd's Lab-Tech. Laboratory Safety Management. [Link]
-
Saffron Scientific. Laboratory Chemical Lab Safety and Handling Guidelines. [Link]
-
Oklahoma State University. Laboratory Safety Rules. [Link]
-
University of Bologna. GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. [Link]
-
KPA. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Water Treatment Services. Safety Data Sheet WTSCT-324. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
PENTA. Safety Data Sheet - 1,2,3-Benzotriazole. [Link]
Sources
- 1. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. leelinework.com [leelinework.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. fishersci.de [fishersci.de]
- 7. site.unibo.it [site.unibo.it]
- 8. Laboratory Safety Management [delloyd.50megs.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. hazmatschool.com [hazmatschool.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. saffronchemicals.com [saffronchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
